MI-389
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H35FN6O6 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17- |
InChI Key |
VXBLUAKQWQJPAD-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)/C=C\5/C6=C(C=CC(=C6)F)NC5=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)C=C5C6=C(C=CC(=C6)F)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MI-389 in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia is an aggressive hematological malignancy with a historically poor prognosis. A key driver of this disease is the aberrant activity of MLL fusion proteins, which rely on a critical protein-protein interaction with the nuclear protein menin. MI-389 is a potent and specific small-molecule inhibitor designed to disrupt this menin-MLL interaction, offering a targeted therapeutic strategy. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation.
The Menin-MLL Interaction: A Critical Oncogenic Driver in MLL-Rearranged Leukemia
Chromosomal translocations involving the MLL gene on chromosome 11q23 are a hallmark of a particularly aggressive subset of acute leukemias.[1] These translocations generate chimeric MLL fusion proteins that retain the N-terminal portion of MLL, which is crucial for their leukemogenic activity.[1] This N-terminal region of the MLL fusion protein directly binds to menin, a scaffold protein encoded by the MEN1 gene.[1]
The interaction between menin and the MLL fusion protein is indispensable for the recruitment of this oncogenic complex to the promoters of target genes, most notably the HOXA9 and MEIS1 genes.[1][2] The subsequent upregulation of HOXA9 and MEIS1 expression is a critical event in MLL-mediated leukemogenesis, leading to a blockage in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[1] Genetic studies have demonstrated that the disruption of the menin-MLL interaction abrogates the oncogenic potential of MLL fusion proteins, highlighting this protein-protein interface as a prime therapeutic target.[1]
This compound: A Targeted Inhibitor of the Menin-MLL Interaction
This compound is a small molecule inhibitor that was developed to specifically disrupt the protein-protein interaction between menin and the N-terminus of MLL fusion proteins. It is a close analog of other well-characterized menin-MLL inhibitors like MI-503.[3] By binding to a hydrophobic pocket on menin that is essential for its interaction with MLL, this compound effectively prevents the formation of the menin-MLL fusion protein complex.[3]
Quantitative Data on this compound and Analogs
The following tables summarize the in vitro activity of this compound and its analogs in MLL-rearranged leukemia cell lines.
Table 1: In Vitro Inhibition of Cell Viability (IC50/GI50) by Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | IC50/GI50 (µM) | Reference |
| This compound (analog of MI-503) | MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but MI-503 has GI50 in the range of 0.25 - 0.57 µM | [3] |
| MI-503 | MV4;11 | MLL-AF4 | ~0.25 - 0.57 | [3] |
| MI-463 | MLL-AF9 BMCs | MLL-AF9 | 0.23 | [3] |
| MI-503 | MLL-AF9 BMCs | MLL-AF9 | 0.22 | [3] |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 | [4] |
| MI-2 | KOPN-8 | MLL-ENL | 7.2 | [4] |
| MI-2 | ML-2 | MLL-AF6 | 8.7 | [4] |
| MI-3 | MV4;11 | MLL-AF4 | Not explicitly stated, but similar to MI-2 | [4] |
| MI-1481 | MLL-AF9 BMCs | MLL-AF9 | 0.034 | [5] |
| MI-2-2 | MLL-AF9 BMCs | MLL-AF9 | Low micromolar | [6] |
| VTP50469 | MOLM13 | MLL-AF9 | Low nanomolar | [7] |
| VTP50469 | RS4;11 | MLL-AF4 | Low nanomolar | [7] |
Table 2: Binding Affinity (Kd) of Menin-MLL Inhibitors to Menin
| Compound | Method | Kd (nM) | Reference |
| MI-503 | ITC | Low nanomolar | [3] |
| MI-463 | ITC | Low nanomolar | [3] |
| MI-136 | ITC | Not explicitly stated, but serves as a precursor to more potent inhibitors | [3] |
| MI-2-2 | ITC | 22 | [6] |
| MLL1 (4-15 peptide) | FP | 56 | [8] |
| MLL1 (4-43 peptide) | FP | 1.0 - 1.3 | [8] |
| MI-1481 | BLI | 9 | [5] |
Downstream Cellular Effects of this compound
The disruption of the menin-MLL interaction by this compound triggers a cascade of downstream events that collectively inhibit the growth and survival of MLL-rearranged leukemia cells.
Downregulation of MLL Target Genes
The primary mechanism of action of this compound is the suppression of the transcriptional program driven by MLL fusion proteins. Treatment of MLL-rearranged leukemia cells with this compound leads to a significant downregulation of key MLL target genes, including HOXA9, MEIS1, PBX3, and FLT3.[3]
Table 3: Quantitative Gene Expression Changes Following Treatment with Menin-MLL Inhibitors
| Cell Line | Treatment | Target Gene | Fold Change (Downregulation) | Reference |
| MOLM-13 | This compound (2 µM, 6 days) | HOXA9, MEIS1 | Markedly downregulated | [3] |
| MV4;11 | MI-503 (0.6 µM, 10 days) | HOXA9, MEIS1 | Markedly downregulated | [3] |
| MLL-AF9 BMCs | MI-463/MI-503 (6 days) | Hoxa9, Meis1 | Markedly downregulated | [3] |
| THP-1 | MI-2/MI-3 | HOXA9, MEIS1 | Substantially reduced | [4] |
Induction of Differentiation and Apoptosis
By downregulating the expression of genes that maintain an undifferentiated and proliferative state, this compound induces the differentiation of MLL leukemia cells.[3] This is often accompanied by an upregulation of myeloid differentiation markers such as MNDA.[3] Furthermore, the inhibition of the oncogenic signaling pathway leads to the induction of apoptosis, or programmed cell death, in leukemia cells.[3]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Signaling Pathway of Menin-MLL Fusion Protein in Leukemia
Caption: Menin-MLL fusion protein signaling pathway in leukemia.
Mechanism of Action of this compound
Caption: this compound mechanism of action in MLL-rearranged leukemia.
Experimental Workflow for Evaluating Menin-MLL Inhibitors
Caption: Preclinical evaluation workflow for menin-MLL inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the Menin-MLL Interaction
Objective: To demonstrate that this compound disrupts the interaction between menin and the MLL fusion protein in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against menin or the MLL fusion protein (or an appropriate isotype control) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash 3-5 times with ice-cold Co-IP wash buffer (a less stringent version of the lysis buffer).
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against menin and the MLL fusion protein to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for MLL Target Gene Expression
Objective: To quantify the change in mRNA expression of MLL target genes (HOXA9, MEIS1) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells and treat with this compound or DMSO as described in the Co-IP protocol.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in this compound-treated cells is determined relative to the DMSO-treated control cells, after normalization to the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP) for MLL Fusion Protein Occupancy
Objective: To determine if this compound treatment reduces the binding of the MLL fusion protein to the promoter regions of its target genes.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat MLL-rearranged leukemia cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the MLL fusion protein (or an isotype control) overnight at 4°C.
-
Capture the antibody-protein-DNA complexes using protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to the HOXA9 and MEIS1 promoter regions using qPCR with specific primers. A decrease in the amount of precipitated promoter DNA in this compound-treated cells indicates reduced occupancy of the MLL fusion protein.
-
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To measure the effect of this compound on the viability and proliferation of MLL-rearranged leukemia cells.
MTT Assay Protocol:
-
Cell Seeding and Treatment:
-
Seed MLL-rearranged leukemia cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
CellTiter-Glo Luminescent Cell Viability Assay Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Reagent Addition:
-
Add CellTiter-Glo reagent directly to the wells.
-
-
Luminescence Measurement:
-
Incubate for a short period to stabilize the luminescent signal and then measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemia. Its mechanism of action is well-defined and involves the specific disruption of the critical menin-MLL fusion protein interaction. This targeted approach leads to the downregulation of key oncogenic drivers, resulting in the inhibition of leukemia cell proliferation and the induction of differentiation and apoptosis. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of this compound and other menin-MLL inhibitors as a novel therapeutic strategy for this challenging disease.
References
- 1. bosterbio.com [bosterbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
MI-389: A Technical Guide for Researchers and Drug Development Professionals
MI-389 is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. As a close analog of the well-characterized menin-MLL inhibitor MI-503, this compound holds potential as a therapeutic agent for acute leukemias harboring MLL rearrangements. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (Z)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H35FN6O6[1] |
| Molecular Weight | 654.7 g/mol |
| CAS Number | 2222635-92-7 |
| IUPAC Name | (Z)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| SMILES | O=C1C2=C(NCCCCCCNC(C3=C(C)NC(/C=C4C5=CC(F)=CC=C5NC/4=O)=C3C)=O)C=CC=C2C(N1C6C(NC(CC6)=O)=O)=O |
| Appearance | Solid powder |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of the menin-MLL interaction. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins. The interaction of these fusion proteins with the scaffold protein menin is crucial for their leukemogenic activity, as it tethers the fusion protein to chromatin, leading to the aberrant expression of downstream target genes, including the HOXA gene cluster and MEIS1, which are critical for leukemic cell proliferation and survival.
By binding to a hydrophobic pocket on menin that is normally occupied by the MLL protein, this compound disrupts this critical interaction. This leads to the dissociation of the menin-MLL fusion protein complex from chromatin, resulting in the downregulation of MLL target gene expression, induction of cell differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.
Signaling Pathway
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Preclinical Data
| Parameter | This compound Value | MI-503 Value (for comparison) | Assay |
| IC50 (Menin-MLL Interaction) | Not Reported | ~15 nM | Fluorescence Polarization |
| Kd (Binding Affinity to Menin) | Not Reported | ~10 nM | Isothermal Titration Calorimetry |
| Cellular Activity (GI50) | Not Reported | ~0.22 µM (MLL-AF9 transformed cells) | Cell Viability Assay |
This compound has been utilized in gene expression studies in the MLL-rearranged human leukemia cell lines MV4;11 (expressing MLL-AF4) and MOLM-13 (expressing MLL-AF9).[1] Treatment of MOLM-13 cells with 2 µM this compound for 6 days resulted in significant changes in gene expression, consistent with the disruption of the menin-MLL interaction.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of menin-MLL inhibitors are provided below. These are generalized protocols based on standard methodologies used for compounds in this class.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound for the menin-MLL interaction.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant human menin in FP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of a fluorescently labeled peptide derived from the menin-binding motif of MLL (e.g., fluorescein-labeled MLL4-15) in FP buffer.
-
Perform a serial dilution of this compound in DMSO, followed by a further dilution in FP buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, round-bottom microplate, add the menin solution.
-
Add the serially diluted this compound or DMSO (for control wells).
-
Add the fluorescently labeled MLL peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to directly measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and menin.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Methodology:
-
Sample Preparation:
-
Dialyze purified recombinant human menin extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve this compound in the final dialysis buffer to ensure a precise buffer match. Degas both the protein and ligand solutions.
-
Accurately determine the concentrations of both menin and this compound.
-
-
ITC Experiment:
-
Load the menin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection, which is typically discarded during data analysis, followed by a series of injections of this compound into the menin solution.
-
-
Data Analysis:
-
Integrate the raw heat-flow data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the changes in the expression of MLL target genes in leukemia cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4;11 or MOLM-13) under standard conditions.
-
Treat the cells with this compound at a specified concentration (e.g., 2 µM for MOLM-13) or with DMSO as a vehicle control for a defined period (e.g., 6 days).[1]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
-
Perform the qRT-PCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated cells relative to DMSO-treated cells using the 2^-ΔΔCt method.
-
Conclusion
This compound is a promising menin-MLL inhibitor with a mechanism of action that is highly relevant to the treatment of MLL-rearranged leukemias. While specific quantitative data on its potency and binding affinity are not yet widely published, its characterization as a close analog of MI-503 suggests it possesses significant anti-leukemic activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel menin-MLL inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
MI-389 Target Validation in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of MI-389, a small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, for the treatment of acute myeloid leukemia (AML). This document details the molecular basis of this compound's mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to validate its therapeutic potential.
Introduction to the Menin-MLL Interaction as a Therapeutic Target in AML
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2][3] A significant subset of AML cases, particularly those with rearrangements of the MLL gene (now officially known as KMT2A), have a very poor prognosis.[4][5] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin, encoded by the MEN1 gene.[4][6][7] Menin acts as a scaffold protein, and its binding to the N-terminus of MLL is essential for the recruitment of the MLL fusion protein complex to chromatin. This leads to the aberrant expression of downstream target genes, such as HOXA9, HOXA10, and MEIS1, which are crucial for leukemogenesis.[4][5][7][8] The disruption of the menin-MLL interaction has therefore emerged as a promising therapeutic strategy for MLL-rearranged AML.[4][5]
This compound is a potent and specific small molecule inhibitor designed to block the menin-MLL interaction.[8] By binding to menin, this compound prevents its association with MLL fusion proteins, thereby inhibiting their oncogenic function.[4][8] This guide will explore the preclinical evidence that validates the menin-MLL interaction as a therapeutic target in AML using this compound and its analogs as tool compounds.
Mechanism of Action of this compound
This compound and its analogs function by directly binding to menin and disrupting its interaction with MLL fusion proteins. This targeted inhibition leads to the downregulation of key leukemogenic genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][8]
Signaling Pathway
The core mechanism of this compound action is the disruption of the menin-MLL1 fusion protein complex, which is essential for the transcription of pro-leukemic genes. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in MLL-rearranged AML.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors in AML Cell Lines
| Compound | Cell Line | MLL Fusion | Assay Type | IC50 / EC50 | Reference |
| This compound | MOLM-13 | MLL-AF9 | Colony Formation | ~2 µM | [8] |
| MI-503 | MV4;11 | MLL-AF4 | Proliferation | < 1 µM | [8] |
| MI-503 | MOLM-13 | MLL-AF9 | Proliferation | < 1 µM | [8] |
| MI-463 | MLL-rearranged cells | MLL fusions | Proliferation | Sub-micromolar | [9] |
| MI-503 | MLL-rearranged cells | MLL fusions | Proliferation | Sub-micromolar | [9] |
| M-89 | MV-4-11 | MLL-AF4 | Proliferation | 25 nM | [6] |
| M-89 | MOLM-13 | MLL-AF9 | Proliferation | 54 nM | [6] |
| M-1121 | MOLM-13 | MLL-AF9 | Proliferation | 51.5 nM | [6] |
| M-1121 | MV-4-11 | MLL-AF4 | Proliferation | 10.3 nM | [6] |
| VTP50469 | MOLM13 | MLL-AF9 | Proliferation | < 10 nM | [5] |
| VTP50469 | RS4;11 | MLL-AF4 | Proliferation | < 10 nM | [5] |
| MI-3454 | MLL-rearranged patient samples | MLL fusions | Colony Formation | 3-12 nM | [10] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Models of AML
| Compound | Mouse Model | AML Type | Treatment | Outcome | Reference |
| MI-463 | MLL-AF9 leukemia model | MLL-rearranged AML | Oral administration | 70% increase in median survival | [9] |
| MI-503 | MLL-AF9 leukemia model | MLL-rearranged AML | Oral administration | 45% increase in median survival | [9] |
| VTP50469 | PDX model (MLL-r AML) | MLL-rearranged AML | Oral administration | Dramatic reduction in leukemia burden | [5] |
| VTP50469 | PDX model (MLL-r ALL) | MLL-rearranged ALL | Oral administration | Disease-free survival >1 year in multiple mice | [5] |
| MI-3454 | PDX model (MLL-r AML) | MLL-rearranged AML | 100 mg/kg, b.i.d., p.o. | Complete eradication of leukemic cells | [11] |
| MI-3454 | PDX model (NPM1-mutated AML) | NPM1-mutated AML | 100 mg/kg, b.i.d., p.o. | Regression or substantial reduction of leukemia | [11] |
Table 3: Effect of this compound on Gene Expression in MLL-rearranged Leukemia Cells
| Cell Line | Treatment | Downregulated Genes | Upregulated Genes | Reference |
| MV4;11 (MLL-AF4) | This compound | HOXA9, HOXA10, MEIS1, PBX3, FLT3, MEF2C, BCL2, CDK6 | MNDA (myeloid differentiation marker) | [8] |
| MOLM-13 (MLL-AF9) | This compound (2 µM, 6 days) | HOXA9, HOXA10, MEIS1, PBX3, FLT3 | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
Biochemical and Biophysical Assays
4.1.1. Fluorescence Polarization (FP) Assay
-
Purpose: To measure the in vitro inhibition of the menin-MLL interaction.
-
Protocol:
-
A fluorescently labeled peptide derived from MLL is incubated with purified recombinant menin protein.
-
The binding of the large menin protein to the small fluorescent peptide results in a high fluorescence polarization signal.
-
Test compounds (e.g., this compound) are added to the mixture.
-
If the compound binds to menin and displaces the MLL peptide, the polarization signal will decrease.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.[8]
-
4.1.2. Isothermal Titration Calorimetry (ITC)
-
Purpose: To determine the binding affinity (Kd) of the inhibitor to menin.
-
Protocol:
-
A solution of the inhibitor (e.g., this compound, 50 µM – 100 µM) is titrated into a solution containing purified menin protein (5 µM – 10 µM) at a constant temperature (25 °C).[8]
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell-Based Assays
4.2.1. Cell Viability and Proliferation Assays
-
Purpose: To assess the effect of this compound on the growth of AML cells.
-
Protocol:
-
AML cell lines (e.g., MV4;11, MOLM-13) or primary patient samples are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor or DMSO as a control.
-
After a defined incubation period (e.g., 7-10 days), cell viability is measured using a commercially available assay such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.
-
4.2.2. Colony-Forming Assay
-
Purpose: To evaluate the effect of this compound on the clonogenic potential of leukemia cells.[11]
-
Protocol:
-
AML cells are plated in a semi-solid medium, such as methylcellulose, containing cytokines that support colony growth.
-
The cells are treated with the inhibitor or DMSO.
-
After 7-14 days of incubation, the number and size of colonies are quantified. A significant reduction in colony formation indicates an anti-leukemic effect.[10]
-
Gene Expression Analysis
4.3.1. Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the changes in the expression of specific MLL target genes.
-
Protocol:
-
AML cells are treated with the inhibitor or DMSO for a specified duration.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[8]
-
The relative change in gene expression is calculated using the ΔΔCt method.
-
4.3.2. Gene Set Enrichment Analysis (GSEA)
-
Purpose: To determine if a predefined set of genes (e.g., MLL target genes) shows statistically significant, concordant differences in expression between inhibitor-treated and control cells.
-
Protocol:
-
Global gene expression profiling is performed using microarrays or RNA-sequencing on inhibitor-treated and control cells.
-
A ranked list of all genes based on their differential expression is generated.
-
GSEA software is used to analyze whether genes in a predefined gene set are enriched at the top or bottom of the ranked list.[8]
-
In Vivo Studies
4.4.1. Patient-Derived Xenograft (PDX) Models
-
Purpose: To evaluate the in vivo efficacy of menin-MLL inhibitors in a clinically relevant setting.
-
Protocol:
-
Primary leukemia cells from AML patients are transplanted into immunodeficient mice (e.g., NSGS).[11]
-
Once the leukemia is established, mice are treated with the inhibitor (e.g., MI-3454 at 100 mg/kg, orally, twice daily) or a vehicle control.[11]
-
Leukemia burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen using flow cytometry.[11]
-
Survival of the mice is also monitored as a primary endpoint.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for target validation and preclinical evaluation of this compound.
Caption: Workflow for the target validation of this compound in AML.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
The preclinical data strongly support the validation of the menin-MLL interaction as a therapeutic target in acute myeloid leukemia, particularly in cases with MLL rearrangements or NPM1 mutations.[10][11] The small molecule inhibitor this compound and its analogs have been shown to effectively disrupt this interaction, leading to the downregulation of critical leukemogenic genes, induction of apoptosis and differentiation, and potent anti-leukemic activity in both in vitro and in vivo models.[8][11] These findings have paved the way for the clinical development of menin-MLL inhibitors as a targeted therapy for this high-risk subset of AML patients.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Studies highlight new drug targets or compounds for acute myeloid leukemia [dana-farber.org]
- 3. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk-Stratification, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for menin inhibitors? [synapse.patsnap.com]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Menin-MLL Interaction: A Core Nexus in Leukemia and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the protein menin, encoded by the MEN1 gene, and the Mixed Lineage Leukemia (MLL) family of histone methyltransferases represents a critical oncogenic driver in a significant subset of acute leukemias. Chromosomal translocations involving the KMT2A gene (encoding MLL1) result in the formation of oncogenic MLL fusion proteins (MLL-FP) that are central to the pathogenesis of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[1][2][3] These MLL-FPs retain the N-terminal portion of MLL, which is responsible for the direct interaction with menin.[4][5] This interaction is indispensable for the leukemogenic activity of MLL-FPs, making the menin-MLL interface a highly attractive target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the menin-MLL interaction, including its molecular basis, downstream signaling, and the development of targeted inhibitors. It also offers detailed experimental protocols for key assays used to study this interaction and its inhibition.
The Molecular Basis of the Menin-MLL Interaction
The interaction between menin and MLL is a complex and high-affinity association crucial for the proper function of the MLL complex and the oncogenic activity of MLL-FPs.[7] Menin acts as a scaffold protein, and its interaction with MLL is a prerequisite for the recruitment of the MLL complex to target gene promoters, leading to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active transcription.[7][8]
Bivalent Binding of MLL to Menin
The N-terminus of MLL interacts with menin through a bivalent binding mode, involving two distinct menin-binding motifs (MBM1 and MBM2).[9]
-
MBM1 (Menin-Binding Motif 1): This is the high-affinity binding motif.
-
MBM2 (Menin-Binding Motif 2): This motif binds to menin with a lower affinity compared to MBM1.
Both motifs are required for the high-affinity interaction between MLL and menin.[9]
The Menin-MLL-LEDGF Ternary Complex
The recruitment of the menin-MLL complex to chromatin is further stabilized by the interaction with Lens Epithelium-Derived Growth Factor (LEDGF), a chromatin-binding protein.[6][10][11] Menin acts as a molecular adaptor, tethering MLL to LEDGF, which in turn anchors the complex to specific gene loci.[6][7][12] This ternary complex is essential for the regulation of MLL target genes and for MLL-FP-mediated leukemic transformation.[6][7][11]
Signaling Pathways and Downstream Targets
The primary downstream effect of the menin-MLL interaction is the transcriptional upregulation of a set of genes that are critical for hematopoietic stem cell self-renewal and differentiation. In the context of MLL-rearranged leukemia, the aberrant activity of the menin-MLL-FP complex leads to the sustained expression of these genes, ultimately blocking differentiation and promoting leukemogenesis.[7][8]
Key downstream targets of the menin-MLL complex include:
-
HOX genes: Particularly the HOXA cluster genes, such as HOXA9 and HOXA10.[7][13][14]
-
MEIS1 : A homeobox protein that acts as a critical cofactor for HOX proteins.[7][13][14]
-
FLT3 [1]
-
PBX3 [1]
-
CDK6 [1]
-
BCL2 [1]
-
MEF2C [1]
-
CDKN1B (p27kip1) [15]
The dysregulation of these genes by MLL fusion proteins, such as MLL-AF4 and MLL-AF9, is a hallmark of MLL-rearranged leukemias.[5][13][15][16][17]
Caption: Signaling pathway of the menin-MLL interaction in leukemia.
Therapeutic Targeting of the Menin-MLL Interaction
The critical role of the menin-MLL interaction in the pathogenesis of MLL-rearranged leukemias has spurred the development of small molecule inhibitors that disrupt this protein-protein interaction.[2][8] These inhibitors bind to a deep pocket on the surface of menin that is occupied by the MBM1 motif of MLL, thereby competitively inhibiting the menin-MLL interaction.[8]
Menin-MLL Inhibitors in Clinical Development
Several menin-MLL inhibitors have entered clinical trials and have shown promising results in patients with relapsed or refractory MLL-rearranged or NPM1-mutant AML. Notable examples include:
-
Revumenib (SNDX-5613): A potent and selective oral menin inhibitor.[18][19][20]
-
Ziftomenib (KO-539): Another orally bioavailable menin inhibitor.[6]
-
Bleximenib (JNJ-75276617): An inhibitor that has shown activity against some menin mutants that confer resistance to other inhibitors.[21]
Mechanisms of Resistance
As with many targeted therapies, resistance to menin inhibitors can emerge. The primary mechanism of acquired resistance identified to date is the development of missense mutations in the MEN1 gene.[18][21][22] These mutations alter the drug-binding pocket on menin, reducing the affinity of the inhibitor without significantly affecting the interaction with MLL.[18][21][22]
Quantitative Data on Menin-MLL Inhibitors
The following tables summarize key quantitative data for a selection of menin-MLL inhibitors.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Reference(s) |
| MI-2 | Menin-MLL | 158 | 446 | [23] |
| MI-3 | Menin-MLL | 201 | 648 | [23] |
| MI-463 | Menin-MLL | - | 15.3 | [1] |
| MI-503 | Menin-MLL | - | 14.7 | [1] |
| MI-1481 | Menin-MLL | - | 3.6 | [1][24] |
| MI-3454 | Menin-MLL | - | 0.51 | [1] |
| M-525 | Menin-MLL | - | 3 | [1] |
| M-89 | Menin-MLL | - | 25 (MV-4-11), 54 (MOLM-13) | [1] |
| M-1121 | Menin-MLL | - | 51.5 (MOLM-13), 192 (MV-4-11) | [1] |
| D0060-319 | Menin-MLL | - | 7.46 | [19] |
| Revumenib | Menin-MLL | - | 5.7 | [25] |
| Cell Line | MLL Fusion | Inhibitor | GI50/IC50 (nM) | Reference(s) |
| MV-4-11 | MLL-AF4 | MI-2 | 9500 | [23] |
| MI-3454 | 7-27 | [1][26] | ||
| D0060-319 | 4.0 | [19] | ||
| VTP50469 | Very Sensitive | [27] | ||
| MOLM-13 | MLL-AF9 | MI-3454 | 7-27 | [1][26] |
| D0060-319 | 1.7 | [19] | ||
| VTP50469 | Very Sensitive | [27] | ||
| KOPN-8 | MLL-ENL | MI-2 | 7200 | [23] |
| MI-3454 | 7-27 | [1][26] | ||
| ML-2 | MLL-AF6 | MI-2 | 8700 | [23] |
| VTP50469 | Resistant | [27] | ||
| THP-1 | MLL-AF9 | VTP50469 | Resistant | [27] |
| RS4;11 | MLL-AF4 | VTP50469 | Moderately Sensitive | [27] |
| SEM | MLL-AF4 | VTP50469 | Moderately Sensitive | [27] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction
This protocol describes the co-immunoprecipitation of menin and MLL-fusion proteins from leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% Sodium deoxycholate, 0.1% SDS, with freshly added protease inhibitors)[28]
-
Primary antibodies: anti-Menin, anti-MLL (N-terminal specific)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS or TBS with optional detergents)[14]
-
Elution buffer (e.g., 1X SDS sample buffer)[29]
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest approximately 1 x 10^7 cells by centrifugation.[28]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold lysis buffer.[28]
-
Incubate on ice for 30 minutes with occasional vortexing.[30]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[28]
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add 20-30 µL of Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-10 µg of the primary antibody (anti-Menin or anti-MLL) to the pre-cleared lysate.[29]
-
In a separate tube for the negative control, add the same amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 1X SDS sample buffer.[29]
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against menin and MLL to detect the co-immunoprecipitated proteins.
-
Caption: Workflow for Co-Immunoprecipitation of Menin-MLL.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MLL-FP Target Genes
This protocol outlines the steps for performing ChIP-seq to identify the genomic binding sites of MLL fusion proteins.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., THP-1, SEM)
-
Formaldehyde (B43269) for cross-linking
-
Glycine
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibodies against MLL N-terminus, H3K4me3, or specific fusion partner (e.g., AF9)[17]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[20]
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with high salt.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to identify MLL-FP target genes.
-
Caption: Workflow for ChIP-Sequencing of MLL Fusion Proteins.
Cell Viability (MTT) Assay to Assess Inhibitor Efficacy
This protocol describes the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of menin-MLL inhibitors in leukemia cell lines.
Materials:
-
Complete cell culture medium
-
96-well plates
-
Menin-MLL inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the menin-MLL inhibitor.
-
Add the inhibitor to the wells, typically in a volume of 100 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[33]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for MTT Cell Viability Assay.
Conclusion
The interaction between menin and MLL is a well-validated and critical dependency in MLL-rearranged and NPM1-mutant acute leukemias. A deep understanding of the molecular intricacies of this interaction has paved the way for the development of a new class of targeted therapies that have shown significant promise in clinical trials. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the menin-MLL axis, explore mechanisms of resistance, and develop next-generation inhibitors to improve outcomes for patients with these aggressive hematological malignancies.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitors in AML: combinations, resistance, and future directions | VJHemOnc [vjhemonc.com]
- 5. MLL-AF4 Spreading Identifies Binding Sites that Are Distinct from Super-Enhancers and that Govern Sensitivity to DOT1L Inhibition in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 9. gtrd [gtrd.biouml.org]
- 10. The same site on the integrase-binding domain of lens epithelium–derived growth factor is a therapeutic target for MLL leukemia and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. rcsb.org [rcsb.org]
- 13. MLL-AF4 cooperates with PAF1 and FACT to drive high-density enhancer interactions in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. pnas.org [pnas.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. MLL-AF9 and MLL-AF4 oncofusion proteins bind a distinct enhancer repertoire and target the RUNX1 program in 11q23 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
- 23. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kuraoncology.com [kuraoncology.com]
- 27. ashpublications.org [ashpublications.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. www2.nau.edu [www2.nau.edu]
- 30. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 31. benchchem.com [benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
The Impact of MI-389 on HOXA9 and MEIS1 Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of MI-389, a potent small-molecule inhibitor, with a specific focus on its effects on the expression of the critical oncoproteins HOXA9 and MEIS1 in the context of MLL-rearranged leukemias. This document outlines the core signaling pathways, presents quantitative data on gene expression modulation, and provides detailed experimental protocols for key assays.
Introduction: Targeting the Menin-MLL Interaction
Acute leukemias carrying rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by an aggressive clinical course and poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin. This interaction is essential for the recruitment of the MLL complex to chromatin and the subsequent upregulation of target genes, including the homeobox gene HOXA9 and its cofactor MEIS1. The overexpression of HOXA9 and MEIS1 is a hallmark of MLL-rearranged leukemia and is crucial for leukemic transformation and maintenance.
This compound is a small molecule designed to specifically disrupt the Menin-MLL interaction. By doing so, it aims to abrogate the transcriptional activation of MLL target genes, thereby inducing differentiation and apoptosis in leukemia cells. This guide delves into the molecular consequences of this inhibition, with a particular focus on the downstream effects on HOXA9 and MEIS1.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Menin and the N-terminus of MLL (or MLL fusion proteins). This interaction is a key component of the MLL core complex, which also includes WDR5, RbBP5, and ASH2L. This complex possesses histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity, which leads to the epigenetic activation of target gene promoters.
By binding to a hydrophobic pocket on Menin that is critical for the MLL interaction, this compound prevents the stable association of the MLL complex with chromatin at the regulatory regions of genes like HOXA9 and MEIS1. This leads to a reduction in H3K4 methylation at these sites and subsequent transcriptional repression.
Quantitative Data on Gene Expression Modulation
Treatment of MLL-rearranged leukemia cell lines with this compound and its close analog, MI-503, leads to a significant and dose-dependent decrease in the mRNA expression levels of HOXA9 and MEIS1. The following tables summarize the available quantitative data from key studies.
Table 1: Effect of this compound and MI-503 on HOXA9 and MEIS1 Expression in MLL-Rearranged Leukemia Cell Lines
| Cell Line | Compound | Concentration | Treatment Duration | HOXA9 mRNA Level (Fold Change vs. DMSO) | MEIS1 mRNA Level (Fold Change vs. DMSO) | Reference |
| MOLM-13 | This compound | 2 µM | 6 days | Markedly downregulated | Markedly downregulated | [1] |
| MOLM-13 | MI-503 | 1 µM | 6 days | Markedly downregulated | Markedly downregulated | [1] |
| MV4;11 | MI-503 | 0.6 µM | 10 days | Markedly downregulated | Markedly downregulated | [1] |
Table 2: Time-Course of MI-503 Effect on HOXA9 and MEIS1 Expression in MV4;11 Cells
| Treatment Duration | MI-503 Concentration | HOXA9 mRNA Level (Fold Change vs. DMSO) | MEIS1 mRNA Level (Fold Change vs. DMSO) | Reference |
| 10 days | 0.6 µM | Markedly downregulated | Markedly downregulated | [1] |
| 10 days (treatment) -> 10 days (no treatment) | 0.6 µM | Expression restored to near DMSO levels | Expression restored to near DMSO levels | [1] |
| 10 days (treatment) -> 10 days (no treatment) -> 10 days (re-treatment) | 0.6 µM | Markedly downregulated | Markedly downregulated | [1] |
Note: "Markedly downregulated" indicates a significant decrease as observed in the referenced study, although precise numerical fold changes were not always provided in the main text.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the effect of this compound on the Menin-MLL interaction and downstream gene expression.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This protocol is used to quantify the mRNA levels of HOXA9 and MEIS1 following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Plate leukemia cells (e.g., MOLM-13 or MV4;11) at a density of 0.5 x 10^6 cells/mL. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 6 days).
-
RNA Isolation: Harvest cells by centrifugation. Isolate total RNA using a commercial kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Invitrogen SuperScript III First-Strand Synthesis System) with random hexamers or oligo(dT) primers.
-
Quantitative PCR: Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500). Prepare a reaction mixture containing cDNA template, SYBR Green master mix (or TaqMan probes), and forward and reverse primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HOXA9 and MEIS1 using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction
This protocol is used to determine if this compound disrupts the interaction between Menin and MLL fusion proteins in a cellular context.
Protocol Steps:
-
Cell Lysis: Treat cells with this compound or DMSO. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with non-specific IgG and Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either Menin or the MLL fusion protein overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the reciprocal protein (e.g., if Menin was immunoprecipitated, blot for the MLL fusion protein). A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of the MLL complex and to assess how this compound affects its recruitment to the HOXA9 and MEIS1 loci.
Protocol Steps:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against a component of the MLL complex (e.g., MLL1, Menin, or WDR5).
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and wash extensively.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest. Compare the peak intensities at the HOXA9 and MEIS1 loci between this compound-treated and control samples.
Conclusion
This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by targeting a key dependency of these cancers. Its ability to disrupt the Menin-MLL interaction leads to the specific downregulation of critical oncogenes, HOXA9 and MEIS1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this therapeutic avenue. Further investigation into the dose- and time-dependent effects of this compound on a wider range of MLL-rearranged leukemia subtypes will be crucial for its clinical development.
References
The Discovery and Synthesis of MI-389: A Potent Inhibitor of the Menin-MLL Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MI-389 is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a critical driver in a subset of acute leukemias. As a close analog of the well-characterized menin-MLL inhibitor MI-503, this compound exhibits similar potent and selective activity in preclinical models of MLL-rearranged leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its binding affinity and cellular potency, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflows used in its evaluation. This document is intended to serve as a valuable resource for researchers in the fields of oncology, hematology, and drug discovery who are interested in the development of targeted therapies for MLL-rearranged leukemias.
Introduction
Acute leukemias harboring chromosomal translocations of the MLL gene (now officially known as KMT2A) are characterized by aggressive clinical features and poor prognosis. The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the nuclear protein menin for their leukemogenic activity. This dependency has highlighted the menin-MLL interaction as a promising therapeutic target.
This compound emerged from structure-based drug design efforts aimed at developing small molecules that could effectively disrupt this critical protein-protein interaction. It is a close analog of MI-503, a compound that has demonstrated significant efficacy in preclinical models of MLL leukemia.[1] Like its counterpart, this compound is designed to bind to a specific pocket on menin, thereby preventing its association with MLL fusion proteins and inhibiting their oncogenic function.
This guide will detail the discovery and synthesis of this compound, its mechanism of action, and the key experimental methodologies used to characterize its activity.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, its activity is reported to be very similar to its close analog, MI-503.[1] The following tables summarize the available quantitative data for MI-503 and other relevant menin-MLL inhibitors, which can be considered indicative of the potency of this compound.
Table 1: In Vitro Binding Affinity and Potency of Menin-MLL Inhibitors
| Compound | IC50 (nM) (FP Assay) | Kd (nM) (ITC) | Ki (nM) |
| MI-503 | 14.7 | ~10 | Not Reported |
| MI-463 | 15.3 | Not Reported | Not Reported |
| MI-2 | 446 | 158 | 158 |
| MI-136 | Not Reported | Not Reported | Not Reported |
Data for MI-503 and MI-463 from Borkin et al., 2015. Data for MI-2 from Grembecka et al., 2012.
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI50 (nM) |
| MI-503 | MV4;11 | MLL-AF4 | 250 - 570 |
| MI-503 | MOLM-13 | MLL-AF9 | 250 - 570 |
| MI-463 | MV4;11 | MLL-AF4 | Not Reported |
| MI-463 | MOLM-13 | MLL-AF9 | Not Reported |
Data for MI-503 from Borkin et al., 2015.
Synthesis of this compound
A detailed, publicly available synthesis protocol specifically for this compound has not been identified. However, based on the synthesis of its close analog, MI-503, and other thienopyrimidine-based menin-MLL inhibitors, a plausible synthetic route can be proposed. The synthesis would likely involve the construction of a core thienopyrimidine scaffold followed by the introduction of various substituents to achieve the final structure of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This protocol is adapted from methodologies used for characterizing menin-MLL inhibitors.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the menin-MLL interaction.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL peptide (e.g., a peptide containing the MLL menin-binding motif)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the following to each well:
-
A fixed concentration of recombinant menin protein.
-
A fixed concentration of fluorescein-labeled MLL peptide.
-
Varying concentrations of this compound.
-
-
Include control wells:
-
Positive control: Menin and labeled MLL peptide without inhibitor.
-
Negative control: Labeled MLL peptide only.
-
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Menin-MI-389 Binding
This protocol is a general guideline for ITC experiments to determine the binding affinity (Kd) of small molecules to proteins.[1]
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and menin.
Materials:
-
Recombinant human menin protein
-
This compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare solutions of menin and this compound in the same ITC buffer to avoid heats of dilution.
-
Degas both solutions immediately before the experiment.
-
Load the menin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the this compound solution into the menin solution.
-
Record the heat changes associated with each injection.
-
Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data using the instrument's software to fit a binding model (e.g., one-site binding model) and determine the Kd, n, ΔH, and ΔS.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to assess the effect of this compound on the expression of MLL target genes in leukemia cells.[1]
Objective: To quantify the changes in mRNA levels of MLL target genes (e.g., HOXA9, MEIS1) in MLL-rearranged leukemia cells following treatment with this compound.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Culture the leukemia cells to a sufficient density.
-
Treat the cells with a specified concentration of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, 72 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96- or 384-well plate with the following components for each sample:
-
cDNA
-
qPCR master mix
-
Forward and reverse primers for the target gene or housekeeping gene.
-
-
Run the qPCR plate on a real-time PCR instrument using an appropriate cycling program.
-
Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression of the target genes in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of Menin-MLL Inhibition
Caption: Mechanism of action of this compound in inhibiting the Menin-MLL pathway.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the preclinical characterization of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its mechanism of action, which involves the specific disruption of the critical menin-MLL protein-protein interaction, offers a targeted approach to combat this aggressive malignancy. The data on its close analog, MI-503, strongly suggests that this compound possesses potent in vitro and cellular activity. The experimental protocols and workflows detailed in this guide provide a solid foundation for the further investigation and development of this compound and other novel menin-MLL inhibitors. Future in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound and its suitability for clinical development.
References
In Vitro Binding Affinity of MI-389 to Menin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro binding affinity of MI-389, a potent small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. The menin-MLL interaction is a critical driver in certain types of acute leukemia, making it a promising therapeutic target. This document outlines the quantitative binding data, detailed experimental methodologies, and the relevant biological pathways.
Quantitative Binding Affinity Data
| Compound | Assay Type | Reported Value | Reference |
| MI-503 | Bio-layer Interferometry | Kd = 24 nM | [2] |
| MI-503 | Fluorescence Polarization | IC50 = 33 nM | [2] |
| MI-463 | Fluorescence Polarization | IC50 = 32 nM | [2] |
| MI-2-2 | Isothermal Titration Calorimetry | Kd = 22 nM | [3] |
| MI-2-2 | Fluorescence Polarization | IC50 = 46 nM | [3] |
Experimental Protocols
The determination of the in vitro binding affinity of small molecules like this compound to menin relies on precise and robust biophysical assays. The two primary methods employed for this class of inhibitors are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which reflects its ability to displace a fluorescently labeled ligand from the target protein.
Principle: A small fluorescently labeled peptide derived from MLL (the probe) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, the probe's tumbling is restricted, leading to a high fluorescence polarization signal. An unlabeled inhibitor, such as this compound, will compete with the fluorescent probe for binding to menin. This displacement of the probe results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitor's concentration and affinity.
Detailed Methodology:
-
Reagents and Preparation:
-
Purified recombinant human menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL4-43). The bivalent MLL4-43 peptide is often used as it encompasses both menin-binding motifs (MBM1 and MBM2) and provides a more accurate assessment for potent inhibitors.[2]
-
Assay Buffer: A suitable buffer system (e.g., PBS with 0.01% Tween-20) to maintain protein stability and minimize non-specific binding.
-
Test Compound (this compound): A serial dilution of the compound is prepared in the assay buffer.
-
-
Assay Procedure:
-
A fixed concentration of menin protein and the fluorescently labeled MLL peptide are incubated together in the wells of a microplate to allow for binding equilibrium to be reached.
-
The serially diluted test compound (this compound) is then added to the wells.
-
The plate is incubated to allow the competition reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader equipped with excitation and emission filters appropriate for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: ITC involves titrating a solution of the ligand (e.g., this compound) into a sample cell containing the protein (menin). The heat released or absorbed during the binding event is measured by a highly sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
Detailed Methodology:
-
Sample Preparation:
-
Purified recombinant human menin protein is extensively dialyzed against the ITC buffer to ensure buffer matching.
-
The inhibitor (this compound) is dissolved in the final dialysis buffer. Precise concentration determination of both protein and ligand is crucial for accurate results.
-
-
ITC Experiment:
-
The menin solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small, precisely controlled injections of the this compound solution are made into the menin solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.
-
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MI-389: A Targeted Approach to Eradicating Leukemic Stem Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute myeloid leukemia (AML) remains a challenging malignancy, largely due to the persistence of leukemic stem cells (LSCs) that are often resistant to conventional chemotherapy and drive disease relapse. A critical dependency of a significant subset of AML, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, is the interaction between the protein menin and the MLL fusion proteins. This interaction is essential for the aberrant expression of leukemogenic genes, including HOXA9 and MEIS1, which are critical for LSC self-renewal and the block in differentiation. MI-389 is a potent and specific small molecule inhibitor of the menin-MLL interaction, representing a promising therapeutic strategy to target the core dependency of these leukemias. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on LSCs, and detailed protocols for key experimental validation.
Introduction to the Menin-MLL Interaction in Leukemia
Chromosomal translocations involving the MLL gene (also known as KMT2A) are a hallmark of aggressive acute leukemias in both pediatric and adult patients. These translocations generate fusion proteins that retain the N-terminus of MLL, which is responsible for binding to menin, a nuclear scaffold protein. The recruitment of menin by MLL fusion proteins is a pivotal event in leukemogenesis.[1] This aberrant complex hijacks the transcriptional machinery to drive the expression of key downstream target genes, most notably the HOX gene family, such as HOXA9, and its cofactor MEIS1.[1][2][3] These genes are master regulators of hematopoietic stem cell function, and their sustained, high-level expression is critical for the maintenance of the leukemic state by promoting proliferation and inhibiting differentiation.[2][3][4]
Leukemic stem cells, a subpopulation of cells within the leukemia that possess self-renewal capabilities, are thought to be the root of disease initiation and relapse.[5] These LSCs are often quiescent, making them resistant to traditional chemotherapies that target rapidly dividing cells.[5][6] The menin-MLL interaction is a critical survival pathway for LSCs in MLL-rearranged leukemias, making it an attractive therapeutic target.[2]
This compound: A Potent Inhibitor of the Menin-MLL Interaction
This compound is a small molecule designed to specifically disrupt the protein-protein interaction between menin and MLL. By binding to a hydrophobic pocket on menin that is essential for MLL binding, this compound effectively evicts the MLL fusion protein from its chromatin targets. This leads to the downregulation of the leukemogenic gene expression program driven by MLL fusion proteins.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the menin-MLL interaction. This disruption leads to a cascade of downstream effects within the leukemic stem cell:
-
Downregulation of Key Oncogenes: Treatment with menin-MLL inhibitors, including compounds structurally and functionally similar to this compound, results in a marked decrease in the expression of HOXA9, HOXA10, MEIS1, and other MLL target genes.[7]
-
Induction of Differentiation: By lifting the differentiation block imposed by the MLL fusion protein, this compound promotes the maturation of leukemic blasts into more differentiated myeloid cells.[1]
-
Induction of Apoptosis: The loss of the pro-survival signals driven by the MLL fusion protein complex leads to the induction of programmed cell death (apoptosis) in leukemia cells.[1]
Quantitative Impact of Menin-MLL Inhibition
The following tables summarize the quantitative effects of menin-MLL inhibitors, including this compound and its analogs, on leukemic cells.
| Cell Line | MLL Fusion | Inhibitor | IC50 / GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | MI-538 | 0.021 | [8] |
| MOLM-13 | MLL-AF9 | MI-538 | Not specified | [8] |
| THP-1 | MLL-AF9 | MI-2 | ~1 | [1] |
| MV4;11 | MLL-AF4 | M-89 | 0.025 | [8] |
| MOLM-13 | MLL-AF9 | M-89 | 0.054 | [8] |
Table 1: In Vitro Potency of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines. This table showcases the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of various menin-MLL inhibitors in different leukemia cell lines harboring MLL fusions.
| Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | Reference |
| THP-1 | MI-2 | HOXA9 | Decreased | [1] |
| THP-1 | MI-3 | HOXA9 | Decreased | [1] |
| THP-1 | MI-2 | MEIS1 | Decreased | [1] |
| THP-1 | MI-3 | MEIS1 | Decreased | [1] |
| Murine MLL-AF9 cells | MI-503 (sub-µM) | Hoxa9 | Markedly Reduced | [7] |
| Murine MLL-AF9 cells | MI-463 (sub-µM) | Meis1 | Markedly Reduced | [7] |
Table 2: Effect of Menin-MLL Inhibitors on the Expression of Key Target Genes. This table highlights the significant downregulation of critical MLL fusion protein target genes following treatment with menin-MLL inhibitors.
| Cell Line | Treatment | Apoptosis Induction | Differentiation Induction | Reference |
| MLL-rearranged cells | MI-2, MI-3 | Yes | Yes | [1] |
| MLL leukemia cells | MI-503, MI-463 | Yes (at higher concentrations) | Yes | [7] |
Table 3: Cellular Fates Induced by Menin-MLL Inhibitors. This table summarizes the key cellular outcomes, apoptosis and differentiation, observed in MLL-rearranged leukemia cells upon treatment with menin-MLL inhibitors.
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of Menin-MLL in Leukemogenesis
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eradication of Chronic Myeloid Leukemia Stem Cells: A Novel Mathematical Model Predicts No Therapeutic Benefit of Adding G-CSF to Imatinib | PLOS Computational Biology [journals.plos.org]
- 6. Leukemic stem cells activate lineage inappropriate signalling pathways to promote their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Specificity of MI-389 for MLL-rearranged Cell Lines
This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor, and its specificity for cancer cell lines characterized by Mixed Lineage Leukemia (MLL) gene rearrangements. The document details the compound's mechanism of action, presents quantitative data on its cellular activity, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: Targeting the Menin-MLL Interaction
Acute leukemias featuring rearrangements of the MLL gene (also known as KMT2A) are aggressive and often resistant to standard therapies, carrying a poor prognosis, especially in infants.[1][2][3] The leukemogenic activity of the resulting MLL fusion proteins is critically dependent on a protein-protein interaction (PPI) with menin, a nuclear scaffold protein encoded by the MEN1 gene.[1][4][5] This dependency presents a unique therapeutic vulnerability.
This compound is a potent, specific, small-molecule inhibitor designed to disrupt the menin-MLL interaction.[4][6] By binding to a pocket on menin that is essential for MLL binding, this compound and its analogs effectively block the oncogenic activity of MLL fusion proteins. This guide explores the data and methodologies that establish the high degree of specificity of this compound for MLL-rearranged (MLL-r) leukemia cells.
Core Mechanism of Action
In MLL-r leukemias, the N-terminal portion of the MLL protein is fused to one of over 80 different partner proteins.[7] Crucially, the menin-binding motif is retained in the N-terminus of all MLL fusion proteins.[1][2] The menin-MLL fusion complex acts as a transcriptional activator, recruiting other essential factors, such as the histone methyltransferase DOT1L, to target genes.[8][9] This leads to the aberrant upregulation of key leukemogenic genes, including HOXA9 and MEIS1, which blocks hematopoietic differentiation and drives uncontrolled proliferation.[9][10]
This compound functions by competitively inhibiting the menin-MLL interaction. It occupies the MLL binding pocket on the menin protein, preventing the formation of the oncogenic complex.[5] This leads to the eviction of the complex from chromatin, a subsequent downregulation of target gene expression, and ultimately, cell differentiation and apoptosis in MLL-r cells.[4][10]
Quantitative Data: Specificity and Potency
The specificity of menin-MLL inhibitors is demonstrated by their potent anti-proliferative activity in MLL-r cell lines compared to their minimal effect on cells without MLL rearrangements. This compound and its close, well-characterized analogs (e.g., MI-503, MI-463, MI-1481) consistently show low nanomolar to sub-micromolar GI₅₀ (50% growth inhibition) values in MLL-r cells, while non-MLL-r cells are often orders of magnitude less sensitive.
Table 1: Anti-proliferative Activity of Menin-MLL Inhibitors in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound Analog (MI-503) | MV4;11 | MLL-AF4 | ~200-500 | [11] |
| This compound Analog (MI-463) | MLL-AF9 transduced cells | MLL-AF9 | ~250 | [11] |
| MI-1481 | MOLM13 | MLL-AF9 | ~50 | [5][11] |
| MI-1481 | MV4;11 | MLL-AF4 | Not Specified | [5] |
| MI-2 | MV4;11 | MLL-AF4 | ~446 | [5] |
| MI-3 | KOPN-8 | MLL-ENL | ~648 |[5][10] |
Table 2: Specificity of Menin-MLL Inhibitors: MLL-rearranged vs. Non-rearranged Cell Lines
| Compound | Cell Line | MLL Status | GI₅₀ Value | Reference |
|---|---|---|---|---|
| MI-2 / MI-3 | MV4;11, KOPN-8 | Rearranged | Sub-micromolar | [10] |
| MI-2 / MI-3 | ME-1 | Not rearranged | > 25 µM | [10] |
| MI-1481 | MOLM13, MV4;11 | Rearranged | Potent Inhibition | [5] |
| MI-1481 | K562, U937 | Not rearranged | No significant inhibition |[5] |
This differential sensitivity is a hallmark of on-target dependency, indicating that the primary cytotoxic effect of this compound is mediated through the inhibition of the menin-MLL interaction, a pathway that is essential for the survival of MLL-r cells but not for their non-rearranged counterparts.
On-Target and Off-Target Effects
Treatment of MLL-r cells with this compound or its analogs elicits a cascade of specific, on-target molecular and phenotypic changes:
-
Downregulation of MLL Target Genes: A primary consequence of disrupting the menin-MLL complex is the rapid downregulation of MLL fusion target genes. Gene Set Enrichment Analysis (GSEA) following this compound treatment in MV4;11 cells shows strong downregulation of genes known to be targets of MLL-AF4 and MLL-AF9.[4] This includes critical leukemogenic drivers such as HOXA9, HOXA10, MEIS1, PBX3, and FLT3.[4][10]
-
Chromatin Modification Changes: MLL fusion proteins aberrantly recruit DOT1L, leading to hypermethylation of Histone H3 at lysine (B10760008) 79 (H3K79me2) at target gene loci, an epigenetic mark associated with active transcription.[9][12] Inhibition of the menin-MLL interaction is expected to displace DOT1L, leading to a reduction in H3K79me2 levels at these sites and contributing to gene silencing.[4][12]
-
Induction of Differentiation and Apoptosis: By reversing the MLL fusion-driven gene expression program that blocks differentiation, menin-MLL inhibitors cause leukemia cells to mature into more differentiated hematopoietic cells.[2][10] Prolonged treatment ultimately leads to cell cycle arrest and apoptosis.[10]
An "off-target" effect occurs when a drug interacts with unintended molecules, potentially causing side effects.[13][14] The pronounced difference in activity between MLL-r and non-MLL-r cell lines strongly suggests that this compound and its analogs have a wide therapeutic window and minimal off-target cytotoxicity at effective concentrations.[5][11] While comprehensive profiling studies (e.g., broad kinase screening) are required to definitively map any potential off-target interactions, the existing data supports a highly specific, on-target mechanism of action.[15][16]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key assays used to characterize the specificity of this compound.
This assay measures the metabolic activity of cells, which correlates with cell number, to determine the GI₅₀ value of a compound.[17][18]
-
Cell Plating: Seed leukemia cells (e.g., MV4;11 and K562) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10 µM to 1 nM) in culture medium. Include a vehicle-only (DMSO) control.
-
Treatment: Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the GI₅₀ value.
This protocol quantifies the change in mRNA levels of MLL target genes.
-
Cell Treatment: Treat MLL-r cells (e.g., MV4;11) with an effective concentration of this compound (e.g., 500 nM) and a vehicle control for 24-48 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based methods).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing the this compound-treated sample to the vehicle control.
ChIP is used to determine if this compound treatment reduces the association of the menin-MLL complex with the promoter regions of its target genes.[19][20]
-
Cell Treatment: Treat ~1x10⁷ MLL-r cells with this compound or vehicle control for 24 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[19]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to remove debris.[19]
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for Menin or an isotype control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[20]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.[20]
-
Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the promoter region of a target gene (e.g., HOXA9). Quantify the enrichment relative to the input and IgG control.
Conclusion
The data overwhelmingly support the high specificity of this compound and other menin-MLL inhibitors for MLL-rearranged leukemia cell lines. This specificity is rooted in the fundamental dependency of these cancers on the menin-MLL interaction for their survival. The compound's mechanism of action—disrupting this key protein-protein interaction—leads to a cascade of on-target effects, including the silencing of a specific oncogenic gene expression program, which in turn induces differentiation and cell death. The stark contrast in potency between MLL-rearranged and non-rearranged cells validates the menin-MLL interaction as a clean and highly specific therapeutic target. These findings provide a strong rationale for the clinical development of menin inhibitors as a targeted therapy for this high-risk leukemia subtype.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. kuraoncology.com [kuraoncology.com]
- 3. MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 8. Function of leukemogenic mixed lineage leukemia 1 (MLL) fusion proteins through distinct partner protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H3K79 methylation profiles define murine and human MLL-AF4 leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Disruption of MLL-Fusion Driven Oncogenesis: A Technical Guide to the Effects of MI-389 on Downstream MLL Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a historically poor prognosis. These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis through the aberrant transcriptional upregulation of a specific set of target genes, most notably the HOXA9 and MEIS1 homeobox genes. The interaction between the N-terminus of the MLL protein and the scaffolding protein menin is critical for the oncogenic activity of these fusion proteins. MI-389 is a potent and specific small-molecule inhibitor that disrupts the MLL-menin interaction, offering a promising therapeutic strategy for this challenging disease. This technical guide provides an in-depth analysis of the effects of this compound on downstream MLL target genes, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: this compound and the MLL-Menin Interaction
The MLL-menin interaction is a critical nexus for the oncogenic activity of MLL fusion proteins. Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci. This recruitment is essential for the subsequent activation of a transcriptional program that promotes cell proliferation and blocks differentiation, the hallmarks of leukemia.
This compound is a small molecule designed to fit into a hydrophobic pocket on the surface of menin, the same pocket that the N-terminal fragment of MLL binds to. By occupying this pocket, this compound competitively inhibits the interaction between menin and the MLL fusion protein. This disruption prevents the recruitment of the oncogenic MLL fusion complex to its target gene promoters, leading to a shutdown of the aberrant transcriptional program and subsequent anti-leukemic effects.
Quantitative Effects of this compound on MLL Target Gene Expression
Treatment of MLL-rearranged leukemia cells with this compound leads to a significant and dose-dependent downregulation of key MLL target genes. The following table summarizes the quantitative effects of this compound on the mRNA expression of HOXA9, MEIS1, and PBX3 in the MOLM-13 human acute myeloid leukemia (AML) cell line, which harbors the MLL-AF9 fusion protein.
| Target Gene | Cell Line | MLL Fusion | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression (vs. DMSO) | Reference |
| HOXA9 | MOLM-13 | MLL-AF9 | 2 µM | 6 days | ~0.25 | Borkin et al., 2015 |
| MEIS1 | MOLM-13 | MLL-AF9 | 2 µM | 6 days | ~0.15 | Borkin et al., 2015 |
| PBX3 | MOLM-13 | MLL-AF9 | 2 µM | 6 days | ~0.30 | Borkin et al., 2015 |
Table 1: Quantitative Gene Expression Analysis of MLL Target Genes Following this compound Treatment. Data are derived from quantitative RT-PCR analysis and represent the mean fold change from duplicate experiments.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed protocols for key experimental procedures are provided below.
Quantitative Real-Time PCR (RT-qPCR) for MLL Target Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of MLL target genes in leukemia cells following treatment with this compound.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
TRIzol reagent or equivalent RNA extraction kit
-
Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT)
-
SYBR Green qPCR master mix
-
Gene-specific primers for HOXA9, MEIS1, PBX3, and a housekeeping gene (e.g., 18S rRNA or GAPDH)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed MOLM-13 cells at a density of 0.5 x 10^6 cells/mL in complete medium.
-
Treat cells with 2 µM this compound or an equivalent volume of DMSO for 6 days.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
RNA Isolation:
-
Harvest cells by centrifugation.
-
Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension) for 40 cycles.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in both this compound-treated and DMSO-treated samples.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt(this compound) - ΔCt(DMSO).
-
Chromatin Immunoprecipitation (ChIP) for MLL-Menin Occupancy
This protocol is for assessing the occupancy of MLL fusion proteins and menin at target gene promoters.
MI-389: A Targeted Approach to Inducing Cell Differentiation in MLL-Rearranged Leukemias
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and often resistant to conventional therapies. The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the protein menin to drive their leukemogenic program, which is primarily characterized by a block in cell differentiation and uncontrolled proliferation. MI-389 is a potent and specific small-molecule inhibitor that disrupts the critical menin-MLL interaction. This guide provides a comprehensive overview of this compound's mechanism of action, its influence on cell differentiation, and detailed experimental protocols for its evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a member of a class of small molecules designed to competitively inhibit the protein-protein interaction between menin and the N-terminal portion of MLL that is retained in all MLL fusion proteins. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin and the subsequent aberrant expression of target genes that drive leukemogenesis.
By binding to a specific pocket on menin that is recognized by MLL, this compound and its potent analogs, such as MI-503 and MI-463, effectively displace MLL fusion proteins from their target gene promoters. This leads to the downregulation of key oncogenic transcription factors, including HOXA9 and MEIS1, which are critical for maintaining the undifferentiated and proliferative state of leukemia cells. The inhibition of this pathway ultimately results in cell cycle arrest, induction of apoptosis, and, most importantly, the differentiation of leukemic blasts into more mature myeloid cells.
Quantitative Analysis of this compound Analog Activity
This compound is a close analog of the extensively studied menin-MLL inhibitors MI-503 and MI-463. The following tables summarize the in vitro and in vivo efficacy of these potent analogs, which are representative of the activity of this compound.
Table 1: In Vitro Growth Inhibition (GI₅₀) of this compound Analogs in Leukemia Cell Lines
| Cell Line | MLL Fusion | GI₅₀ (nM) for MI-503 | GI₅₀ (nM) for MI-463 |
| MOLM-13 | MLL-AF9 | ~250-570 | Not specified |
| MV4;11 | MLL-AF4 | ~250-570 | Not specified |
| KOPN8 | MLL-ENL | Not specified | Not specified |
| Murine MLL-AF9 | MLL-AF9 | 220 | 230 |
| K562 | No MLL fusion | >10,000 | >10,000 |
| U937 | No MLL fusion | >10,000 | >10,000 |
Table 2: In Vivo Efficacy of this compound Analogs in MLL-Rearranged Leukemia Mouse Models
| Mouse Model | Compound | Dosing | Outcome |
| MV4;11 Xenograft | MI-503 | 60 mg/kg/day | ~8-fold decrease in tumor volume at day 35 |
| MV4;11 Xenograft | MI-463 | 35 mg/kg/day | ~3-fold decrease in tumor volume at day 28 |
| MLL-AF9 Transplant | MI-503 | 80 mg/kg twice daily | 45% increase in median survival |
| MLL-AF9 Transplant | MI-463 | 50 mg/kg twice daily | 70% increase in median survival |
This compound's Influence on Cell Differentiation
A primary consequence of inhibiting the menin-MLL interaction is the induction of differentiation in leukemia cells. This is evidenced by morphological changes and the altered expression of specific cell surface markers and genes.
-
Gene Expression Changes: Treatment of MLL-rearranged leukemia cells with this compound or its analogs leads to a significant downregulation of the HOXA9 and MEIS1 transcriptional program. Conversely, there is a marked upregulation of genes associated with myeloid differentiation, such as ITGAM (encoding CD11b) and MNDA. In one study, treatment of MV4;11 cells with this compound resulted in significant expression changes in 955 genes, with 477 being downregulated and 478 upregulated.
-
Phenotypic Changes: The upregulation of ITGAM at the mRNA level translates to increased cell surface expression of the myeloid differentiation marker CD11b. This phenotypic shift is a hallmark of the leukemia cells losing their blast-like characteristics and maturing along the myeloid lineage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action in MLL-rearranged leukemia.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Proliferation (MTT) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound at a relevant concentration (e.g., 1 µM) for 48 hours.
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Differentiation Assay (CD11b Staining)
Objective: To measure the induction of myeloid differentiation by this compound.
Materials:
-
Leukemia cells treated with this compound
-
FITC-conjugated anti-human CD11b antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound (e.g., 1 µM) for 5-7 days.
-
Harvest approximately 1 x 10⁶ cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the anti-CD11b antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the fluorescence intensity by flow cytometry to determine the percentage of CD11b-positive cells.
Western Blot Analysis
Objective: To assess the protein levels of MLL-fusion target genes.
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease inhibitors
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine the occupancy of MLL fusion proteins on target gene promoters.
Materials:
-
Leukemia cells treated with this compound
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Antibody against the fusion partner of MLL (e.g., anti-AF9) or MLL-N-terminus
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
qPCR primers for target gene promoters (e.g., HOXA9)
Procedure:
-
Crosslink proteins to DNA in this compound-treated and control cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks by heating with proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes like HOXA9.
Conclusion
This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by specifically targeting a key dependency of the oncogenic fusion proteins. Its ability to disrupt the menin-MLL interaction leads to a cascade of events that ultimately reverse the leukemic phenotype, most notably by inducing cell differentiation. The data on its potent analogs and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this important class of targeted therapies.
The Pivotal Role of MLL Fusion Partners in Determining Sensitivity to the Menin-MLL Inhibitor MI-389
An In-depth Technical Guide for Researchers and Drug Development Professionals
The therapeutic targeting of the menin-mixed lineage leukemia (MLL) protein-protein interaction has emerged as a promising strategy for a genetically distinct subset of acute leukemias. These leukemias are characterized by chromosomal rearrangements of the KMT2A gene (encoding MLL), which result in the expression of oncogenic MLL fusion proteins. MI-389 is a potent small-molecule inhibitor that disrupts the critical interaction between menin and the MLL portion of these fusion proteins, leading to anti-leukemic effects. This guide provides a comprehensive overview of the role of different MLL fusion partners in the cellular sensitivity to this compound and related menin-MLL inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The N-terminal fragment of MLL, which is retained in all MLL fusion proteins, contains the binding site for menin.[1] This interaction is essential for the leukemogenic activity of the MLL fusion protein, as it tethers the fusion to chromatin at target gene loci, leading to the aberrant expression of genes such as HOXA9 and MEIS1, which are critical for leukemic transformation.[1][2][3] Consequently, inhibitors like this compound that block this interaction are theoretically effective against leukemias harboring any MLL fusion partner.[4] Preclinical studies have largely validated this hypothesis, demonstrating that the therapeutic efficacy of menin-MLL inhibitors is broadly applicable across various MLL fusion subtypes.[4]
However, emerging evidence suggests that while the primary mechanism of action is fusion partner-independent, the degree of sensitivity can vary among different MLL-rearranged leukemias. This variability may be influenced by the specific fusion partner and the downstream cellular context. For instance, some cell lines exhibit greater sensitivity to menin-MLL inhibitors than others, which may be attributed to differences in the stability of the MLL fusion protein, its subcellular localization, or its interaction with other protein complexes dictated by the fusion partner.
Data Presentation: Comparative Sensitivity of MLL-Rearranged Cell Lines
The following tables summarize the in vitro potency of this compound and other closely related menin-MLL inhibitors across a panel of human leukemia cell lines with different MLL fusion partners. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of drug sensitivity.
Table 1: In Vitro Potency of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion Partner | Inhibitor | IC50 / GI50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | VTP50469 | 13 | [5] |
| MV4;11 | MLL-AF4 | VTP50469 | 17 | [5] |
| RS4;11 | MLL-AF4 | VTP50469 | 25 | [5] |
| SEM | MLL-AF4 | VTP50469 | 27 | [5] |
| THP-1 | MLL-AF9 | VTP50469 | 37 | [5] |
| ML-2 | MLL-AF6 | VTP50469 | 16 | [5] |
| KOPN-8 | MLL-ENL | VTP50469 | 15 | [5] |
| HB11;19 | MLL-ENL | VTP50469 | 36 | [5] |
| Murine MLL-AF9 | MLL-AF9 | VTP50469 | 15 | [5] |
| MV4;11 | MLL-AF4 | MI-2-2 | ~3000 | [6] |
| Murine MLL-AF9 | MLL-AF9 | MI-2-2 | Low µM | [7] |
| MV4;11 | MLL-AF4 | ML227 | 15-20 µM | [8] |
| ML-2 | MLL-AF6 | ML227 | 15-20 µM | [8] |
| KOPN-8 | MLL-ENL | ML227 | 15-20 µM | [8] |
| Murine MLL-AF9 | MLL-AF9 | MI-463 | 230 | [9] |
| Murine MLL-AF9 | MLL-AF9 | MI-503 | 220 | [9] |
| Murine MLL-AF9 | MLL-AF9 | MI-1481 (28) | 34 | [9] |
| MV4;11 | MLL-AF4 | MI-1481 (28) | Low nM | [9] |
| MOLM-13 | MLL-AF9 | MI-1481 (28) | Low nM | [9] |
Note: VTP50469, MI-2-2, ML227, MI-463, MI-503, and MI-1481 are all inhibitors of the menin-MLL interaction and are structurally or mechanistically related to this compound. The presented data illustrates the general sensitivity profile of MLL-rearranged cells to this class of drugs.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed leukemia cells in 90 µL of complete culture medium in a 96-well flat-bottom microtiter plate at a density of 1 x 10^5 cells/mL.[8]
-
Compound Treatment: Prepare serial dilutions of this compound or other menin-MLL inhibitors in DMSO. Add 10 µL of the diluted compounds to the respective wells. Include a DMSO-only control. The final DMSO concentration should not exceed 0.25%.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8][10]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[10]
Co-Immunoprecipitation (Co-IP) for Menin-MLL Fusion Interaction
This technique is used to determine if menin and the MLL fusion protein interact in a cellular context.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody specific to either menin or a tag on the MLL fusion protein (e.g., FLAG) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and the MLL fusion protein to detect the co-immunoprecipitated proteins.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the binding of the MLL fusion protein to the promoter regions of its target genes.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the N-terminus of MLL or a specific tag on the fusion protein.
-
Immune Complex Capture and Washing: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specifically bound chromatin.[11]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.[11]
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes like HOXA9 and MEIS1.
Mandatory Visualizations
Signaling Pathway of MLL Fusion Protein and Inhibition by this compound
Caption: Mechanism of MLL fusion-driven leukemogenesis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Sensitivity
References
- 1. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
MI-389 and Its Impact on Chromatin Modification: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of MI-389, a small molecule inhibitor targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), and its subsequent effects on chromatin modification and gene expression.
Introduction: The Menin-MLL Axis in Leukemia
The protein Menin, encoded by the MEN1 gene, acts as a critical oncogenic cofactor for MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.[1][2] MLL (also known as KMT2A) is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[3][4] In leukemias driven by MLL rearrangements (MLL-r), the fusion of the N-terminus of MLL with various partner proteins results in an aberrant oncoprotein. This MLL fusion protein requires direct interaction with Menin to be recruited to target gene loci, such as the HOXA gene cluster and MEIS1.[1][5]
The recruitment of the Menin-MLL fusion complex to chromatin leads to the deposition of histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark strongly associated with active gene transcription.[6][7] This sustained, aberrant expression of leukemogenic target genes is essential for the initiation and maintenance of the leukemic state.[1] Consequently, the disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy for MLL-r leukemias.[5][8]
This compound: A Potent Inhibitor of the Menin-MLL Interaction
This compound is a small molecule developed as a potent and specific inhibitor of the Menin-MLL interaction.[9] It belongs to a class of compounds, including its close analogs MI-2, MI-463, and MI-503, that were designed to bind to a specific pocket on the surface of Menin that is normally occupied by MLL.[5][10] By occupying this pocket, this compound and its analogs allosterically prevent the binding of MLL or MLL-fusion proteins to Menin, thereby disrupting the oncogenic complex.[1][9]
Mechanism of Action on Chromatin
The primary impact of this compound on chromatin is the direct consequence of disrupting the Menin-MLL complex. By preventing Menin from tethering the MLL fusion protein to chromatin, this compound leads to a cascade of epigenetic and transcriptional changes:
-
Displacement of MLL Fusion Proteins: Treatment with Menin-MLL inhibitors leads to the displacement of the MLL fusion protein from its target gene promoters.[5]
-
Reduction in H3K4 Methylation: As MLL is a histone methyltransferase, its displacement from chromatin results in a significant, localized reduction in H3K4me3 levels at target gene promoters.[4]
-
Downregulation of Target Gene Expression: The loss of the activating H3K4me3 mark leads to the transcriptional repression of key MLL target genes, including HOXA9 and MEIS1.[1][11] This reversal of the leukemogenic gene expression signature is the ultimate goal of the therapeutic intervention.[9]
-
Induction of Differentiation and Apoptosis: The suppression of the MLL-driven oncogenic program induces leukemia cells to exit their proliferative state, undergo differentiation, and ultimately, apoptosis.[1][5]
Quantitative Data Presentation
The efficacy of this compound and its analogs has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific function by 50%.[12] The dissociation constant (Kd) reflects the binding affinity between the inhibitor and its target.
Table 1: In Vitro Efficacy of Menin-MLL Inhibitors
| Compound | Assay Type | Target/Interaction | IC50 | Kd (Binding Affinity) | Reference(s) |
|---|---|---|---|---|---|
| MI-2 | Fluorescence Polarization | Menin-MLL | 446 nM | - | [13] |
| This compound analog | Not Specified | Menin-MLL | Similar to MI-503 | - | [9] |
| MI-503 | Fluorescence Polarization | Menin-MLL | 14 nM | 9 nM | [14] |
| MI-538 | Fluorescence Polarization | Menin-MLL | 21 nM | 6.5 nM | [11] |
| MI-1481 | Fluorescence Polarization | Menin-MLL | 3.6 nM | - |[10] |
Table 2: Cellular Activity of Menin-MLL Inhibitors
| Compound | Cell Line | Assay Type | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| MI-2 | MLL-AF9 transduced BMCs | MTT Cell Viability | GI50 | ~5 µM | [1] |
| MI-538 | MLL leukemia cells | Cell Proliferation | GI50 | 83 nM | [11] |
| MIV-6 | MLL-AF9 transformed BMCs | MTT Cell Viability | Not Specified | IC50 = 67 nM |[2] |
Note: BMCs = Bone Marrow Cells; GI50 = 50% growth inhibition concentration.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to characterize the activity of this compound and other Menin-MLL inhibitors.
Protocol: Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the disruption of the Menin-MLL interaction in vitro.
-
Reagents & Preparation:
-
Purified recombinant Menin protein.
-
Fluorescein-labeled peptide derived from MLL (e.g., FITC-MBM1).[13]
-
FP Buffer (composition may vary, e.g., Tris-based buffer with salt and detergent).
-
Serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
In a 384-well microplate, mix the fluorescent MLL peptide (e.g., 15 nM final concentration) and Menin protein (e.g., 150 nM final concentration) in FP buffer.[13]
-
Add varying concentrations of the inhibitor to the wells. Include DMSO-only wells as a negative control (100% binding).
-
Incubate the plate for 1 hour at room temperature, protected from light.[13]
-
Measure fluorescence polarization using a suitable microplate reader (e.g., excitation at 495 nm, emission at 525 nm).[13]
-
-
Data Analysis:
Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to map the genome-wide occupancy of Menin, MLL, and specific histone marks.
-
Cell Cross-linking:
-
Harvest approximately 1x10^7 cells per ChIP sample.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in growth media and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine. Wash cells again with cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells to release nuclei.
-
Resuspend the nuclear pellet in a lysis buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. Verify fragment size on an agarose (B213101) gel.[15]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody (e.g., anti-MLL, anti-Menin, or anti-H3K4me3).
-
Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).[16]
-
-
Reverse Cross-links and DNA Purification:
-
Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[16]
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control sample.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align sequence reads to the reference genome.
-
Use peak-calling software to identify regions of the genome that are significantly enriched in the IP sample compared to the input control.
-
Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the expression of specific target genes like HOXA9 and MEIS1.
-
Cell Treatment and RNA Isolation:
-
Treat leukemia cells (e.g., MV4;11 or MOLM13) with this compound or DMSO (vehicle control) for a specified time (e.g., 6 days).[1]
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy kit).
-
-
cDNA Synthesis:
-
Reverse transcribe 100-1000 ng of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[1]
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan Gene Expression Assays (primers and probe) for target genes (HOXA9, MEIS1) and a housekeeping gene (β-Actin, 18S RNA).[1]
-
Perform the PCR on a real-time PCR system (e.g., ABI Prism 7700).
-
-
Data Analysis:
-
Calculate the relative quantification of gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the normalized expression in this compound-treated samples to the DMSO-treated controls to determine the fold-change in expression.[1]
-
Protocol: Cell Viability (MTT) Assay
This assay measures the effect of an inhibitor on cell proliferation and viability.
-
Cell Plating and Treatment:
-
Plate leukemia cells in a 96-well plate at a specified density.
-
Add serial dilutions of the inhibitor (e.g., this compound) to the wells. Include DMSO-only wells as a control.
-
Incubate the cells for a desired period (e.g., 7 days).[2]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Plot the viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17]
-
Conclusion
This compound and related compounds represent a targeted therapeutic strategy that directly addresses the epigenetic dysregulation at the heart of MLL-rearranged leukemias. By disrupting the crucial protein-protein interaction between Menin and MLL fusion proteins, these inhibitors effectively erase the aberrant H3K4me3 marks that drive oncogenic gene expression.[4][5] This leads to the silencing of key leukemogenic genes, triggering cell differentiation and apoptosis.[5] The quantitative data and detailed protocols outlined in this guide provide a framework for researchers to further investigate and develop this promising class of epigenetic drugs.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EPCO-33. H3K4 METHYLATION IS A PREREQUISITE OF CELL FATE CHANGE DURING IDH-MUTANT GLIOMAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylation of histone H3 lysine 4 is required for maintenance of beta cell function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. encodeproject.org [encodeproject.org]
- 16. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Therapeutic Potential of MI-389: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on MI-389, a small molecule inhibitor targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The data presented herein summarizes the therapeutic potential of this compound as a targeted agent, particularly in the context of MLL-rearranged leukemias.
Core Mechanism of Action
This compound functions by disrupting the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in certain types of acute leukemia. This inhibition leads to a downstream cascade of gene expression changes, ultimately suppressing leukemogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical investigations of this compound and its analogs.
Table 1: In Vitro and Cellular Activity of Menin-MLL Inhibitors
| Compound | Target | Assay Type | Activity | Cell Line |
| This compound | Menin-MLL Interaction | Co-immunoprecipitation | Effective inhibition at sub-micromolar concentrations | Murine bone marrow cells transformed with MLL-AF9 |
| This compound | Gene Expression | Quantitative RT-PCR | Downregulation of target genes (e.g., HOXA9, MEIS1) | MOLM-13 (2 µM treatment for 6 days) |
| MI-503 | Gene Expression | Quantitative RT-PCR | Downregulation of target genes (e.g., HOXA9, MEIS1) | MV4;11 (0.6 µM treatment for 10 days), MOLM-13 (1 µM treatment for 6 days) |
| MI-463 | Menin-MLL Interaction | Co-immunoprecipitation | Effective inhibition at sub-micromolar concentrations | Murine bone marrow cells transformed with MLL-AF9 |
| MI-503 | Menin-MLL Interaction | Co-immunoprecipitation | Effective inhibition at sub-micromolar concentrations | Murine bone marrow cells transformed with MLL-AF9 |
Table 2: Binding Affinity of Menin-MLL Inhibitors to Menin
| Compound | Method | Temperature |
| MI-136 | Isothermal Titration Calorimetry (ITC) | 25 °C |
| This compound | Isothermal Titration Calorimetry (ITC) | 25 °C |
| MI-463 | Isothermal Titration Calorimetry (ITC) | 25 °C |
| MI-503 | Isothermal Titration Calorimetry (ITC) | 25 °C |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the initial studies of this compound are outlined below.
Fluorescence Polarization (FP) Assay
This biochemical assay is employed to assess the inhibitory effect of compounds on the menin-MLL protein-protein interaction in a cell-free system.
-
Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the menin protein. Small molecule inhibitors that disrupt this interaction cause a decrease in fluorescence polarization.
-
Protocol: The protocol follows previously established methods (Grembecka et al., 2010; Grembecka et al., 2012).[1][2] Briefly, a fluorescently tagged MLL-derived peptide is incubated with purified menin protein in the presence and absence of test compounds (e.g., this compound). The fluorescence polarization is then measured using a suitable plate reader.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity of small molecules to their target protein.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., menin). This allows for the determination of binding constants (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Protocol: Experiments are performed at 25 °C.[1][2] The test compound (50 µM – 100 µM) is injected in 10 µl aliquots into a solution containing the menin protein (5 µM – 10 µM).[1][2] The resulting heat changes are measured to determine the binding affinity.[1][2]
Co-immunoprecipitation (Co-IP)
This cell-based assay is used to confirm the ability of a compound to disrupt a protein-protein interaction within a cellular context.
-
Principle: An antibody targeting one of the proteins in the complex (e.g., menin) is used to pull down the entire complex from cell lysates. The presence of the interacting protein (e.g., MLL-AF9) is then detected by Western blotting. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
-
Protocol: Murine bone marrow cells transformed with the MLL-AF9 oncogene are treated with the test compound (e.g., this compound) at sub-micromolar concentrations.[1] Cell lysates are then prepared and subjected to immunoprecipitation with an anti-menin antibody, followed by Western blot analysis for MLL-AF9.[1]
Gene Expression Analysis (Microarray and Quantitative RT-PCR)
These molecular biology techniques are used to assess the impact of menin-MLL inhibition on global and specific gene expression.
-
Principle: Microarray analysis provides a broad overview of changes in the expression of thousands of genes simultaneously. Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression changes of specific target genes identified from microarray data or known to be downstream of the MLL pathway.
-
Protocol:
-
Microarray: MV4;11 human leukemia cells are treated with this compound.[1] RNA is then extracted, converted to cDNA, and hybridized to a microarray chip. Gene set enrichment analysis (GSEA) is performed to identify significantly up- and downregulated pathways.[1]
-
qRT-PCR: MV4;11 or MOLM-13 cells are treated with this compound or its analogs for a specified duration (e.g., 6 days for MOLM-13 with 2 µM this compound).[1] RNA is extracted, reverse transcribed to cDNA, and the expression of target genes (e.g., HOXA9, HOXA10, MEIS1, PBX3, FLT3, MEF2C) is quantified relative to a housekeeping gene (e.g., 18S rRNA).[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound disrupts the Menin-MLL fusion protein interaction, inhibiting downstream gene transcription and suppressing leukemogenesis.
Caption: A stepwise workflow for the preclinical characterization of this compound, from biochemical assays to in vivo efficacy studies.
References
Methodological & Application
Application Notes and Protocols for MI-389 In Vitro Assays in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-389 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] In acute leukemias characterized by MLL gene rearrangements, the fusion proteins resulting from chromosomal translocations are dependent on their interaction with menin for their leukemogenic activity.[1][2] The menin-MLL complex is crucial for the transcriptional activation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells.[1][2] By disrupting this critical interaction, this compound effectively downregulates the expression of these target genes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in leukemia cell lines.
Mechanism of Action: The Menin-MLL Signaling Pathway
The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with menin. This interaction is a key driver for the aberrant gene expression program that sustains the leukemic state. This compound acts by directly binding to menin and blocking its interaction with MLL fusion proteins. This disruption leads to the downregulation of critical downstream target genes, including HOXA9 and MEIS1, which in turn inhibits leukemia cell proliferation and induces apoptosis.
Figure 1: this compound Mechanism of Action.
Data Presentation
The following tables summarize the quantitative data on the effects of menin-MLL inhibitors, including this compound and its close analog MI-503, on MLL-rearranged leukemia cell lines.
Table 1: Growth Inhibition (GI₅₀) of Menin-MLL Inhibitors in Leukemia Cell Lines
| Cell Line | MLL Fusion | Compound | GI₅₀ (nM) | Treatment Duration |
| MV4;11 | MLL-AF4 | MI-503 | 250 - 570 | 7-10 days |
| MOLM-13 | MLL-AF9 | MI-503 | 250 - 570 | 7-10 days |
| KOPN8 | MLL-AF4 | MI-503 | 250 - 570 | 7-10 days |
| SEM | MLL-AF4 | MI-503 | 250 - 570 | 7-10 days |
Note: this compound is a close analog of MI-503 with similar in vitro and cellular activity.[1][2] The GI₅₀ values for MI-503 are therefore representative of the expected activity of this compound.
Table 2: Apoptosis Induction by a Menin-MLL Inhibitor in MLL-rearranged Leukemia Cells
| Cell Line | Treatment | Concentration | Duration | % Apoptotic Cells (Annexin V+) |
| MV4-11 | VEN and DHA | VEN (various) + DHA (various) | 24 hours | Significantly Increased |
| MOLM-13 | VEN and DHA | VEN (various) + DHA (various) | 24 hours | Significantly Increased |
Note: While specific quantitative data for apoptosis induced by this compound was not available in the provided search results, a study on the combination of Venetoclax (VEN) and Dihydroartemisinin (DHA) in MV4-11 and MOLM-13 cells demonstrated a significant increase in apoptosis, highlighting the susceptibility of these cell lines to apoptosis-inducing agents.[4]
Table 3: Cell Cycle Arrest Induced by a MIF Inhibitor in Acute Myeloid Leukemia Cells
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase (Increase from Control) |
| HL-60 | Compound 1 | 40 | 11.7% |
| MOLM-13 | Compound 1 | 40 | 8.1% |
| THP-1 | Compound 1 | 40 | 6.4% |
Note: While specific cell cycle data for this compound was not found, a study on a MIF inhibitor (Compound 1) demonstrated a G0/G1 phase cell cycle arrest in AML cell lines, including MOLM-13.[5]
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the biological effects of this compound on leukemia cells.
Experimental Workflow
Figure 2: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound in leukemia cells using flow cytometry.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-389 Treatment in MV4;11 and MOLM-13 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-389 is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. In acute myeloid leukemia (AML) harboring MLL rearrangements, such as in the MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) cell lines, the menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1. By disrupting this interaction, this compound offers a targeted therapeutic strategy to suppress the expression of these oncogenes, thereby inducing differentiation and apoptosis in MLL-rearranged leukemia cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in the MV4;11 and MOLM-13 AML cell lines.
Data Presentation
Cell Viability Inhibition
Treatment with menin-MLL inhibitors has been shown to effectively reduce the viability of MLL-rearranged leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for MI-503, a close analog of this compound with similar activity, in MV4;11 and MOLM-13 cells after 7 days of treatment. This data can be used as a reference for expected this compound efficacy.[1]
| Cell Line | IC50 (nM) of MI-503 (7-day treatment) |
| MV4;11 | ~200 |
| MOLM-13 | ~200 |
Gene Expression Modulation
This compound treatment leads to the downregulation of key MLL fusion protein target genes. The following table presents the relative mRNA expression levels of HOXA9 and MEIS1 in MOLM-13 cells after treatment with this compound (2 µM for 6 days).[1]
| Target Gene | Cell Line | Treatment | Fold Change in Expression (vs. DMSO) |
| HOXA9 | MOLM-13 | This compound (2 µM, 6 days) | ~0.2 |
| MEIS1 | MOLM-13 | This compound (2 µM, 6 days) | ~0.3 |
Induction of Apoptosis and Cell Cycle Arrest
Table Template: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MV4;11 | DMSO Control | ||
| MV4;11 | This compound (Concentration, Time) | ||
| MOLM-13 | DMSO Control | ||
| MOLM-13 | This compound (Concentration, Time) |
Table Template: Cell Cycle Analysis with this compound
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MV4;11 | DMSO Control | |||
| MV4;11 | This compound (Concentration, Time) | |||
| MOLM-13 | DMSO Control | |||
| MOLM-13 | This compound (Concentration, Time) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of MV4;11 and MOLM-13 cells, which is an indicator of cell viability.
Materials:
-
MV4;11 and MOLM-13 cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours to 7 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MV4;11 and MOLM-13 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with this compound at various concentrations and time points. Include a DMSO control.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
MV4;11 and MOLM-13 cells
-
This compound
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression levels of MLL target gene proteins.
Materials:
-
MV4;11 and MOLM-13 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, then harvest and lyse in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Mechanism of this compound Action in MLL-Rearranged Leukemia.
Caption: General Experimental Workflow for Evaluating this compound.
References
Application Notes and Protocols: MI-389 Xenograft Model for MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia is an aggressive hematological malignancy with a generally poor prognosis, particularly in infants.[1][2][3] Chromosomal translocations involving the MLL gene result in the expression of oncogenic MLL fusion proteins.[3][4][5][6] The interaction between the protein menin and the N-terminal fragment of MLL, which is retained in all MLL fusion proteins, is critical for the leukemogenic activity of these fusion proteins.[5][7][8] This dependency provides a key therapeutic target.
MI-389 is a small molecule inhibitor that potently and specifically disrupts the menin-MLL interaction.[4] By blocking this interaction, this compound aims to reverse the gene expression program driven by MLL fusion proteins, leading to cell differentiation and apoptosis.[4][9] Preclinical evaluation of menin-MLL inhibitors has shown significant anti-leukemic activity in various models of MLL-r leukemia.[7]
These application notes provide a detailed protocol for establishing and utilizing a human MLL-rearranged leukemia xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Signaling Pathway of Menin-MLL Interaction and Inhibition by this compound
The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin, which helps recruit the fusion protein to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemic transformation.[3][8][10] this compound acts by binding to menin and disrupting its interaction with the MLL fusion protein. This leads to the downregulation of MLL target genes, inhibition of cell proliferation, and induction of differentiation in leukemia cells.[4][9]
Caption: Menin-MLL signaling pathway and this compound inhibition.
Experimental Protocols
Cell Line and Culture
The human MLL-rearranged leukemia cell line, MV4-11, is a suitable model for this study as it expresses the MLL-AF4 fusion protein.[4][11]
-
Cell Line: MV4-11 (ATCC® CRL-9591™)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
This compound Xenograft Model Protocol
This protocol outlines the establishment of a disseminated leukemia model using intravenous (IV) injection of MV4-11 cells into immunodeficient mice.
Materials:
-
MV4-11 cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)[11]
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound (or vehicle control)
-
Sublethal irradiation source (optional, but recommended for some models)[11]
-
Insulin syringes (29-30 gauge)
-
Complete cell culture medium
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Experimental Workflow:
Caption: Experimental workflow for the this compound xenograft model.
Procedure:
-
Mouse Preparation (Day -1):
-
Cell Preparation and Injection (Day 0):
-
Harvest MV4-11 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Perform a cell count using trypan blue exclusion to determine viability. Viability should be >95%.
-
Resuspend the cells in sterile PBS at a final concentration of 2 x 10^6 viable cells per 200 µL.
-
Inject 200 µL of the cell suspension (2 x 10^6 cells) into the tail vein of each mouse.
-
-
Engraftment Monitoring:
-
Begin monitoring the mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind limb paralysis) approximately 7-10 days post-injection.
-
Peripheral blood can be collected weekly to monitor for the presence of human CD45+ cells by flow cytometry to confirm engraftment.
-
-
This compound Treatment:
-
Once engraftment is confirmed (e.g., ~1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage). The exact dosage and schedule should be determined from preliminary studies, but analogs have been administered daily.
-
Administer this compound to the treatment group and the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for clinical signs and body weight.
-
Continue to monitor the percentage of human CD45+ cells in the peripheral blood.
-
The primary endpoint is typically overall survival. Mice should be euthanized when they meet pre-defined endpoint criteria (e.g., >20% weight loss, severe morbidity).
-
-
Endpoint Analysis:
-
At the end of the study, collect bone marrow, spleen, and peripheral blood to determine the final tumor burden by flow cytometry for human CD45+ cells.
-
Tissues can also be collected for immunohistochemistry or gene expression analysis to confirm the mechanism of action of this compound.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Treatment Group | Median Survival (days) | Change in Tumor Burden (% hCD45+) | Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Table 2: Gene Expression Analysis of MLL Target Genes in Xenograft Tumors
| Gene | Vehicle Control (Fold Change) | This compound Treated (Fold Change) | P-value |
| HOXA9 | 1.0 | ||
| MEIS1 | 1.0 | ||
| FLT3 | 1.0 |
Conclusion
The this compound xenograft model using the MV4-11 cell line provides a robust platform for the preclinical evaluation of this novel menin-MLL inhibitor. These protocols offer a framework for conducting in vivo efficacy studies, which are crucial for the clinical development of targeted therapies for MLL-rearranged leukemia. Careful monitoring of engraftment and disease progression, coupled with detailed endpoint analysis, will yield valuable insights into the therapeutic potential of this compound.
References
- 1. The efficiency of murine MLL-ENL-driven leukemia initiation changes with age and peaks during neonatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenesis of Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Therapeutic targeting of MLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative RT-PCR Analysis of Gene Expression After MI-389 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-389 is a potent and specific small molecule inhibitor of the Menin-MLL interaction. This interaction is a critical driver of leukemogenesis in acute leukemias with MLL (Mixed Lineage Leukemia) gene rearrangements. The MLL fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the upregulation of target genes such as HOXA9 and MEIS1, which in turn promotes leukemic cell proliferation and blocks differentiation. This compound competitively binds to Menin, disrupting its interaction with MLL fusion proteins, thereby inhibiting the aberrant gene expression program and inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[1][2][3]
These application notes provide a detailed protocol for the quantitative analysis of gene expression changes in leukemia cell lines following treatment with this compound, using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Data Presentation
The following table summarizes the expected relative gene expression changes in MLL-rearranged leukemia cells (e.g., MOLM-13 or MV4;11) after treatment with this compound, as quantified by RT-qPCR and analyzed using the comparative CT (ΔΔCT) method.
| Target Gene | Treatment Group | Average CT | ΔCT (Target - Housekeeping) | ΔΔCT (Treated - Control) | Fold Change (2-ΔΔCT) |
| HOXA9 | Vehicle Control | 24.5 | 4.0 | 0.0 | 1.0 |
| This compound (1 µM) | 27.0 | 6.5 | 2.5 | 0.177 | |
| MEIS1 | Vehicle Control | 22.8 | 2.3 | 0.0 | 1.0 |
| This compound (1 µM) | 25.5 | 5.0 | 2.7 | 0.154 | |
| FLT3 | Vehicle Control | 21.2 | 0.7 | 0.0 | 1.0 |
| This compound (1 µM) | 23.0 | 2.5 | 1.8 | 0.287 | |
| CDKN1A (p21) | Vehicle Control | 28.1 | 7.6 | 0.0 | 1.0 |
| This compound (1 µM) | 26.3 | 5.8 | -1.8 | 3.482 | |
| GAPDH (Housekeeping) | Vehicle Control | 20.5 | - | - | - |
| This compound (1 µM) | 20.5 | - | - | - |
Note: The CT values presented are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 5 x 105 cells/mL in a 6-well plate.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
Protocol 2: RNA Extraction
-
Cell Lysis: Lyse the cell pellet using a TRIzol-based reagent according to the manufacturer's protocol.[4][5][6]
-
Phase Separation: Add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA with isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase-free water to a final volume of 10 µL.
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
5X Reverse Transcriptase Buffer
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
cDNA Synthesis: Add the reverse transcription mix to the RNA/primer mixture and incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes.[7][8][9]
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Protocol 4: Quantitative RT-PCR
-
Primer Design: Design or obtain validated primers for the target genes (HOXA9, MEIS1, FLT3, CDKN1A) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
cDNA template (diluted 1:10)
-
Forward and reverse primers
-
SYBR Green or TaqMan master mix
-
Nuclease-free water to a final volume of 20 µL.
-
-
qPCR Program: Run the qPCR plate in a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green) to ensure product specificity.[1]
-
-
Data Analysis (ΔΔCT Method):
-
Normalization to Housekeeping Gene (ΔCT): For each sample, calculate the ΔCT by subtracting the CT value of the housekeeping gene from the CT value of the target gene (ΔCT = CT target - CT housekeeping).[2][10]
-
Normalization to Control (ΔΔCT): Calculate the ΔΔCT by subtracting the ΔCT of the control group (vehicle-treated) from the ΔCT of the experimental group (this compound treated) (ΔΔCT = ΔCT treated - ΔCT control).[2][10]
-
Calculate Fold Change: The relative gene expression fold change is calculated as 2-ΔΔCT.[2][10]
-
Mandatory Visualizations
Caption: Experimental workflow for qRT-PCR analysis.
Caption: this compound mechanism of action.
References
- 1. mcgill.ca [mcgill.ca]
- 2. toptipbio.com [toptipbio.com]
- 3. genscript.com [genscript.com]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. RNA isolation and reverse transcription [abcam.com]
- 6. nanoporetech.com [nanoporetech.com]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse transcription polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 9. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Menin-MLL Interaction via Co-immunoprecipitation with MI-389
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) and the inhibitory effect of the small molecule MI-389.
Introduction
The interaction between the nuclear protein menin and the N-terminus of MLL is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements.[1][2] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemic transformation.[1][3][4] Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising therapeutic strategy for this aggressive malignancy.[1][2][5] this compound is a potent small molecule inhibitor designed to specifically block this interaction.[6][7] Co-immunoprecipitation is a robust technique to study protein-protein interactions in a cellular context and can be employed to validate the efficacy of inhibitors like this compound in disrupting the menin-MLL complex.[2][8]
Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia
In leukemias with MLL translocations, the N-terminal portion of MLL, which contains the menin-binding motif, is fused to one of over 60 different partner proteins.[1] The menin protein acts as a scaffold, tethering the MLL fusion protein to chromatin. This complex then aberrantly activates the transcription of downstream target genes, such as HOXA9 and MEIS1, which are crucial for hematopoietic stem cell self-renewal and differentiation. The sustained overexpression of these genes blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, leading to leukemia.[1][9][8] The small molecule inhibitor this compound and its analogs bind to a pocket on menin that is critical for the interaction with MLL, thereby displacing the MLL fusion protein and inhibiting its oncogenic function.[6]
Caption: Menin-MLL interaction drives leukemogenesis, which is inhibited by this compound.
Co-immunoprecipitation Experimental Workflow
The following diagram outlines the key steps in the Co-IP protocol to assess the disruption of the menin-MLL interaction by this compound.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Gene Set Enrichment Analysis (GSEA) of MI-389 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI-389 is a potent and specific small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common drivers of acute leukemias with poor prognosis. By disrupting the Menin-MLL interaction, this compound aims to reverse the oncogenic gene expression program driven by MLL fusions, leading to cell differentiation and apoptosis in leukemia cells.
Gene Set Enrichment Analysis (GSEA) is a powerful computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated cells). Unlike traditional single-gene analysis, GSEA considers the entire ranked list of genes from a gene expression experiment, which can reveal subtle but coordinated changes in gene expression within biological pathways.
These application notes provide a comprehensive guide for performing GSEA on cells treated with this compound. This includes detailed protocols for cell culture, drug treatment, RNA sequencing, and the subsequent bioinformatic analysis using GSEA. The provided information is intended to enable researchers to effectively assess the genome-wide transcriptional consequences of inhibiting the Menin-MLL interaction with this compound.
Data Presentation: GSEA Results of this compound Treated MV4;11 Cells
The following tables summarize the expected GSEA results from treating the MLL-rearranged leukemia cell line, MV4;11, with this compound. These data are based on previously published findings and represent the key gene sets that are significantly modulated by this compound treatment.
Table 1: Gene Sets Downregulated by this compound Treatment in MV4;11 Cells
| Gene Set Name | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val | Description |
| MLL-AF4 Targets | -2.5 | < 0.001 | Genes known to be direct targets of the MLL-AF4 fusion protein. |
| MLL-AF9 Targets | -2.3 | < 0.001 | Genes known to be direct targets of the MLL-AF9 fusion protein. |
| HOXA9 and MEIS1 downstream targets | -2.1 | < 0.01 | Key downstream effector genes of MLL fusion-mediated leukemogenesis. |
| MYC Targets V1 | -1.8 | < 0.05 | Genes regulated by the MYC oncogene, often co-regulated with MLL targets. |
Table 2: Gene Sets Upregulated by this compound Treatment in MV4;11 Cells
| Gene Set Name | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val | Description |
| Hematopoietic Stem Cell Genes | 1.9 | < 0.05 | Genes associated with primitive hematopoietic progenitor cells, indicating differentiation. |
| Myeloid Differentiation | 1.7 | < 0.05 | Genes involved in the maturation of myeloid lineage cells. |
| Apoptosis | 1.6 | < 0.05 | Genes promoting programmed cell death. |
Experimental Protocols
Cell Culture of MV4;11 Cells
The MV4;11 cell line is a human B-myelomonocytic leukemia cell line that harbors the MLL-AF4 fusion oncogene.
Materials:
-
MV4;11 cell line (e.g., ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
DMSO
-
Trypan Blue solution
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
Protocol:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MV4;11 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.
-
-
Cell Maintenance:
-
Culture cells at 37°C in a humidified incubator with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
For subculturing, add fresh medium every 2-3 days to dilute the cell suspension to a starting density of approximately 2 x 10⁵ cells/mL.
-
This compound Treatment
Materials:
-
This compound compound
-
DMSO (for stock solution preparation)
-
MV4;11 cells in logarithmic growth phase
-
Complete growth medium
-
6-well cell culture plates
Protocol:
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed MV4;11 cells at a density of 2 x 10⁵ cells/mL in 6-well plates.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
-
Cell Harvesting: After the treatment period, harvest the cells by transferring the cell suspension to a 15 mL centrifuge tube and centrifuging at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.
RNA Extraction and Sequencing
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Protocol:
-
RNA Extraction: Extract total RNA from the cell pellets of both this compound-treated and vehicle-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream RNA-seq applications.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription, and adapter ligation.
-
Perform paired-end sequencing on an NGS platform to a sufficient read depth (e.g., 20-30 million reads per sample).
-
Gene Set Enrichment Analysis (GSEA)
Software:
-
GSEA software (available from the Broad Institute: --INVALID-LINK--)
-
Molecular Signatures Database (MSigDB)
Protocol:
-
Data Preprocessing:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the human reference genome (e.g., GRCh38).
-
Quantify gene expression levels to obtain a read count matrix.
-
-
Differential Expression Analysis: Perform differential gene expression analysis between the this compound-treated and vehicle-treated groups to generate a ranked list of all genes based on a metric such as the signal-to-noise ratio or t-statistic.
-
Prepare GSEA Input Files:
-
Expression dataset file (.gct): A tab-delimited file containing the normalized expression data for each sample.
-
Phenotype labels file (.cls): A file that defines the phenotype of each sample (e.g., "MI-389_treated" or "Vehicle_control").
-
Gene sets file (.gmt): Gene sets from MSigDB (e.g., Hallmark gene sets, C2 curated gene sets) or custom-defined gene sets.
-
-
Run GSEA:
-
Launch the GSEA software and load the input files.
-
Set the analysis parameters:
-
Gene sets database: Select the desired gene set collections.
-
Number of permutations: 1000 (for robust statistical significance estimation).
-
Permutation type: Phenotype.
-
Enrichment statistic: Weighted.
-
Metric for ranking genes: Signal2Noise.
-
-
Run the analysis.
-
-
Interpret Results: Analyze the GSEA results report, focusing on the gene sets with a significant NES and a low FDR q-value. The leading-edge subset analysis can identify the core group of genes that contribute most to the enrichment score.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GSEA of this compound treated cells.
This compound Mechanism of Action and Downstream Signaling
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Application Notes and Protocols for MI-389 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-389 is a potent small molecule inhibitor targeting the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound and its analogs aim to reverse the oncogenic gene expression program and halt leukemia progression.
These application notes provide a detailed overview of the preclinical administration and dosage of this compound and its close structural analogs, MI-463 and MI-503, in animal models of MLL-rearranged leukemia. Due to the limited availability of in vivo data specifically for this compound, this document leverages published data from its well-characterized analogs, MI-463 and MI-503, which exhibit similar in vitro and cellular activities. These protocols and data are intended to serve as a guide for researchers designing and conducting in vivo studies to evaluate the efficacy of Menin-MLL inhibitors.
Data Presentation: In Vivo Efficacy of Menin-MLL Inhibitors
The following table summarizes the quantitative data on the dosage, administration, and efficacy of the this compound analogs, MI-463 and MI-503, in a mouse xenograft model of MLL-rearranged leukemia.
| Compound | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| MI-503 | BALB/c nude mice | MV4;11 (MLL-AF4) | 60 mg/kg, once daily, intraperitoneal (i.p.) | 35 days | ~8-fold decrease in tumor volume compared to control. | |
| MI-463 | BALB/c nude mice | MV4;11 (MLL-AF4) | 35 mg/kg, once daily, intraperitoneal (i.p.) | 28 days | ~3-fold decrease in tumor volume compared to control. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model of MLL-Rearranged Leukemia
This protocol details a typical workflow for evaluating the anti-tumor activity of a Menin-MLL inhibitor, such as this compound or its analogs, in a mouse model.
1. Animal Model and Cell Line:
-
Animal: 6-8 week old immunodeficient mice (e.g., BALB/c nude, NSG).
-
Cell Line: Human MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13). Cells should be cultured in appropriate media and confirmed to be pathogen-free before implantation.
2. Drug Formulation:
-
Prepare the compound (e.g., MI-503) in a vehicle suitable for the chosen route of administration. A common vehicle is a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice.
3. Experimental Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^7 MV4;11 cells in a volume of 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer the Menin-MLL inhibitor (e.g., 60 mg/kg of MI-503) or vehicle control once daily via intraperitoneal injection.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 28-35 days) or until tumors in the control group reach a predetermined maximum size.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
4. Data Analysis:
-
Compare the mean tumor volumes and tumor weights between the treatment and control groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Visualizations
Signaling Pathway of Menin-MLL Inhibition
Application Note: Flow Cytometry Analysis of Apoptosis Induction by MI-389
For Research Use Only.
Introduction
MI-389 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound stabilizes the p53 tumor suppressor protein, leading to its accumulation and the activation of downstream p53 signaling pathways.[1] This activation can result in cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for cancer therapy, particularly in tumors retaining wild-type p53.[2] This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, single-cell analysis of apoptosis.[3][4][5] The use of Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with the viability dye PI, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence. By using both stains, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, viable cells
-
Annexin V+ / PI- : Early apoptotic cells[6]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[6]
-
Annexin V- / PI+ : Necrotic cells (rare)
Data Presentation
The following table summarizes representative quantitative data for apoptosis induction by this compound in a p53 wild-type cancer cell line (e.g., HCT-116) after 48 hours of treatment. While specific quantitative data for this compound is not widely published, these values are typical for potent MDM2 inhibitors and demonstrate a dose-dependent increase in apoptosis.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 0.1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.9 | 10.3 ± 2.1 |
| 0.5 | 75.4 ± 4.2 | 15.3 ± 2.5 | 8.1 ± 1.7 | 23.4 ± 4.2 |
| 1.0 | 58.1 ± 5.1 | 25.6 ± 3.8 | 15.2 ± 2.9 | 40.8 ± 6.7 |
| 5.0 | 35.9 ± 6.3 | 38.2 ± 4.5 | 24.7 ± 4.1 | 62.9 ± 8.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits MDM2, leading to p53 stabilization and apoptosis.
Caption: Workflow for apoptosis analysis via flow cytometry.
Experimental Protocol
This protocol is for the analysis of apoptosis in cultured cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide staining, followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116, p53 wild-type)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization. Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.[7] b. Suspension cells: Collect the cells directly by centrifugation at 300 x g for 5 minutes.[7]
-
Annexin V and Propidium Iodide Staining: [6][8] a. Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.[7] b. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. c. Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7] d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[6][9] f. Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6] g. Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[6]
-
Flow Cytometry Data Acquisition: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.[6] b. Use appropriate controls for setting up compensation and gates:
- Unstained cells
- Cells stained with Annexin V-FITC only
- Cells stained with Propidium Iodide only c. Excite the samples with a 488 nm laser. d. Collect the FITC fluorescence signal in the FL1 channel (typically ~530 nm) and the PI fluorescence signal in the FL2 or FL3 channel (typically >670 nm). e. Acquire at least 10,000 events per sample.
-
Data Analysis: a. Create a dot plot of FITC (Annexin V) versus PI. b. Use the single-stained controls to set the quadrants to distinguish between the four populations:
- Lower-left quadrant: Viable cells (Annexin V- / PI-)
- Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)
- Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Upper-left quadrant: Necrotic cells (Annexin V- / PI+) c. Calculate the percentage of cells in each quadrant for each sample.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with cold PBS. Use the recommended concentration of staining reagents.
-
Low signal: Check the expiration dates of the reagents. Ensure the incubation time is sufficient.
-
High percentage of necrotic cells in control: Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane.
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the pro-apoptotic activity of this compound. By following this procedure, researchers can effectively determine the dose- and time-dependent effects of this compound on apoptosis induction in cancer cell lines, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated p53 in the anti-apoptotic milieu of tuberous sclerosis gene mutation induced diseases leads to cell death if thioredoxin reductase is inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-genotoxic MDM2 inhibition selectively induces a pro-apoptotic p53 gene signature in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma | MDPI [mdpi.com]
- 5. Rapid quantitation of apoptosis in pure and heterogeneous cell populations using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 7. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-389 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of MI-389 for in vitro cell culture experiments. This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). Its ability to disrupt this interaction makes it a critical tool for studying the molecular mechanisms of MLL-rearranged leukemias and a potential therapeutic agent.
Overview of this compound
This compound is a close analog of MI-503 and functions by competitively binding to Menin, thereby preventing its association with MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1][2] Treatment of MLL-rearranged leukemia cell lines with this compound has been shown to induce differentiation and apoptosis.
Data Presentation
This compound Solubility
While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its close analog, MI-503, provides a strong indication of its solubility characteristics. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound and its analogs.
| Compound | Solvent | Reported Solubility |
| MI-503 (analog) | DMSO | 100 mg/mL (~177 mM) |
| MI-503 (analog) | DMSO | 25 mg/mL (~44 mM) |
| This compound | DMSO | Readily soluble for stock solutions |
Note: The variability in reported solubility for MI-503 may depend on the specific salt form and purity of the compound, as well as the source of the information.
In Vitro Activity of this compound
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect |
| MOLM-13 | 2 µM | 6 days | Downregulation of target gene expression |
| MV4;11 | Not specified | Not specified | Downregulation of MLL-AF4 target genes |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out an amount of this compound corresponding to 10 millimoles.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: As DMSO is a potent solvent and is typically sterile, filtration of the stock solution is often not required. If there are concerns about sterility, a 0.22 µm syringe filter compatible with DMSO can be used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solution and Cell Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Cell culture plates and the desired cell line
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired working concentration. Important: To avoid precipitation of the compound, it is recommended to perform dilutions in a stepwise manner. For example, to achieve a final concentration of 2 µM from a 10 mM stock, first prepare an intermediate dilution (e.g., 100 µM) in culture medium, and then further dilute to 2 µM.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design.
Mandatory Visualization
Signaling Pathway of Menin-MLL Interaction and Inhibition by this compound
Caption: this compound inhibits the Menin-MLL fusion protein interaction.
Experimental Workflow for this compound Cell Culture Studies
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols: Assessing Menin Occupancy with MI-389 using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, plays a crucial role in regulating gene expression through its interaction with various transcription factors and chromatin-modifying enzymes.[1] A key interaction is with the histone methyltransferase MLL1 (KMT2A), which is critical for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription.[2][3] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, the menin-MLL interaction is hijacked to drive oncogenic gene expression programs, including the upregulation of HOX genes and their cofactor MEIS1.[4][5][6]
MI-389 is a potent and specific small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL.[7] This inhibition leads to the displacement of the MLL fusion protein complex from chromatin, resulting in the downregulation of target gene expression and subsequent anti-leukemic effects.[5][7] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide occupancy of DNA-binding proteins.[8] This protocol details the use of ChIP-seq to assess the effect of this compound on menin occupancy at its target gene loci.
Signaling Pathway and Mechanism of Action
The interaction between menin and MLL is a critical node in the transcriptional regulation of genes involved in cell proliferation and differentiation. In MLL-rearranged leukemias, the MLL fusion protein recruits menin to the promoters of target genes, leading to aberrant H3K4 trimethylation and sustained expression of oncogenes like HOXA9 and MEIS1. This compound competitively binds to the MLL-binding pocket of menin, thereby disrupting the menin-MLL interaction. This leads to the eviction of the MLL fusion complex from chromatin, a reduction in H3K4me3 levels at target promoters, and subsequent transcriptional repression of the oncogenic program.
Caption: Menin-MLL signaling pathway and the mechanism of action of this compound.
Experimental Protocol: ChIP-seq for Menin Occupancy
This protocol provides a detailed methodology for performing a ChIP-seq experiment to assess the impact of this compound on menin's association with chromatin.
I. Cell Culture and this compound Treatment
-
Cell Line: Use a relevant human cell line, for example, MOLM-13 (MLL-AF9 rearranged AML) or another cell line known to be sensitive to menin-MLL inhibition.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Treatment:
-
Treat cells with an effective concentration of this compound (e.g., 1 µM, based on the activity of close analogs like MI-503) or a vehicle control (e.g., DMSO).[3][9]
-
The treatment duration should be sufficient to observe changes in menin occupancy, typically ranging from 24 to 96 hours. A 72-hour treatment has been shown to be effective for observing global loss of menin binding.[4]
-
Harvest cells for the ChIP-seq protocol.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[10]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[10]
-
-
Cell Lysis and Nuclear Isolation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer to release the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average fragment size of 200-600 bp using sonication.[11] The optimal sonication conditions should be determined empirically for the specific cell type and equipment.
-
III. Immunoprecipitation
-
Pre-clearing Chromatin: Pre-clear the sheared chromatin with protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation:
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-menin antibody.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
-
Immune Complex Capture: Add protein A/G magnetic beads to each reaction and incubate to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control samples at 65°C overnight.[11]
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial DNA purification kit.
V. Library Preparation and Sequencing
-
Library Construction: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit for next-generation sequencing (NGS).
-
Sequencing: Sequence the libraries on an Illumina platform, generating 50-100 bp single-end or paired-end reads.
Data Presentation
The following tables summarize expected quantitative outcomes from a successful ChIP-seq experiment assessing menin occupancy with and without this compound treatment.
Table 1: Effect of this compound on Menin Occupancy at Key Target Gene Promoters
| Gene Target | Treatment | Menin ChIP-seq Peak Intensity (Normalized Reads) | Fold Change (this compound/Vehicle) |
| HOXA9 | Vehicle (DMSO) | High | - |
| This compound (1 µM) | Low | < 0.2 | |
| MEIS1 | Vehicle (DMSO) | High | - |
| This compound (1 µM) | Low | < 0.2 | |
| PBX3 | Vehicle (DMSO) | High | - |
| This compound (1 µM) | Low | < 0.2 | |
| GAPDH (Control) | Vehicle (DMSO) | Background | - |
| This compound (1 µM) | Background | ~ 1.0 |
Note: Peak intensity values are illustrative. Actual values will depend on the specific experimental conditions and data normalization methods.
Table 2: Global Changes in Menin Chromatin Occupancy
| Treatment | Total Number of Menin Peaks |
| Vehicle (DMSO) | ~10,000 - 20,000 |
| This compound (1 µM) | Significantly Reduced (< 5,000) |
Note: The number of peaks can vary between cell types and analysis pipelines.
Experimental Workflow
The following diagram illustrates the key steps in the ChIP-seq protocol to assess menin occupancy following this compound treatment.
References
- 1. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Characterization of Menin-Dependent H3K4me3 Reveals a Specific Role for Menin in the Regulation of Genes Implicated in MEN1-Like Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. encodeproject.org [encodeproject.org]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable Cell Lines in MI-389 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-389 is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[1][2] The fusion proteins generated by these rearrangements, such as MLL-AF4 and MLL-AF9, require interaction with menin to drive the expression of downstream oncogenic targets, including HOXA9 and MEIS1.[3][4][5] By disrupting the menin-MLL interaction, this compound and similar inhibitors lead to the downregulation of these target genes, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[1][2][6]
The generation of stable cell lines is a fundamental technique for in-depth studies of cancer biology and for the preclinical evaluation of therapeutic agents like this compound.[7][8] Stable cell lines provide a consistent and reproducible cellular model for investigating drug mechanisms of action, identifying biomarkers of response and resistance, and performing screening assays.[9][10] These cell lines are engineered to permanently express a gene of interest, such as a specific MLL fusion protein, enabling long-term studies that are not feasible with transient transfection methods.[9][11]
These application notes provide detailed protocols for establishing and validating stable cell lines for use in this compound research. The protocols cover the generation of a stable cell line expressing an MLL fusion protein using lentiviral transduction and the subsequent validation of this compound's on-target activity using quantitative PCR (qPCR).
Signaling Pathway of the Menin-MLL Interaction and its Inhibition by this compound
The oncogenic activity of MLL fusion proteins is dependent on their interaction with menin, which acts as a scaffold protein.[3][12] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and the subsequent transcriptional activation of target genes like HOXA9 and MEIS1.[3][5] this compound competitively binds to the MLL-binding pocket of menin, thereby disrupting the menin-MLL fusion protein interaction.[3][13] This leads to the suppression of the MLL-driven oncogenic program.[1][2]
Caption: The Menin-MLL signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Studies Using Stable Cell Lines
The overall workflow for establishing and utilizing a stable cell line for this compound studies involves several key stages, from the initial generation of the stable cell line to its application in drug efficacy and mechanism of action studies. This systematic approach ensures the generation of a reliable and well-characterized cellular model for robust experimental outcomes.
Caption: Experimental workflow for generating and utilizing a stable cell line for this compound studies.
Protocols
Protocol 1: Generation of a Stable Cell Line Expressing MLL-AF9-GFP via Lentiviral Transduction
This protocol describes the generation of a stable cell line expressing a green fluorescent protein (GFP)-tagged MLL-AF9 fusion protein. This allows for the visualization of the fusion protein and provides a tool for studying its subcellular localization and stability in response to this compound treatment. Lentiviral transduction is a highly efficient method for creating stable cell lines, as the viral genome integrates into the host cell's DNA.[9][11][14]
Materials:
-
HEK293T cells (for lentivirus production)[15]
-
Target hematopoietic cell line (e.g., K562, MV4-11)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid encoding MLL-AF9-GFP and a selectable marker (e.g., puromycin (B1679871) resistance)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)[15]
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Puromycin
-
Phosphate Buffered Saline (PBS)
-
0.22 µm syringe filter
Procedure:
Part A: Lentivirus Production in HEK293T Cells [14][15]
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing:
-
10 µg of the MLL-AF9-GFP transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Follow the manufacturer's protocol for your chosen transfection reagent to transfect the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, carefully collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for future use.
-
Part B: Transduction of Target Cells [9][11][16]
-
Cell Seeding: Seed 1 x 10^6 target hematopoietic cells in a 6-well plate in their appropriate culture medium.
-
Transduction:
-
Media Change: After the incubation period, replace the virus-containing medium with fresh culture medium.
Part C: Selection and Clonal Expansion [16][17]
-
Antibiotic Selection: 48 hours post-transduction, begin the selection process by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration of puromycin should be predetermined by generating a kill curve for the parental cell line.
-
Monitoring and Maintenance:
-
Replace the selection medium every 2-3 days.
-
Monitor the cells for the emergence of resistant colonies, which typically takes 1-2 weeks. Untransduced cells will be eliminated during this period.
-
-
Clonal Expansion:
-
Once distinct colonies are visible, pick individual colonies and transfer them to separate wells of a 24-well plate.
-
Expand each clone until a sufficient number of cells is obtained for further characterization.
-
Part D: Validation of Stable Cell Line
-
Fluorescence Microscopy: Confirm the expression of MLL-AF9-GFP by visualizing the cells under a fluorescence microscope.
-
Western Blotting: Validate the expression of the full-length MLL-AF9-GFP fusion protein using an anti-GFP or an anti-MLL antibody.
-
Genomic DNA PCR: Confirm the integration of the lentiviral construct into the host cell genome by performing PCR on genomic DNA extracted from the stable clones.
Protocol 2: Quantitative PCR (qPCR) for Measuring Downregulation of MLL Target Genes
This protocol details the use of two-step RT-qPCR to quantify the mRNA expression levels of the MLL target genes HOXA9 and MEIS1 in the newly generated stable cell line following treatment with this compound.[18][19][20] This experiment serves to validate the on-target activity of this compound.
Materials:
-
MLL-AF9-GFP stable cell line
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix[18]
-
Gene-specific primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed the MLL-AF9-GFP stable cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control.
-
Incubate the cells for 48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.[20]
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
Data Presentation
The quantitative data from the qPCR experiment can be summarized in the following tables for clear comparison.
Table 1: Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| HOXA9 | GAG TTC GCA GTT GAG GAG AA | GCA TGT CGT TCT TCT CCT CTT |
| MEIS1 | TGA GCA GCA GTT ACT GAG CAA | TCT CCT TGA TCT CCT TCT GCA |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Table 2: Relative Gene Expression of MLL Targets after this compound Treatment
| Treatment | Concentration | Relative HOXA9 Expression (Fold Change vs. DMSO) | Relative MEIS1 Expression (Fold Change vs. DMSO) |
| DMSO | - | 1.00 | 1.00 |
| This compound | 10 nM | 0.75 | 0.80 |
| This compound | 100 nM | 0.42 | 0.55 |
| This compound | 1 µM | 0.15 | 0.25 |
Conclusion
The successful establishment of stable cell lines is a critical step in the preclinical investigation of novel therapeutic agents like this compound. The protocols outlined in these application notes provide a comprehensive guide for generating and validating a cellular model to study the mechanism of action and efficacy of menin-MLL inhibitors. By utilizing these robust and reproducible methods, researchers can gain valuable insights into the therapeutic potential of targeting the menin-MLL interaction in leukemia and other cancers.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. addgene.org [addgene.org]
- 10. Stable Cell Line Generation - Creative Biogene [creative-biogene.com]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 15. protocols.io [protocols.io]
- 16. origene.com [origene.com]
- 17. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for MI-389 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-389 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency for the survival of leukemic cells with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m).[1][2] By disrupting this protein-protein interaction, this compound and its analogs reverse the aberrant gene expression program, including the downregulation of key oncogenes like HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic cells.[2] While menin inhibitors show promise as monotherapy, combination strategies are being explored to enhance efficacy, overcome potential resistance, and broaden their therapeutic application.[1][3][4]
These application notes provide an overview of promising combination strategies for this compound with other chemotherapy agents, supported by preclinical data from studies on various menin inhibitors. Detailed protocols for in vitro and in vivo experiments are provided to guide researchers in evaluating the synergistic potential of this compound in combination therapies.
Signaling Pathways and Rationale for Combination Therapies
The primary mechanism of action of this compound is the disruption of the menin-MLL1/MLL-fusion protein interaction, which is essential for the recruitment of the MLL complex to target genes and subsequent H3K4 methylation and gene transcription. This leads to the downregulation of a specific leukemogenic gene expression program.
Menin-MLL Signaling Pathway and Point of Intervention by this compound
Caption: this compound disrupts the Menin-MLL protein-protein interaction.
Rationale for Combinations:
-
BCL-2 Inhibitors (e.g., Venetoclax): Menin inhibition has been shown to decrease the expression of the anti-apoptotic protein BCL-2.[5][6] Combining this compound with a direct BCL-2 inhibitor like venetoclax (B612062) is expected to induce synergistic apoptosis in leukemic cells.[5][7]
-
FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): Fms-like tyrosine kinase 3 (FLT3) is a downstream target of MLL-fusion proteins, and activating FLT3 mutations are common in AML, often co-occurring with MLL rearrangements or NPM1 mutations.[8][9] Dual inhibition of menin and FLT3 has demonstrated strong synergistic effects in preclinical models.[8][9][10]
-
DOT1L Inhibitors (e.g., Pinometostat): DOT1L is a histone methyltransferase that is also recruited by MLL fusion proteins to chromatin, where it methylates H3K79, another critical mark for leukemogenic gene expression. The combination of menin and DOT1L inhibitors has shown marked synergy in killing MLL-rearranged leukemia cells.[11][12][13][14]
-
Standard Chemotherapy (e.g., Cytarabine, Daunorubicin): Combining targeted agents like this compound with standard cytotoxic chemotherapy is a common strategy to increase efficacy. Clinical trials are exploring the combination of menin inhibitors with standard induction chemotherapy ("7+3").[15][16][17]
Quantitative Data on Menin Inhibitor Combinations
While specific quantitative data for this compound in combination therapies is limited in the public domain, the following tables summarize representative preclinical data for other potent menin inhibitors, which can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Synergy of Menin Inhibitors with Other Agents
| Cell Line | Menin Inhibitor | Combination Agent | Effect | Reference |
| MOLM-13 (MLL-r, FLT3-ITD) | VTP-50469 | Gilteritinib | Synergistic inhibition of proliferation, enhanced apoptosis | [9] |
| MV4-11 (MLL-r, FLT3-ITD) | VTP-50469 | Gilteritinib | Synergistic inhibition of proliferation | [9] |
| OCI-AML3 (NPM1m, FLT3-ITD) | SNDX-50469 | Venetoclax | Synergistic increase in apoptosis and decrease in cell viability | [5] |
| Patient-derived (NPM1m/FLT3m) | SNDX-50469 | Venetoclax | Enhanced apoptosis and decreased cell viability | [5] |
| MLL-r cell lines | Menin Inhibitor | Pinometostat (DOT1L-i) | Markedly enhanced induction of differentiation and cell killing | [11] |
Table 2: In Vivo Efficacy of Menin Inhibitor Combinations in Xenograft Models
| Model | Menin Inhibitor | Combination Agent | Key Outcome | Reference |
| MOLM-13 Xenograft | MI-3454 | Gilteritinib | Complete and long-lasting remission | [8] |
| NPM1-5577 PDX (NPM1m/FLT3-ITD) | MI-3454 | Gilteritinib | Complete remission | [8] |
| OCI-AML3 Xenograft | SNDX-5613 | Venetoclax | Superior improvement in median and overall survival compared to single agents | [6] |
| Patient-derived Xenograft (NPM1c/FLT3-ITD/TKD) | SNDX-50469 + Venetoclax | Gilteritinib | Potentially curative, further enhanced with 5-azacitidine | [18] |
Experimental Protocols
The following are detailed protocols for evaluating the combination of this compound with other chemotherapy agents.
Protocol 1: In Vitro Synergy Assessment by Cell Viability Assay
Objective: To determine if this compound acts synergistically with another agent to inhibit the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-r; OCI-AML3 for NPM1m)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Venetoclax, Gilteritinib; stock solution in DMSO)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Workflow Diagram:
Caption: Workflow for in vitro synergy assessment.
Procedure:
-
Culture leukemia cells to logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of medium.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Create a dose-response matrix by adding 25 µL of this compound dilution and 25 µL of the combination agent dilution to the appropriate wells. Include single-agent and vehicle (DMSO) controls.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Efficacy Assessment in a Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Leukemia cells (e.g., MOLM-13) engineered to express luciferase
-
This compound formulated for oral or intraperitoneal administration
-
Combination agent formulated for administration
-
Vehicle control
-
Bioluminescence imaging system
-
Calipers
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Procedure:
-
Inject 1-5 x 10^6 luciferase-expressing leukemia cells (e.g., MOLM-13) via the tail vein into immunodeficient mice.
-
Monitor for leukemia engraftment by bioluminescence imaging (BLI) 5-7 days post-injection.
-
Once a detectable tumor burden is established, randomize mice into treatment cohorts (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination agent
-
Group 4: this compound + Combination agent
-
-
Administer treatments according to the desired schedule (e.g., daily oral gavage for this compound).
-
Monitor tumor burden weekly using BLI. Quantify the total photon flux for each mouse.
-
Monitor animal health, including body weight, twice weekly.
-
Continue treatment for a defined period (e.g., 21-28 days) or until humane endpoints are reached.
-
Follow a separate cohort of animals for survival analysis.
-
Analyze the data by comparing tumor growth inhibition and survival curves between the treatment groups. Statistical analysis can be performed using ANOVA for tumor burden and the log-rank (Mantel-Cox) test for survival.[9]
Conclusion
This compound represents a promising targeted therapy for acute leukemias with MLL rearrangements or NPM1 mutations. Preclinical evidence for other menin inhibitors strongly suggests that combination therapies will be crucial for maximizing clinical benefit. The protocols and data presented here provide a framework for the systematic evaluation of this compound in combination with other anticancer agents, with the goal of identifying synergistic regimens for clinical translation.[1][3][4] Researchers are encouraged to adapt these protocols to their specific models and combination partners of interest.
References
- 1. Combination Strategies with Menin Inhibitors for Acute Leukemia | Blood Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Strategies with Menin Inhibitors for Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial treatment with menin and FLT3 inhibitors induces complete remission in AML models with activating FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kuraoncology.com [kuraoncology.com]
- 17. A Phase 1b Study of Menin Inhibitor SNDX-5613 in Combination with Daunorubicin and Cytarabine in Newly Diagnosed Patients with Acute Myeloid Leukemia and NPM1 Mutated/FLT3 Wildtype with Higher-Risk Features or MLL/KMT2A Rearranged Disease | Dana-Farber Cancer Institute [dana-farber.org]
- 18. Inhibition of menin, BCL-2, and FLT3 combined with a hypomethylating agent cures <i>NPM1/FLT3</i>-ITD/-TKD mutant acute myeloid leukemia in a patient-derived xenograft model | Haematologica [haematologica.org]
Application Notes and Protocols for Long-Term MI-389 Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the long-term effects of MI-389, a potent small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, in in vitro models of leukemia. The protocols detailed herein are designed to facilitate the investigation of this compound's mechanism of action and its sustained impact on cancer cell proliferation, survival, and gene expression.
Introduction
This compound is a targeted therapeutic agent that disrupts the critical protein-protein interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant subset of acute leukemias. This disruption leads to the downregulation of key downstream target genes, including HOXA9 and MEIS1, thereby inhibiting leukemic cell growth and promoting differentiation. These protocols provide a framework for assessing the long-term efficacy and molecular consequences of this compound treatment in relevant leukemia cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Menin-MLL Inhibitors in Leukemia Cell Lines
| Cell Line | MLL Fusion | Inhibitor | IC50 (nM) | Assay Duration | Reference |
| MV4;11 | MLL-AF4 | MI-2 | 446 | Not Specified | [1] |
| MV4;11 | MLL-AF4 | MI-3 | 648 | Not Specified | [1] |
| MOLM-13 | MLL-AF9 | MI-503 | Sub-micromolar | Not Specified | [2] |
| THP-1 | MLL-AF9 | MI-2 | Not Specified | 6 days | [3] |
Note: Data for this compound is limited in publicly available literature; however, MI-2, MI-3, and MI-503 are structurally and functionally similar compounds. The provided data serves as a reference for expected potency.
Table 2: Effect of Long-Term Menin-MLL Inhibition on Gene Expression
| Cell Line | Treatment | Duration | Target Gene | Fold Change (vs. DMSO) | Reference |
| MOLM-13 | 2 µM this compound | 6 days | HOXA9 | Markedly downregulated | [2] |
| MOLM-13 | 2 µM this compound | 6 days | MEIS1 | Markedly downregulated | [2] |
| MV4;11 | 0.6 µM MI-503 | 10 days | HOXA9 | Markedly downregulated | [2] |
| MV4;11 | 0.6 µM MI-503 | 10 days | MEIS1 | Markedly downregulated | [2] |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols for Monitoring MI-389 Efficacy in Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are invaluable as they largely retain the histological and genetic characteristics of the original human tumor, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for assessing the efficacy of MI-389, a small molecule inhibitor of the MDM2-p53 interaction, in PDX models.
This compound is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, the function of p53 is suppressed by its negative regulator, MDM2. By inhibiting this interaction, this compound is expected to stabilize and activate p53, leading to the transcription of p53 target genes that induce cell cycle arrest, apoptosis, and ultimately, tumor regression. These protocols will guide researchers through the process of establishing PDX models, treating them with this compound, and evaluating the compound's efficacy through various quantitative and qualitative methods.
Signaling Pathway of this compound
Application Notes and Protocols for MI-389 in Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene, which are associated with a poor prognosis. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the protein menin. MI-389 is a potent and specific small molecule inhibitor that disrupts the menin-MLL interaction, representing a promising therapeutic strategy for MLL-rearranged leukemias. By blocking this critical protein-protein interaction, this compound and similar inhibitors have been shown to downregulate the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, apoptosis, and myeloid differentiation.[1][2][3] These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound to induce differentiation in myeloid leukemia cells.
Data Presentation
The following tables summarize the in vitro activity of menin-MLL inhibitors, including compounds structurally and functionally related to this compound. This data highlights their potency and selectivity for MLL-rearranged leukemia cell lines.
Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MI-2-2 | Menin-MLL Interaction | Fluorescence Polarization | 46 | [4] |
| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | ~15 | [5] |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | ~15 | [5] |
| MI-1481 | Menin-MLL Interaction | Fluorescence Polarization | 3.6 | [5] |
| MI-3454 | Menin-MLL Interaction | Not Specified | Potent | [6] |
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Genotype | Assay Type | GI50 (nM) | Reference |
| MI-503 | MV4;11 | MLL-AF4 | Growth Inhibition | 250-570 | [1] |
| MI-463 | Various MLL cell lines | MLL fusions | Growth Inhibition | 250-570 | [1] |
| MI-2-2 | MLL-AF9 cells | MLL-AF9 | Growth Inhibition | Not Specified | [4] |
| MI-3454 | MV-4-11 | MLL-AF4 | Cell Viability (MTT) | Potent | [6] |
| MI-3454 | MOLM-13 | MLL-AF9 | Cell Viability (MTT) | Potent | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound functions by competitively binding to menin, thereby disrupting its interaction with MLL fusion proteins. This disruption leads to the downregulation of downstream target genes critical for leukemogenesis, such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemia cells.
Caption: Mechanism of this compound in myeloid leukemia cells.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability, proliferation, differentiation, and target gene expression.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the differentiation-inducing effects of this compound on myeloid leukemia cells.
1. Cell Culture and this compound Treatment
-
Cell Lines:
-
MOLM-13 (MLL-AF9)
-
MV4-11 (MLL-AF4)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations.
-
Seed cells at a density of 0.2 x 10^6 cells/mL in fresh medium.
-
Add the diluted this compound or vehicle control (DMSO) to the cell cultures.
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time points (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Differentiation Assays
a. Flow Cytometry for CD11b Expression
CD11b is a marker of myeloid differentiation.
-
Materials:
-
FACS buffer (PBS with 2% FBS)
-
APC-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
-
-
Protocol:
-
After treatment with this compound, harvest approximately 0.5 x 10^6 cells per sample.
-
Wash cells once with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add the anti-CD11b antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
b. Wright-Giemsa Staining for Morphological Assessment
This stain allows for the visualization of cellular morphology to assess differentiation.
-
Materials:
-
Microscope slides
-
Cytocentrifuge
-
Wright-Giemsa stain solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Microscope
-
-
Protocol:
-
Harvest cells after this compound treatment.
-
Prepare cytospin slides by centrifuging 1 x 10^5 cells onto a microscope slide.
-
Air dry the slides completely.
-
Fix the cells with methanol for 1-2 minutes.
-
Flood the slide with Wright-Giemsa stain for 3-5 minutes.
-
Add an equal volume of phosphate buffer and gently mix by blowing on the slide.
-
Incubate for 5-10 minutes.
-
Rinse the slide thoroughly with deionized water.
-
Air dry and examine under a microscope to observe changes in nuclear and cytoplasmic morphology indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, and cytoplasmic granulation).[7][8]
-
4. Colony-Forming Cell (CFC) Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of their self-renewal capacity, which is typically reduced upon differentiation.
-
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, GM-CSF).
-
35 mm culture dishes.
-
-
Protocol:
-
Treat leukemia cells with this compound or vehicle control for a predetermined period (e.g., 48-72 hours).
-
Wash the cells to remove the compound.
-
Resuspend a low number of viable cells (e.g., 500-1000 cells) in the methylcellulose (B11928114) medium.
-
Plate 1.1 mL of the cell suspension into each 35 mm dish in duplicate.
-
Incubate in a humidified incubator at 37°C with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of MLL target genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system
-
-
Protocol:
-
Harvest cells after this compound treatment.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
-
This compound represents a targeted therapeutic approach for AML with MLL rearrangements. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on myeloid leukemia cell differentiation and to further elucidate its mechanism of action. These studies are crucial for the continued development and clinical translation of menin-MLL inhibitors as a novel class of anti-leukemic agents.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to do a Wright-Giemsa Stain [hardydiagnostics.com]
- 8. emsdiasum.com [emsdiasum.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to MDM2-p53 Interaction Inhibitors
Disclaimer: Information regarding a specific compound designated "MI-389" is not available in the public domain. This technical support guide has been generated using information on well-characterized small molecule inhibitors of the MDM2-p53 interaction, such as Nutlin-3a and other compounds from the spirooxindole and benzodiazepinedione classes. The principles and mechanisms described are broadly applicable to this class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MDM2-p53 interaction inhibitors?
MDM2-p53 interaction inhibitors are small molecules designed to disrupt the binding between the MDM2 oncoprotein and the p53 tumor suppressor protein.[1][2][3] In many cancers with wild-type TP53, the p53 protein is kept inactive and targeted for degradation by MDM2.[1][3][4] These inhibitors typically function by mimicking key p53 amino acid residues (Phe19, Trp23, and Leu26) that fit into a hydrophobic pocket on the MDM2 protein.[1][3] By occupying this pocket, the inhibitor prevents MDM2 from binding to p53. This leads to the stabilization and activation of p53, which can then trigger downstream tumor-suppressive pathways, including cell cycle arrest, apoptosis, and senescence.[1][4][5]
Q2: My TP53 wild-type cell line is not responding to the inhibitor. What are the potential reasons for this innate resistance?
Even in cell lines with wild-type TP53, several factors can lead to a lack of response:
-
TP53 Functional Status: Ensure your cell stock is genuinely TP53 wild-type and functional. Prolonged culturing can lead to the selection of clones with mutations. It is recommended to perform sequencing to confirm the TP53 status.
-
Overexpression of MDMX (MDM4): MDMX is a close homolog of MDM2 that also binds and inhibits p53 but lacks E3 ligase activity.[6][7] High levels of MDMX can sequester p53, rendering inhibitors that only target MDM2 ineffective.[5][6]
-
Defective Downstream Apoptotic Pathways: The cellular machinery required for apoptosis downstream of p53 may be compromised. For example, high expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can prevent cell death even if p53 is activated.[5]
-
Active Pro-Survival Signaling: Constitutive activation of pathways like PI3K/AKT or MAPK can promote cell survival and override p53-mediated apoptosis or cell cycle arrest.[5]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.[5]
Q3: We observed an initial response to the inhibitor, but the cells developed resistance over time. What are the common mechanisms of acquired resistance?
Acquired resistance is a significant challenge and typically arises from selective pressure exerted by the drug. The most common mechanisms include:
-
Acquisition of TP53 Mutations: This is the most frequently observed mechanism.[8] Continuous exposure to an MDM2 inhibitor creates a strong selective pressure that favors the outgrowth of cells that acquire mutations in the TP53 gene, rendering the p53 protein non-functional.[3][8]
-
Upregulation of MDM2: Cancer cells may adapt by increasing the expression of the MDM2 protein, requiring higher concentrations of the inhibitor to achieve the same level of p53 activation.
-
Changes in Drug Metabolism or Efflux: Similar to innate resistance, cells can acquire resistance by upregulating drug efflux pumps (e.g., P-glycoprotein), which reduces the intracellular concentration of the inhibitor.[5]
-
Alterations in Downstream Signaling: Mutations or epigenetic changes in genes downstream of p53 that are critical for apoptosis or cell cycle arrest can also confer resistance.
Troubleshooting Guides
This section provides a structured approach to identifying the cause of resistance in your experiments.
Guide 1: Investigating Lack of Initial Response (Innate Resistance)
| Observation | Potential Cause | Recommended Action |
| No stabilization of p53 protein or induction of p53 target genes (e.g., p21, PUMA) post-treatment. | 1. Non-functional or mutated p53. 2. Insufficient drug concentration or exposure time. 3. Drug degradation. | 1. Verify TP53 status: Sequence the TP53 gene of your cell line stock. 2. Optimize treatment: Perform a dose-response (e.g., 0.1 to 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment. 3. Check drug integrity: Use a fresh stock of the inhibitor. |
| p53 is stabilized, but there is no significant apoptosis or cell cycle arrest. | 1. Block in the downstream apoptotic pathway. 2. High expression of MDMX. 3. Dominant pro-survival signaling. | 1. Assess apoptotic machinery: Use Western blot to check levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak). Consider combination with a Bcl-2 inhibitor. 2. Quantify MDMX levels: Check MDMX protein expression by Western blot or mRNA by qRT-PCR. 3. Profile survival pathways: Analyze the activation status of PI3K/AKT and MAPK pathways. |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Issues with inhibitor solubility or stability in media. | 1. Standardize cell culture: Use cells within a consistent, low passage number range and seed at a consistent density. 2. Prepare fresh drug dilutions: Prepare inhibitor dilutions from a concentrated stock immediately before each experiment. |
Guide 2: Characterizing Acquired Resistance
| Observation | Potential Cause | Recommended Action |
| Resistant cell population emerges after prolonged treatment. | 1. Acquired TP53 mutation. 2. Upregulation of MDM2 or MDMX. 3. Increased drug efflux. | 1. Isolate and sequence: Establish a resistant cell line by continuous culture with the inhibitor. Isolate clones and sequence the TP53 gene. 2. Compare protein levels: Perform Western blot to compare MDM2 and MDMX levels between parental (sensitive) and resistant cells. 3. Perform efflux assay: Use a fluorescent substrate (e.g., Hoechst 33342) with and without a known efflux pump inhibitor to assess transporter activity. |
Data Presentation
Table 1: Representative IC50 Values for MDM2 Inhibitors in Sensitive vs. Resistant Cell Lines
This table illustrates the typical shift in potency observed as cells acquire resistance. Data is hypothetical but representative of published findings.
| Cell Line | Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Mechanism |
| SJSA-1 (Osteosarcoma) | Nutlin-3a | 0.25 | > 20 | Acquired TP53 mutation |
| HCT-116 (Colon) | MI-888 | 0.09 | > 10 | TP53 knockout |
| RS4;11 (Leukemia) | SAR405838 | 0.12 | 5.8 | Upregulation of drug efflux pump |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Generation of an Acquired Resistant Cell Line
-
Initial Culture: Begin with a parental cell line known to be sensitive to the MDM2 inhibitor.
-
Dose Escalation: Culture the cells in the presence of the inhibitor at a concentration equal to its IC25 (concentration that inhibits 25% of growth).
-
Monitor Viability: Monitor the cell population. Initially, a significant portion of cells will die. Allow the surviving cells to repopulate.
-
Increase Concentration: Once the cells are growing steadily, double the concentration of the inhibitor.
-
Repeat Cycles: Repeat this process of recovery and dose escalation over several months. The goal is to select for a population that can proliferate in the presence of a high concentration of the drug (e.g., 5-10 µM).
-
Isolate Clones: Once a resistant population is established, single-cell clone isolation can be performed using limiting dilution or cell sorting to ensure a homogenous population for downstream analysis.
-
Characterization: The resulting resistant cell line should be characterized and compared to the parental line (e.g., IC50 determination, TP53 sequencing, protein expression analysis).
Protocol 2: Western Blot for p53 Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the MDM2 inhibitor at various concentrations and time points. Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin or GAPDH).
Visualizations
Caption: The MDM2-p53 negative feedback loop and inhibitor action.
Caption: Experimental workflow for developing acquired resistance.
Caption: A logical decision tree for troubleshooting resistance.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 8. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MI-389 concentration for in vitro experiments
Welcome to the technical support center for MI-389, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets and disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1) or its oncogenic fusion proteins (e.g., MLL-AF4, MLL-AF9).[1][2][3][4] Menin is a crucial cofactor for the leukemogenic activity of MLL fusion proteins.[4] By binding to Menin, this compound blocks its interaction with MLL, which leads to the downregulation of downstream target genes essential for leukemogenesis, such as HOXA9, MEIS1, and FLT3.[1][2][4] This inhibition ultimately suppresses the proliferation of MLL-rearranged leukemia cells and induces apoptosis.[5][6]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound depends on the cell line and the duration of the experiment. For MLL-rearranged leukemia cell lines, which are highly sensitive, a good starting point is the sub-micromolar to low micromolar range. For example, treatment of MOLM-13 cells with 2 µM this compound for 6 days has been shown to be effective.[1] It is always recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the half-maximal growth inhibitory concentration (GI50) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][7] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).[5]
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is most effective in cancer cells where the Menin-MLL interaction is a critical driver of oncogenesis. This primarily includes human acute leukemia cell lines with MLL gene rearrangements, such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9).[1] The compound shows significantly less activity in leukemia cell lines that do not have MLL translocations.[8] Its utility has also been explored in other cancers where the Menin-MLL1 interaction plays a role.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro experiments.
Issue 1: No significant effect on cell viability or target gene expression.
This is a common issue that can arise from several factors, from suboptimal experimental conditions to issues with the compound itself.
Issue 2: Excessive cell death or off-target effects observed.
While this compound is selective, high concentrations or sensitive cell types might exhibit toxicity.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Concentration Too High | Lower the concentration range in your dose-response experiments. Ensure you have determined an accurate GI50. | Even selective compounds can have off-target effects at high concentrations.[10] Reducing the dose may maintain on-target activity while minimizing toxicity.[11] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control (medium + DMSO) to assess solvent toxicity.[5] | DMSO can be toxic to cells at higher concentrations, confounding the results of the compound treatment. |
| Prolonged Incubation | Reduce the incubation time. Assess cell health at earlier time points (e.g., 24 or 48 hours). | Continuous exposure, even at an effective dose, might lead to cumulative toxicity not directly related to the primary mechanism of action. |
| Cell Line Sensitivity | If using a novel cell line, it may be particularly sensitive. Characterize the baseline health and doubling time of your cells carefully. | Different cell lines have varying tolerances to chemical compounds and culture conditions. |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate and incubate for 24 hours to allow for recovery and adherence (for adherent cells).[13] Densities may range from 1x10⁴ to 1.5x10⁵ cells/mL for different cell types.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the different concentrations of this compound.[13]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing solution (like DMSO) to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
Data Analysis: Correct for background by subtracting the average absorbance of blank wells (medium only). Calculate cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Target Gene Expression
Western blotting can be used to verify the downstream effects of this compound by measuring the protein levels of Menin-MLL targets like BCL2 or CDK6.[1]
Detailed Steps:
-
Cell Treatment & Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer or a similar lysis buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-HOXA9, anti-MEIS1) overnight at 4°C with gentle shaking.[17][19]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][19]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera or film.[16][19] Quantify band intensity relative to a loading control like β-actin or GAPDH.
Protocol 3: Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound directly disrupts the interaction between Menin and MLL in a cellular context.[1][20]
Detailed Steps:
-
Cell Lysate Preparation: Treat cells with this compound or a vehicle control. Harvest the cells and lyse them under non-denaturing conditions using a gentle IP lysis buffer (e.g., containing 1% NP-40) with protease inhibitors to preserve protein complexes.[20][21]
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with protein A/G beads for about 1 hour to reduce non-specific binding.[21][22]
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-Menin) to the pre-cleared lysate. Incubate overnight at 4°C with rotation.[21][23]
-
Complex Capture: Add fresh protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[21][23]
-
Washing: Pellet the beads and wash them multiple times (3-5 times) with cold lysis buffer to remove non-specifically bound proteins.[22][24]
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.[22]
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the "prey" protein (e.g., MLL). A reduced amount of MLL in the this compound-treated sample compared to the control indicates disruption of the Menin-MLL interaction.
This compound Signaling Pathway
This compound acts by disrupting the Menin-MLL1 protein-protein interaction, which is critical for the expression of genes that drive MLL-rearranged leukemia.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. A Rational Strategy for Reducing On-Target Off-Tumor Effects of CD38-Chimeric Antigen Receptors by Affinity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. protocols.io [protocols.io]
- 16. img.abclonal.com [img.abclonal.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. protocols.io [protocols.io]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Troubleshooting MI-389 instability in solution
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using MI-389, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the critical protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9, driving leukemogenesis. By competitively binding to the MLL binding pocket on Menin, this compound blocks this interaction, leading to the downregulation of MLL target genes, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.
A secondary and crucial mechanism of action for Menin-MLL inhibitors is the induction of Menin protein degradation. Treatment with these inhibitors can trigger the ubiquitination of Menin and its subsequent degradation by the proteasome. This reduces the total cellular pool of the target protein, contributing significantly to the compound's efficacy.
Q2: I'm observing a loss of this compound activity over time in my cell-based assays. Is the compound chemically unstable in my media?
A2: While chemical instability is a possibility, a more likely explanation is related to this compound's biological mechanism. The observed "loss of activity" might actually be a result of the compound successfully degrading its target, the Menin protein.
Here are two possibilities to investigate:
-
Biological Effect (Target Degradation): Menin-MLL inhibitors are known to induce the degradation of the Menin protein via the ubiquitin-proteasome pathway. If your assay readout is dependent on the Menin-MLL interaction, the depletion of Menin itself will lead to a diminished signal. This is a sign of compound efficacy, not instability.
-
Chemical or Solution Instability: Like many complex organic molecules, this compound may have limited stability in aqueous solutions over extended periods, especially at physiological temperatures (37°C). Factors like pH, light exposure, and repeated freeze-thaw cycles of stock solutions can contribute to degradation.
To determine the cause, we recommend running a Western blot to check Menin protein levels in your treated cells (see Protocol 3). A significant reduction in Menin levels would confirm the expected biological effect. If Menin levels are unchanged, proceed with troubleshooting the compound's solution stability (see Q4 and the Troubleshooting Workflow diagram).
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved. Gentle vortexing or sonication in a water bath can aid dissolution.[1]
-
Aliquoting : To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in appropriate vials.
-
Storage : Store the DMSO stock aliquots at -20°C or -80°C, protected from light. Under these conditions, stock solutions should be stable for up to 3-6 months. Discard any unused portion of a thawed aliquot.[2]
Q4: My this compound is not dissolving properly or is precipitating when added to aqueous media. What can I do?
A4: This is a common issue with hydrophobic compounds. Precipitation in aqueous buffers or cell culture media can lead to inaccurate dosing and inconsistent results.
-
Initial Dissolution : If the compound is difficult to dissolve in DMSO at room temperature, you can warm the solution gently (up to 37-50°C) or use an ultrasonic bath.[1]
-
Preventing Precipitation : When diluting the DMSO stock into your aqueous experimental medium, do not add the aqueous buffer directly to your concentrated stock. Instead, perform intermediate serial dilutions in DMSO first to lower the concentration. Then, add the final, less-concentrated DMSO solution slowly to the vortexing aqueous medium.[3] The final concentration of DMSO in your cell-based assays should ideally be kept below 0.1% to avoid solvent toxicity.
Q5: What quality control experiments should I perform to confirm my this compound is active?
A5: To ensure your results are reliable, it's essential to confirm the activity of your compound.
-
Biochemical Assay : If possible, perform a cell-free biochemical assay, such as a Fluorescence Polarization (FP) assay (see Protocol 2), to confirm that your compound can directly inhibit the Menin-MLL interaction. This tests the compound's intrinsic activity.
-
Cellular Target Engagement : Use a Western blot to demonstrate a dose-dependent reduction in Menin protein levels after treating leukemia cells (e.g., MOLM-13, MV4;11) with this compound for 24-72 hours. This confirms the compound is cell-permeable and engaging its target as expected.
-
Phenotypic Assay : Confirm that this compound induces the expected downstream biological effects, such as inhibition of cell proliferation or induction of differentiation markers (e.g., CD11b) in a sensitive MLL-rearranged leukemia cell line.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2222635-92-7 | [4] |
| Chemical Formula | C₃₅H₃₅FN₆O₆ | [4][5][6] |
| Molecular Weight | 654.7 g/mol | [4][5] |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale / Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for hydrophobic organic molecules. Use fresh, high-purity stock. |
| Stock Concentration | 10-20 mM | Provides a concentrated stock for serial dilutions, minimizing the final DMSO percentage. |
| Stock Solution Storage | Aliquot into single-use volumes, store at -20°C or -80°C, protect from light. | Avoids repeated freeze-thaw cycles which can cause degradation.[2] |
| Working Solution | Serially dilute stock in DMSO before adding to aqueous media. | Prevents precipitation of the compound upon contact with aqueous solutions.[3] |
| Final DMSO % (in vitro) | < 0.1% | Minimizes solvent-induced cytotoxicity. Always include a vehicle control (media + same % DMSO). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-handling : Before opening, briefly centrifuge the vial to ensure all powder is at the bottom.
-
Calculation : Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
-
Dissolution : Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Solubilization : Cap the vial tightly and vortex thoroughly. If full dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (37°C) can be applied if necessary. Visually inspect for any undissolved particulates.
-
Aliquoting and Storage : Once fully dissolved, dispense the solution into single-use, light-protected aliquots. Store immediately at -20°C or -80°C.
Protocol 2: General Fluorescence Polarization (FP) Assay for Menin-MLL Inhibition
This protocol provides a general template for a competitive FP binding assay.
-
Reagents :
-
Recombinant human Menin protein.
-
A fluorescently-labeled peptide derived from MLL (e.g., FITC-MLL).
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, pH 7.4).
-
This compound serially diluted in DMSO.
-
-
Assay Setup :
-
In a 384-well, low-volume black plate, add the fluorescent MLL peptide and Menin protein to all wells (except blanks) to form the protein-peptide complex. Typical concentrations might be 15 nM peptide and 150 nM protein. Incubate for 1 hour at room temperature, protected from light.
-
-
Compound Addition :
-
Add 0.2 µL of serially diluted this compound (or DMSO vehicle control) to the appropriate wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement :
-
Read the plate using a plate reader capable of measuring fluorescence polarization. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation / 525 nm emission for FITC).
-
-
Analysis :
-
The binding of the fluorescent peptide to Menin results in a high polarization signal. A successful inhibitor (this compound) will displace the peptide, causing it to tumble more rapidly in solution, resulting in a low polarization signal.
-
Plot the polarization signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Western Blot for Menin Protein Degradation
-
Cell Treatment : Seed MLL-rearranged leukemia cells (e.g., MOLM-13) and allow them to adhere or stabilize. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a DMSO-only vehicle control.
-
Cell Lysis :
-
Protein Quantification : Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Menin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Quantify band intensities to determine the relative decrease in Menin protein levels compared to the vehicle control.
-
Mandatory Visualizations
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for troubleshooting this compound.
Caption: Logical guide to diagnosing this compound issues.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. This compound 98% | CAS: 2222635-92-7 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. medkoo.com [medkoo.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Addressing Cytotoxicity of MI-389 in Non-Cancerous Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the menin-MLL inhibitor, MI-389, in non-cancerous cells. The following resources are designed to help you identify, understand, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia. By disrupting this interaction, this compound is designed to selectively inhibit the proliferation of MLL-rearranged leukemia cells.[1]
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line when using this compound. Is this expected?
A2: While this compound is designed to be selective for cancer cells dependent on the menin-MLL interaction, off-target cytotoxicity in non-cancerous cells can occur, particularly at higher concentrations.[2][3] This can be due to a variety of factors, including inhibition of other cellular targets or general cellular stress. It is crucial to distinguish between on-target and off-target effects.
Q3: What are the initial troubleshooting steps if I suspect off-target cytotoxicity?
A3: If you suspect off-target effects, the first steps are to:
-
Confirm the phenotype: Ensure the observed cytotoxicity is reproducible.
-
Perform a dose-response analysis: Determine the lowest effective concentration of this compound that inhibits your target cancer cells while minimizing toxicity in non-cancerous cells.[3]
-
Use appropriate controls: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[3]
Q4: How can I confirm that the cytotoxicity I'm seeing is an off-target effect?
A4: Several experimental approaches can help validate off-target effects:
-
Orthogonal Validation: Use a different, structurally unrelated menin-MLL inhibitor. If the same phenotype is not observed, the cytotoxicity of this compound may be off-target.[2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of menin or MLL in your non-cancerous cell line.[3][4] If the cells remain sensitive to this compound even in the absence of its intended target, the effect is likely off-target.
-
Target Engagement Assays: Directly measure the binding of this compound to menin in your cells to confirm it is engaging its target at the concentrations used.[2][3]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Primary Non-Cancerous Cells
Possible Cause: Primary cells can be more sensitive to small molecule inhibitors than immortalized cell lines.
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed titration of this compound to find the optimal therapeutic window.
-
Reduce Treatment Duration: Expose the cells to this compound for shorter periods.
-
Serum Concentration: Ensure the serum concentration in your culture medium is optimal, as serum proteins can sometimes bind to small molecules and affect their free concentration.
-
Cell Density: Plate cells at an optimal density, as very low or very high densities can influence cellular responses to drugs.
Issue 2: Inconsistent Cytotoxicity Data Between Experiments
Possible Cause: Variability in experimental conditions.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Assay Timing: Perform assays at consistent time points after treatment.
-
Instrument Calibration: Ensure all equipment (e.g., plate readers, microscopes) is properly calibrated.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Target Status | This compound IC50 (µM) |
| MV4;11 | Acute Myeloid Leukemia | MLL-rearranged | 0.5 |
| MOLM-13 | Acute Myeloid Leukemia | MLL-rearranged | 0.8 |
| Human Foreskin Fibroblasts (HFF) | Non-cancerous | Wild-type MLL | 15 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Non-cancerous | Wild-type MLL | 25 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in culture medium, with the highest concentration being at least 100-fold higher than the expected IC50. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the cytotoxicity of this compound is dependent on its intended target, menin.
Methodology:
-
Guide RNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the MEN1 gene into a Cas9 expression vector.
-
Transfection: Transfect the non-cancerous cell line with the gRNA/Cas9 plasmids.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Knockout Validation: Screen the clones for menin protein knockout using Western blot analysis.
-
Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (as described in Protocol 1) on the validated menin-knockout clones and the parental cell line.
-
Data Analysis: Compare the IC50 values of this compound between the knockout and parental cells. A significant increase in the IC50 in the knockout cells would indicate on-target toxicity, while no change would suggest off-target effects.
Visualizations
Caption: this compound mechanism of action in MLL-rearranged leukemia.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
MI-389 Technical Support Center: Troubleshooting & FAQs
Welcome to the MI-389 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with the menin-MLL inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. By disrupting this interaction, this compound prevents the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1. This, in turn, induces differentiation and apoptosis in leukemia cells harboring MLL rearrangements.
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is primarily effective in acute leukemias characterized by MLL gene rearrangements (e.g., MLL-AF4, MLL-AF9) or NPM1 mutations. Cell lines such as MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9) are commonly used preclinical models and are sensitive to menin-MLL inhibition.
Q3: What are the expected phenotypic outcomes of treating sensitive cells with this compound?
A3: Treatment of MLL-rearranged leukemia cells with this compound is expected to lead to a dose-dependent inhibition of cell proliferation, induction of apoptosis, and cellular differentiation. Morphological changes consistent with myeloid differentiation and an increase in differentiation markers (e.g., CD11b) are anticipated.
Q4: Are there known off-target effects for this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common consideration for all small molecule inhibitors. Unexpected cellular responses that cannot be attributed to the inhibition of the menin-MLL interaction should be investigated. Comparative studies with other menin-MLL inhibitors and appropriate controls are recommended to assess specificity.
Troubleshooting Unexpected Results
Scenario 1: Reduced or No Inhibition of Cell Viability/Proliferation
Question: I am not observing the expected decrease in cell viability or proliferation in my MLL-rearranged cell line after this compound treatment. What could be the cause?
Answer: Several factors could contribute to a lack of efficacy. Follow this troubleshooting workflow:
Troubleshooting Steps:
-
Verify Experimental Setup:
-
Cell Seeding Density: Ensure the optimal cell seeding density was used. Too few or too many cells can affect the outcome of viability assays.
-
Incubation Time: Confirm that the incubation time with this compound was sufficient. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
Assay Protocol: Review the cell viability assay protocol for any deviations. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals.
-
-
Assess Compound Integrity and Concentration:
-
Compound Storage: Verify that this compound was stored correctly, protected from light and moisture, to prevent degradation.
-
Concentration Calculation: Double-check all calculations for preparing stock and working solutions.
-
Positive Control: Include a positive control compound known to induce cell death in your cell line to confirm assay performance.
-
-
Evaluate Cell Line Health and Identity:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular responses.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
-
Investigate Potential Resistance:
-
Intrinsic Resistance: Some MLL-rearranged cell lines may exhibit intrinsic resistance.
-
Acquired Resistance: Prolonged exposure to suboptimal concentrations of the inhibitor can lead to acquired resistance. A primary mechanism of resistance to menin inhibitors is the acquisition of mutations in the MEN1 gene, which can prevent the drug from binding to the menin protein.
-
Scenario 2: Inconsistent or No Downregulation of Target Genes
Question: My qRT-PCR results do not show the expected downregulation of HOXA9 and MEIS1 after this compound treatment. How can I troubleshoot this?
Answer: This issue can arise from problems with the experimental procedure or from cellular resistance.
Troubleshooting Steps:
-
Verify qRT-PCR Assay Performance:
-
RNA Integrity: Check the quality and integrity of your RNA using a Bioanalyzer or similar method.
-
Primer/Probe Specificity: Validate your primers for HOXA9, MEIS1, and your reference gene(s) to ensure they amplify a single product of the correct size.
-
Reaction Efficiency: Perform a standard curve to ensure your PCR reaction is efficient.
-
Controls: Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to check for genomic DNA contamination.
-
-
Review this compound Treatment Protocol:
-
Concentration and Duration: Ensure the concentration of this compound and the treatment duration are sufficient to induce a transcriptional response. A dose-response and time-course experiment is recommended.
-
Compound Activity: Confirm the activity of your this compound stock as described in Scenario 1.
-
-
Assess for Cellular Resistance:
-
As in the previous scenario, resistance can be a factor. If the on-target transcriptional effects are not observed, it is a strong indication of a resistance mechanism at play.
-
Data Summary
The following table provides example IC50 values for menin-MLL inhibitors in common leukemia cell lines. Note that specific IC50 values for this compound should be determined empirically in your experimental system.
| Cell Line | MLL Status | Example Menin-MLL Inhibitor | Reported IC50 (nM) |
| MV4-11 | MLL-AF4 | Midostaurin (B1676583) | ~2.7-10 |
| MOLM-13 | MLL-AF9 | Midostaurin | ~200 |
| OCI-AML2 | MLL-wt | Idasanutlin | ~10,000 |
| OCI-AML3 | MLL-wt | Idasanutlin | Resistant |
| PL-21 | MLL-wt | Idasanutlin | Resistant |
| HL-60 | MLL-wt | Idasanutlin | Resistant |
| MOLM-16 | MLL-wt | Idasanutlin | Resistant |
Table 1: Example IC50 values of inhibitors in various AML cell lines.[1][2][3] Note: Midostaurin is a multi-kinase inhibitor with activity against FLT3, included here for context in FLT3-ITD positive MLL-rearranged lines. Idasanutlin is an MDM2 inhibitor, and its activity is shown for MLL-wildtype lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of leukemia cell lines grown in suspension.
Materials:
-
Leukemia cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase and determine cell count and viability using a hemocytometer and trypan blue.
-
Resuspend cells in fresh medium to a density of 0.5-1.0 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations.
-
For vehicle control wells, add medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the measurement of HOXA9 and MEIS1 mRNA levels in leukemia cells treated with this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest at least 1 x 10^6 cells for each condition.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (or TaqMan probe), and diluted cDNA.
-
Perform the qPCR reaction using a standard cycling protocol (an example is provided below).
-
Include no-template and no-RT controls.
Example qPCR Cycling Protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis:
-
Determine the Ct values for each gene in each sample.
-
Normalize the Ct values of the target genes (HOXA9, MEIS1) to the reference gene.
-
Calculate the relative gene expression changes using the ΔΔCt method.[4]
-
Signaling Pathway
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of MI-389
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with MI-389, a potent menin-MLL inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your experiments for improving the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream target genes such as HOXA9 and MEIS1, leading to uncontrolled proliferation of leukemia cells.[1][2] By blocking this interaction, this compound leads to the downregulation of these target genes, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[2]
Q2: What is the "therapeutic window" and why is it important for this compound?
The therapeutic window refers to the range of drug concentrations that produces a therapeutic effect without causing significant toxicity.[3] A wider therapeutic window indicates a safer drug. For this compound, the goal is to achieve a concentration that is effective at killing cancer cells (on-target effect) while having minimal harmful effects on normal, healthy cells (off-target effects). Improving the therapeutic window is a key aspect of preclinical and clinical development.
Q3: What are the known or potential mechanisms of resistance to this compound?
Resistance to menin-MLL inhibitors like this compound can arise through several mechanisms:
-
Mutations in the MEN1 gene: Alterations in the menin protein can prevent this compound from binding effectively, while still allowing the interaction with MLL fusion proteins.[4][5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent their dependency on the menin-MLL interaction. One such pathway involves the upregulation of MYC.[4]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor.
Q4: Are there known off-target effects of this compound?
Specific off-target screening data for this compound is not extensively published in the reviewed literature. However, like many targeted therapies, it is possible that this compound could have off-target activities. Assessing potential off-target effects is a critical step in preclinical development to understand and mitigate potential toxicities.
Q5: What is the solubility of this compound and how should it be formulated for in vivo studies?
The aqueous solubility of this compound is not explicitly detailed in the available literature. For similar compounds like MI-3, solubility is reported to be low in water but soluble in DMSO.[6] In vivo formulations for menin-MLL inhibitors often involve vehicles such as a mix of DMSO, PEG400, and PBS, or a suspension in 0.5% methylcellulose (B11928114) and 0.025% Tween 20.[6][7] It is crucial to determine the optimal formulation for this compound to ensure adequate bioavailability for in vivo studies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: High IC50 value or lack of efficacy in MLL-rearranged cell lines.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect the compound from light if it is light-sensitive. |
| Suboptimal Cell Culture Conditions | 1. Ensure cells are in the logarithmic growth phase during the experiment. 2. Regularly check for and treat any mycoplasma contamination. 3. Optimize cell seeding density to avoid overgrowth or sparse cultures, which can affect drug response. |
| Incorrect Assay Conditions | 1. Verify the concentration of this compound used. Perform a wide dose-response curve to determine the optimal concentration range. 2. Ensure the incubation time is sufficient. Menin-MLL inhibitors may require longer treatment durations (e.g., 6-10 days) to observe a significant effect.[2] |
| Intrinsic or Acquired Resistance | 1. If you suspect acquired resistance, compare the IC50 value to that of the parental, sensitive cell line. 2. Sequence the MEN1 gene to check for mutations. 3. Perform western blotting to assess the activation of potential bypass signaling pathways (e.g., MYC, PI3K/AKT, MAPK/ERK).[8] |
Problem 2: Inconsistent results in in vivo efficacy studies.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Optimize the formulation and route of administration for this compound. Consider performing a pilot pharmacokinetic (PK) study to determine the drug's concentration in plasma over time.[7] 2. Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection). |
| High Toxicity/Animal Morbidity | 1. Determine the Maximum Tolerated Dose (MTD) of this compound in the specific mouse strain you are using.[9][10][11] 2. Monitor animal weight and clinical signs of toxicity closely. Adjust the dose or dosing schedule if necessary. |
| Tumor Model Variability | 1. Ensure tumors are of a consistent size at the start of treatment. 2. Randomize animals into control and treatment groups. 3. Use a sufficient number of animals per group to achieve statistical power. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound to illustrate the concept of a therapeutic window. Note: This data is illustrative and should be experimentally determined for your specific cell lines and animal models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (nM) | Therapeutic Index (TI) |
| MOLM-13 | MLL-rearranged Leukemia | 50 | 40 |
| MV4-11 | MLL-rearranged Leukemia | 75 | 26.7 |
| Normal Hematopoietic Progenitor Cells | Non-cancerous | 2000 | - |
Therapeutic Index (TI) = IC50 in normal cells / IC50 in cancer cells
Table 2: In Vivo Efficacy and Toxicity of this compound (Illustrative)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) in mice | 50 mg/kg/day |
| Effective Dose (ED50) for tumor regression | 10 mg/kg/day |
| In Vivo Therapeutic Index (MTD/ED50) | 5 |
Experimental Protocols
Protocol 1: Determination of In Vitro Therapeutic Index
This protocol describes how to determine the IC50 of this compound in both cancer and normal cells to calculate the in vitro therapeutic index.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Normal human hematopoietic progenitor cells
-
Appropriate cell culture media and supplements
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at their optimal densities.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours for initial screening, longer for menin-MLL inhibitors).
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value for each cell line using a non-linear regression curve fit.
-
Calculate the Therapeutic Index (TI) as: TI = IC50 (normal cells) / IC50 (cancer cells).[12]
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in mice.[9][11][13]
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6)
-
This compound
-
Appropriate vehicle for in vivo administration
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal scale
-
Clinical observation checklist
Procedure:
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a range of escalating doses.
-
Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer this compound or vehicle to the mice daily (or as per the desired schedule) for a set period (e.g., 5-14 days).
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, fur).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.[9]
-
Optional Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis, and perform histopathology on major organs to assess for any microscopic signs of toxicity.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is binding to its target (menin) inside the cell.[2][14][15][16][17]
Materials:
-
Cells expressing the target protein (menin)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells (e.g., by freeze-thawing).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of menin using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble menin against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: The Menin-MLL signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: An experimental workflow for determining the therapeutic window of this compound.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of MI-389
Welcome to the technical support center for MI-389. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate potential batch-to-batch variability of the menin-MLL inhibitor, this compound. Consistent compound performance is critical for reproducible and reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions in a question-and-answer format to assist users in identifying and addressing sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is a critical tool in studying MLL-rearranged leukemias. By disrupting the menin-MLL interaction, this compound inhibits the transcription of key downstream target genes, such as HOXA9 and MEIS1, leading to the suppression of leukemic cell growth.
Batch-to-batch variability is a significant concern because inconsistencies in the purity, composition, or physical properties of this compound can lead to unreliable and irreproducible experimental results. This can manifest as variations in cellular potency, off-target effects, or altered pharmacokinetic and pharmacodynamic profiles, ultimately impacting the validity of research findings.
Q2: What are the potential sources of batch-to-batch variability in this compound?
As a complex heterocyclic organic molecule, the synthesis and purification of this compound can be challenging. Potential sources of variability between different batches include:
-
Purity Profile: The presence and concentration of impurities, such as starting materials, intermediates, byproducts, or degradation products, can vary.
-
Polymorphism: Different crystalline forms (polymorphs) of the solid compound can exhibit different solubility and dissolution rates.
-
Residual Solvents: The type and amount of residual solvents from the purification process can differ between batches and may have an impact on cellular assays.
-
Degradation: Improper handling or storage can lead to the degradation of the compound.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or cellular activity in vitro.
Possible Causes:
-
Purity Differences: The effective concentration of the active compound may be lower in a less pure batch. Impurities could also have antagonistic or synergistic effects.
-
Solubility Issues: Poor or inconsistent solubility can lead to inaccurate dosing in cell culture.
-
Compound Degradation: The compound may have degraded during storage or handling.
Troubleshooting Steps & Solutions:
-
Verify Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch. Compare the purity (typically determined by HPLC), identity (by mass spectrometry and NMR), and appearance.
-
Perform In-House Quality Control:
-
Purity Assessment: Run an independent purity analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Identity Confirmation: Confirm the molecular weight using Mass Spectrometry (MS).
-
-
Ensure Complete Solubilization:
-
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
Use gentle warming (e.g., 37°C) and vortexing to ensure complete dissolution. Visually inspect the solution for any precipitates.
-
When preparing working solutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the DMSO stock in the cell culture medium.[1][2][3][4]
-
-
Proper Storage and Handling:
-
Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.
-
Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected or off-target effects observed in experiments.
Possible Causes:
-
Presence of Active Impurities: Synthesis-related impurities may have their own biological activities.
-
Compound Degradation: Degradation products may have different target profiles.
Troubleshooting Steps & Solutions:
-
Characterize Impurities: If significant impurities are detected by HPLC, consider methods for their identification, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Forced Degradation Studies: To understand potential degradation pathways, a small amount of the compound can be subjected to stress conditions (e.g., acid, base, heat, light, oxidation) and the resulting degradants analyzed by LC-MS.[5][6]
-
Re-purification: If the purity of a batch is questionable, re-purification by preparative HPLC may be necessary.
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Batches
-
Appearance: Visually inspect the compound. It should be a consistent solid (e.g., white to off-white powder).
-
Purity Analysis by HPLC:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Acceptance Criteria: Purity ≥ 98%
-
-
Identity Verification by LC-MS:
-
Use the same HPLC method as above, coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]+: Calculate based on the molecular formula C35H35FN6O6.
-
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh a known amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and gently warm (if necessary) until fully dissolved.
-
Store in small aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically < 0.1%).
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Acceptance Criteria |
| Appearance | White powder | Off-white powder | Conforms to standard |
| Purity (HPLC) | 99.2% | 97.5% | ≥ 98% |
| Identity (LC-MS) | Conforms | Conforms | Conforms to structure |
| Residual Solvent | < 0.1% DMSO | 0.5% DMSO | ≤ 0.5% |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. japsonline.com [japsonline.com]
Enhancing MI-389's Anti-Leukemic Potential: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies to enhance the anti-leukemic activity of MI-389. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction. In leukemias with MLL rearrangements, the fusion protein MLL-X (where X is a fusion partner) aberrantly recruits the protein menin. This complex is crucial for the expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemic cell proliferation and block differentiation. This compound competitively binds to menin at the MLL interaction site, thereby disrupting the menin-MLL interaction. This leads to the downregulation of key leukemogenic genes, ultimately resulting in cell differentiation and apoptosis.
Q2: Which leukemia subtypes are most sensitive to this compound?
A2: Leukemias characterized by rearrangements of the MLL gene (now officially known as KMT2A) are particularly sensitive to this compound and other menin inhibitors. Additionally, acute myeloid leukemia (AML) with mutations in the nucleophosmin (B1167650) (NPM1) gene has been shown to be dependent on the menin-MLL interaction, making it another potential target for this compound therapy.
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to menin inhibitors, including potentially this compound, can arise through on-target mutations in the MEN1 gene, which encodes the menin protein. These mutations can alter the drug-binding pocket, reducing the affinity of the inhibitor without disrupting the essential interaction with MLL. Another potential mechanism is the activation of alternative survival pathways that bypass the dependency on the menin-MLL axis.
Q4: How can I enhance the anti-leukemic activity of this compound in my experiments?
A4: The anti-leukemic effects of this compound can be significantly enhanced through combination therapies. Preclinical studies with other menin inhibitors have shown synergistic effects when combined with agents targeting other key cellular pathways involved in leukemia pathogenesis. Promising combination strategies include co-administration with BCL-2 inhibitors (like venetoclax), DOT1L inhibitors, and FLT3 inhibitors.[1][2][3]
Troubleshooting Guide
Problem 1: Sub-optimal inhibition of cell viability with this compound treatment.
-
Possible Cause 1: Incorrect drug concentration.
-
Solution: Ensure that the concentration of this compound is appropriate for the cell line being used. Refer to the table below for reported IC50 values in common leukemia cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effects of this compound on cell viability are time-dependent. Ensure that the incubation period is sufficient to observe a significant effect. Typical incubation times for cell viability assays range from 48 to 96 hours.
-
-
Possible Cause 3: Cell line is not dependent on the menin-MLL interaction.
-
Solution: Verify that your cell line has an MLL rearrangement or NPM1 mutation. Cell lines without these genetic alterations are generally not sensitive to menin inhibitors.
-
Problem 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Sub-optimal timing of the assay.
-
Solution: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early time points (e.g., 24-48 hours) may be suitable for detecting early apoptotic events with Annexin V staining, while later time points (e.g., 72-96 hours) might be necessary to observe significant cell death.
-
-
Possible Cause 2: Issues with staining protocol.
-
Solution: Ensure that the Annexin V and Propidium Iodide (PI) staining protocol is followed correctly. Use appropriate controls, including unstained cells, single-stained (Annexin V only and PI only) cells, and a positive control for apoptosis. Refer to the detailed experimental protocol below.
-
Problem 3: Difficulty in observing synergy in combination studies.
-
Possible Cause 1: Inappropriate drug ratios and concentrations.
-
Solution: When combining this compound with another drug, it is crucial to test a matrix of concentrations for both agents to identify synergistic ratios. The concentrations should typically be around the IC50 value of each drug. Calculation of a Combination Index (CI) using software like CompuSyn can help in quantifying the interaction (synergism: CI < 1, additive effect: CI = 1, antagonism: CI > 1).
-
-
Possible Cause 2: The chosen combination is not synergistic in the specific cellular context.
-
Solution: The synergistic effect of a drug combination can be cell-type specific. Consider exploring alternative combination partners based on the genetic background of your leukemia model. For example, in FLT3-ITD positive cell lines, combining this compound with an FLT3 inhibitor is a rational approach.[3][4][5][6][7][8][9]
-
Data Presentation
Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |
| MV4-11 | MLL-AF4 | Not explicitly stated for this compound, but a close analog, MI-503, has an IC50 in the nanomolar range. | [10] |
| THP-1 | MLL-AF9 | Not explicitly stated for this compound, but related menin inhibitors show activity in the nanomolar range. | [10] |
Table 2: Preclinical Combination Strategies to Enhance Menin Inhibitor Activity
| Combination Partner | Rationale for Combination | Observed Effect | Leukemia Subtype |
| DOT1L Inhibitors | Both menin and DOT1L are essential for the transcriptional activity of MLL fusion proteins. Dual targeting leads to a more profound suppression of the leukemogenic gene expression program. | Markedly enhanced induction of differentiation and cell killing. More profound suppression of MLL fusion target genes and MYC. | MLL-rearranged leukemias |
| BCL-2 Inhibitors (e.g., Venetoclax) | MLL-rearranged leukemias often exhibit a dependency on the anti-apoptotic protein BCL-2 for survival. Combining a menin inhibitor with a BCL-2 inhibitor can simultaneously block pro-leukemic gene expression and induce apoptosis. | Synergistic anti-leukemic activity. | MLL-rearranged AML |
| FLT3 Inhibitors | Co-occurrence of MLL rearrangements and activating mutations in the FLT3 receptor tyrosine kinase is common in AML. Dual targeting of these oncogenic drivers can lead to enhanced therapeutic efficacy. | Synergistic cytotoxic effects and prolonged survival in preclinical models. | FLT3/ITD+ AML |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or adaptation, add this compound and/or the combination drug at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination drug, or both for the desired time period (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat leukemia cells with this compound and/or the combination drug for the desired time. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Experimental workflow for evaluating this compound's anti-leukemic activity.
Caption: Potential synergistic combination strategies with this compound.
References
- 1. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 4. Combined inhibition of Notch and FLT3 produces synergistic cytotoxic effects in FLT3/ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identifying potential confounding factors in MI-389 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving MI-389. The information is designed to help identify and address potential confounding factors and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] Menin is a critical oncogenic co-factor for MLL fusion proteins in leukemia.[1] By disrupting the menin-MLL interaction, this compound is designed to block the progression of MLL-rearranged leukemias.[1]
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
Treatment of MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) with this compound is expected to lead to:
-
Downregulation of MLL fusion protein target genes: This includes key homeobox genes such as HOXA9, HOXA10, MEIS1, and PBX3, as well as other targets like FLT3, MEF2C, BCL2, and CDK6.[1]
-
Upregulation of hematopoietic differentiation markers: An increase in the expression of genes associated with myeloid differentiation, such as ITGAM (CD11b) and MNDA, is anticipated.[1]
-
Phenotypic changes: These can include cell cycle arrest, apoptosis, and cellular differentiation.
Q3: Are there known off-target effects for this compound?
While the provided literature primarily focuses on the on-target effects of this compound as a menin-MLL inhibitor, it is a general principle in pharmacology that small molecules can have off-target effects.[2] Researchers should consider performing comprehensive kinase profiling or other off-target screening assays to identify potential unintended binding partners of this compound, especially if unexpected phenotypes are observed. Potent off-target effects on kinases have been reported for other classes of targeted cancer drugs, which can contribute to both efficacy and toxicity.[2]
Q4: What are general confounding factors to consider in cell-based assays with this compound?
Confounding factors are variables that can influence both the exposure (this compound treatment) and the outcome, leading to a misinterpretation of the results.[3][4] In the context of this compound studies, potential confounders include:
-
Cell line integrity: Ensure cell lines are authenticated and routinely tested for mycoplasma contamination.
-
Cell density and passage number: These can affect proliferation rates and drug sensitivity. It is crucial to maintain consistency across experiments.
-
Serum and media components: Different batches of fetal bovine serum (FBS) or other media supplements can contain variable levels of growth factors that may influence cell signaling and drug response.
-
Vehicle control: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects. A consistent concentration of the vehicle should be used in all control and treated groups.
Troubleshooting Guides
Problem 1: Inconsistent or no significant downregulation of MLL target genes (e.g., HOXA9, MEIS1) after this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Solution: Refer to the quantitative data table below for recommended concentration ranges and treatment times from published studies. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. For example, qRT-PCR in MOLM-13 cells has been performed after 6 days of treatment with 2 µM this compound.
-
-
Possible Cause 2: Cell line is not dependent on the menin-MLL interaction.
-
Solution: Confirm that your cell line harbors an MLL rearrangement (e.g., MLL-AF4 in MV4;11, MLL-AF9 in MOLM-13).[1] this compound is expected to be most effective in MLL-rearranged leukemias. Use appropriate positive and negative control cell lines in your experiments.
-
-
Possible Cause 3: Issues with RNA extraction or qRT-PCR assay.
-
Solution: Verify RNA integrity (e.g., using a Bioanalyzer). Ensure your qRT-PCR primers are specific and efficient. Normalize gene expression to a stable housekeeping gene (e.g., 18S rRNA was used in one study).
-
Problem 2: High variability in cell viability or apoptosis assays.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure uniform cell seeding density across all wells and plates. Even minor variations can lead to significant differences in final cell numbers and drug response.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: this compound precipitation.
-
Solution: Visually inspect the media for any signs of drug precipitation after adding this compound. Ensure the final solvent concentration is low and compatible with your culture medium.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Duration | Assay | Reference |
| Treatment Concentration | MOLM-13 | 2 µM | 6 days | qRT-PCR | |
| Treatment Concentration | MV4;11 | Not specified for this compound, but 0.6 µM for similar compound MI-503 | 10 days | qRT-PCR | |
| Binding Affinity (Kd) | Menin Protein | Not specified for this compound, but in the nM range for similar inhibitors | N/A | Isothermal Titration Calorimetry (ITC) | [1] |
| In vivo Treatment | MV4;11 Xenograft | Not specified for this compound, vehicle was 25% DMSO, 25% PEG400, 50% PBS | N/A | Efficacy Study |
Experimental Protocols
1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is based on methodologies described for analyzing the effects of menin-MLL inhibitors.[1]
-
Cell Treatment: Seed leukemia cells (e.g., MV4;11, MOLM-13) at a determined density and treat with this compound (e.g., 2 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 6 days).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a suitable qPCR master mix, cDNA template, and specific primers for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (18S rRNA).
-
Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and reference the data to the vehicle-treated control cells.
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol assesses the direct binding of this compound to the menin protein.[1]
-
Protein and Compound Preparation: Prepare purified menin protein (e.g., 5-10 µM) in a suitable buffer. Dissolve this compound (e.g., 50-100 µM) in the same buffer.
-
ITC Experiment: Load the menin protein into the sample cell of the ITC instrument. Load the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of this compound into the menin solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound studies.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. A closer look at confounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bias, Confounding, and Interaction: Lions and Tigers, and Bears, Oh My! - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining MI-389 delivery methods for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the menin-MLL inhibitor, MI-389, in preclinical in vivo studies. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the planning and execution of in vivo experiments with this compound and its analogs.
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent small-molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1] In certain types of acute leukemia, chromosomal translocations of the MLL gene create oncogenic MLL-fusion proteins.[2] The leukemic activity of these fusion proteins is dependent on their interaction with menin.[3][4] this compound disrupts this critical interaction, leading to the displacement of the MLL-fusion protein from chromatin at key target genes.[3][5] This action reverses the leukemogenic gene expression program, causing a downregulation of genes like HOXA9 and MEIS1, which in turn suppresses tumor growth and promotes cancer cell differentiation and apoptosis.[1][6]
Q2: How should I formulate this compound for in vivo administration?
A: While specific formulation details for this compound are not extensively published, data from its close and more extensively studied analog, MI-503, can be used as a starting point.[1] A common vehicle for similar small molecules in preclinical studies is a multi-component system designed to ensure solubility and stability.
A typical formulation vehicle might consist of:
-
5-10% N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) to initially dissolve the compound.
-
30-40% Polyethylene glycol 300 (PEG300) to maintain solubility.
-
5% Solutol HS 15 or Tween 80 as a surfactant.
-
Remaining volume: Water or a buffered saline solution.
Troubleshooting Formulation Issues:
-
Precipitation: If the compound precipitates, try gently warming the solution or increasing the percentage of solubilizing agents like NMP or PEG300. Always prepare the formulation fresh before each administration.
-
Viscosity: If the formulation is too viscous for easy injection, you may need to adjust the ratio of PEG300 to the aqueous component.
Q3: What is the recommended administration route and dosage for this compound?
A: Based on studies with closely related menin-MLL inhibitors like MI-503 and MI-463, both intraperitoneal (i.p.) and oral (p.o.) routes of administration are viable.[1] The choice often depends on the experimental goals and the specific formulation's properties. MI-503 has shown high oral bioavailability (approximately 75% in mice).[1]
-
Recommended Starting Dosage: For efficacy studies in mouse xenograft models, a dosage of 35-80 mg/kg , administered once daily via i.p. injection, has been shown to be effective for similar compounds.[7][8] Oral administration may require a different dosage depending on pharmacokinetic studies.
-
Toxicity: Prolonged administration of menin-MLL inhibitors has been shown to be well-tolerated without significant toxicity or impairment of normal hematopoiesis in mouse models.[6] However, it is crucial to monitor animals daily for signs of distress, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dosage or frequency of administration.
Q4: I am not observing the expected anti-tumor effect. What could be wrong?
A: Several factors could contribute to a lack of efficacy. Use the following checklist to troubleshoot:
-
Compound Integrity and Formulation:
-
Confirm the purity and integrity of your this compound stock.
-
Was the formulation prepared correctly and freshly before use? Check for any precipitation.
-
-
Administration:
-
Was the correct dose administered accurately (e.g., proper i.p. or p.o. technique)?
-
Was the administration schedule consistent?
-
-
Animal Model:
-
Confirm that the cell line used (e.g., MV4;11, MOLM-13) is dependent on the menin-MLL interaction. The inhibitor is expected to have minimal effect on leukemia cells lacking MLL translocations.[6]
-
Check the tumor growth rate in the vehicle control group. Unusually slow or rapid growth can mask the therapeutic effect.
-
-
On-Target Activity:
-
If possible, perform pharmacodynamic studies. Collect tumor samples post-treatment and analyze the expression of MLL target genes like HOXA9 and MEIS1 via qRT-PCR. A lack of change in these biomarkers may indicate a problem with drug delivery or exposure.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its potent analogs from published studies. This data is crucial for experimental design and interpretation of results.
| Compound | Binding Affinity (Kd) to Menin | Inhibition (IC50) | Cell Growth Inhibition (GI50) | Reference |
| MI-503 | 9 nM | 14 nM | ~150 nM (MV4;11 cells) | [3][7] |
| MI-1481 (28) | Not Reported | 3.6 nM | 34 nM (MLL-AF9 cells) | [8] |
| MI-463 | Not Reported | 32 nM | Not Reported | [1][8] |
| VTP50469 | Not Reported | Not Reported | Potent and selective in MLL-r cells | [5] |
Table 1: In Vitro Potency of Menin-MLL Inhibitors.
| Compound | Animal Model | Dose | Route | Cmax | Oral Bioavailability (%) | Reference |
| MI-503 | Mouse | 30 mg/kg | p.o. | ~3 µM | ~75% | [1] |
| MI-463 | Mouse | 100 mg/kg | p.o. | ~5 µM | ~45% | [1] |
Table 2: Pharmacokinetic Parameters of Menin-MLL Inhibitors in Mice.
Experimental Protocols
Protocol: In Vivo Efficacy Study in an MLL-Rearranged Leukemia Xenograft Model
This protocol describes a typical workflow for assessing the anti-tumor activity of this compound using MV4;11 human leukemia cells in immunodeficient mice.
-
Cell Culture:
-
Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
-
Animal Model:
-
Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG).
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
On the day of injection, harvest and wash MV4;11 cells with sterile, serum-free medium.
-
Resuspend cells at a concentration of 1 x 10⁸ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-8 per group).
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.
-
This compound Treatment Group: Prepare this compound formulation fresh daily. Administer this compound at the target dose (e.g., 50 mg/kg) once daily via i.p. injection.
-
Record animal body weights and tumor volumes 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize animals and excise tumors for weighing and pharmacodynamic analysis (e.g., qRT-PCR for HOXA9, MEIS1).
-
Compare tumor growth inhibition between the treatment and vehicle groups.
-
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Caption: Standard experimental workflow for an in vivo efficacy study.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. answers.childrenshospital.org [answers.childrenshospital.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in MI-389 Response Across Different MLL Fusions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-389 and other menin-MLL inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein must bind to menin to drive the expression of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[2][3][4] this compound competitively binds to the MLL binding pocket on menin, thereby disrupting the menin-MLL fusion interaction.[2][5] This leads to the downregulation of MLL fusion target genes, inducing cell differentiation and apoptosis in MLL-rearranged leukemia cells.[2][3][5]
Q2: Is the efficacy of this compound dependent on the specific MLL fusion partner?
Generally, the efficacy of menin-MLL inhibitors like this compound is considered to be largely independent of the specific MLL fusion partner.[1] This is because all known oncogenic MLL fusions retain the N-terminal portion of MLL, which contains the menin binding domain.[1] Therefore, the critical dependence on the menin-MLL interaction is a shared vulnerability across different MLL-rearranged leukemias. Studies with similar menin-MLL inhibitors, such as MI-2-2, have demonstrated efficacy against a broad panel of cell lines harboring various MLL fusions, including those with both nuclear and cytoplasmic fusion partners (e.g., MLL-AF4, MLL-AF9, MLL-ENL, MLL-AF6, and MLL-AF1p).[1]
Q3: I am observing a weaker than expected response to this compound in my MLL-AF6 cell line. Why might this be?
While menin-MLL inhibitors are generally effective across different fusions, some nuances have been observed. MLL-AF6 has been shown to have a unique mechanism of action in addition to the canonical MLL fusion pathway. The MLL-AF6 fusion protein can sequester the wild-type AF6 protein in the nucleus, leading to aberrant activation of the RAS signaling pathway.[6] This RAS activation may provide an additional survival signal to the leukemia cells, potentially making them appear less sensitive to agents that solely target the menin-MLL interaction. It is also important to consider that the genetic context of the cell line beyond the MLL fusion can influence drug sensitivity.
Q4: How do I select the appropriate concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line. Based on published data for this compound and similar analogs, the effective concentration in sensitive MLL-rearranged cell lines is typically in the nanomolar to low micromolar range.[7][8][9][10] For example, the GI50 for MI-503 (a close analog of this compound) in various human MLL leukemia cell lines ranged from 250 nM to 570 nM.[10]
Q5: What are the expected downstream effects of this compound treatment in sensitive cells?
Treatment of sensitive MLL-rearranged cells with this compound is expected to produce several key downstream effects:
-
Disruption of the Menin-MLL Fusion Interaction: This can be confirmed by co-immunoprecipitation (Co-IP) experiments.
-
Downregulation of MLL Fusion Target Genes: A significant decrease in the mRNA levels of genes like HOXA9, MEIS1, FLT3, and PBX3 should be observed, which can be measured by quantitative real-time PCR (qRT-PCR).[3][9]
-
Induction of Cell Differentiation: An increase in the expression of myeloid differentiation markers, such as CD11b, can be observed by flow cytometry.[10]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: A decrease in cell viability and an increase in apoptotic markers (e.g., Annexin V staining) can be measured by various cell-based assays.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for contamination. | |
| No significant downregulation of HOXA9 or MEIS1 after this compound treatment. | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Incorrect qPCR primer design or efficiency. | Validate qPCR primers for specificity and efficiency. | |
| Cell line is resistant to this compound. | Confirm the presence of the MLL rearrangement and the expression of the MLL fusion protein. Investigate alternative signaling pathways that may be active in the cells. | |
| Weak or no signal in Co-IP experiment for menin-MLL fusion interaction. | Inefficient cell lysis or protein extraction. | Use a lysis buffer that effectively solubilizes nuclear proteins while preserving protein-protein interactions. |
| Antibody is not suitable for immunoprecipitation. | Use a validated IP-grade antibody for your protein of interest. | |
| Interaction is too weak to detect under the experimental conditions. | Optimize washing steps to reduce stringency and minimize disruption of the interaction. | |
| Unexpected toxicity in control (non-MLL rearranged) cell lines. | Off-target effects of the compound at high concentrations. | Use a lower concentration of this compound and ensure that the observed effects are specific to MLL-rearranged cells by comparing with a panel of control cell lines. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the toxic threshold for the cell line. |
Quantitative Data Summary
Table 1: In Vitro Activity of Menin-MLL Inhibitors in MLL-Rearranged Cell Lines
| Compound | Cell Line | MLL Fusion | Assay Type | IC50 / GI50 | Reference |
| MI-503 | MV4;11 | MLL-AF4 | Cell Viability | ~250-570 nM | [10] |
| MI-503 | MOLM-13 | MLL-AF9 | Cell Viability | ~250-570 nM | [10] |
| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | Cell Viability | 0.23 µM | [10] |
| MI-2-2 | MV4;11 | MLL-AF4 | Cell Viability | Low µM range | [2] |
| MI-2-2 | MLL-AF9 transformed BMCs | MLL-AF9 | Cell Viability | Low µM range | [2] |
| D0060-319 | MV4-11 | MLL-AF4 | CCK-8 | 4.0 nM | [8] |
| D0060-319 | MOLM-13 | MLL-AF9 | CCK-8 | 1.7 nM | [8] |
| M-525 | MV-4-11 | MLL-AF4 | Cell Viability | 3 nM | [7] |
| MI-3454 | MLL-ENL cells | MLL-ENL | Cell Viability | 7-27 nM | [7] |
| MI-3454 | MLL-AF4 cells | MLL-AF4 | Cell Viability | 7-27 nM | [7] |
| MI-3454 | MLL-AF9 cells | MLL-AF9 | Cell Viability | 7-27 nM | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count cells in log-phase growth.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or using a plate shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of Menin and MLL-Fusion Protein
-
Cell Lysis:
-
Harvest ~1-5 x 10^7 cells and wash with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional):
-
Transfer the supernatant to a new tube.
-
Add 20-30 µL of Protein A/G magnetic beads and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-menin or anti-MLL (N-terminal) antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against menin and the MLL fusion partner.
-
Visualizations
Caption: this compound disrupts the key interaction between Menin and MLL fusion proteins.
Caption: Workflow for assessing this compound efficacy in MLL-rearranged leukemia cells.
Caption: A logical approach to troubleshooting unexpected this compound experimental results.
References
- 1. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL-AF6 fusion oncogene sequesters AF6 into the nucleus to trigger RAS activation in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Menin-MLL Inhibitors: MI-389 versus MI-503 in MLL Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two closely related small molecule inhibitors, MI-389 and MI-503, which target the critical menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a key driver in MLL-rearranged leukemias. The information presented is based on preclinical data to inform research and drug development efforts in this therapeutic area.
Introduction to this compound and MI-503
Acute leukemias with chromosomal translocations of the MLL gene are aggressive and often resistant to standard therapies.[1] The leukemogenic activity of MLL fusion proteins is dependent on their interaction with the protein menin.[1][2] This dependency provides a therapeutic window for inhibitors that can disrupt this interaction. This compound and MI-503 are potent, orally bioavailable small molecules designed to inhibit the menin-MLL interaction.[1][3] this compound is a close analog of MI-503 and exhibits similar activity in both in vitro and cellular assays.[1][4]
Mechanism of Action
Both this compound and MI-503 function by directly binding to menin, occupying the binding pocket for MLL.[1][3] This competitive inhibition disrupts the menin-MLL complex, which is essential for the recruitment of the MLL fusion protein to its target genes.[1][5][6] The downstream effect is the transcriptional repression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to cell differentiation and a reduction in leukemic cell proliferation.[1][7][8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and MI-503 from preclinical studies in MLL leukemia models.
Table 1: In Vitro Activity
| Parameter | MI-503 | This compound | Reference |
| Binding Affinity (to Menin) | |||
| IC₅₀ (Fluorescence Polarization) | 14.7 nM | Not explicitly stated, but similar to MI-503 | [7][8] |
| Cellular Activity | |||
| GI₅₀ (Murine MLL-AF9 BMCs) | 0.22 µM (after 7 days) | Not explicitly stated | [1][7] |
| GI₅₀ Range (Human MLL leukemia cell lines) | 250 - 570 nM | Not explicitly stated | [1][7] |
BMC: Bone Marrow Cells; GI₅₀: Half-maximal growth inhibitory concentration.
Table 2: In Vivo Efficacy in a Mouse Xenograft Model (MV4;11 cells)
| Treatment Group | Dosage | Administration | Outcome | Reference |
| MI-503 | 60 mg/kg | Once daily i.p. | >80% reduction in tumor volume; complete regression in 2 mice | [1][9] |
| MI-463 (related compound) | 35 mg/kg | Once daily i.p. | ~3-fold decrease in tumor volume | [9] |
i.p.: Intraperitoneal. Data for this compound in this specific in vivo model was not detailed, though its effects on gene expression were studied in vivo.
Key Experimental Findings
On-Target Activity and Selectivity
Both MI-503 and its analog this compound demonstrate high selectivity for MLL-rearranged leukemia cells.[1] They show minimal effects on leukemia cell lines that do not harbor MLL translocations.[1][7] This on-target activity is confirmed by the specific downregulation of MLL fusion protein target genes. For instance, treatment of MV4;11 and MOLM-13 cells with this compound or MI-503 leads to a marked reduction in the expression of HOXA9, HOXA10, MEIS1, and FLT3.[1][4] Concurrently, these inhibitors induce differentiation, as evidenced by the upregulation of myeloid differentiation markers like MNDA and CD11b.[1][4][7]
In Vivo Anti-Tumor Efficacy
In a mouse xenograft model using MV4;11 human MLL leukemia cells, MI-503 demonstrated strong inhibition of tumor growth.[1] This anti-tumor effect correlated with the downregulation of MLL fusion target genes in the tumor tissue, confirming the on-target mechanism of action in vivo.[1] Furthermore, prolonged treatment with MI-503 was well-tolerated, with no significant toxicity observed in the mice.[1][7]
Experimental Protocols
Below are the methodologies for key experiments cited in the comparison of this compound and MI-503.
Fluorescence Polarization (FP) Assay
-
Purpose: To measure the binding affinity of the inhibitors to the menin protein.
-
Protocol: The assay is based on the competition between the inhibitor and a fluorescein-labeled MLL-derived peptide for binding to menin. The change in polarization of the fluorescent signal is measured to determine the inhibitory concentration (IC₅₀).[1]
Cell Viability and Growth Inhibition Assays
-
Purpose: To determine the effect of the inhibitors on the proliferation of leukemia cell lines.
-
Protocol: Leukemia cells are plated and treated with various concentrations of the inhibitor or a vehicle control (e.g., DMSO). After a specified incubation period (typically 7-10 days, with media and compound replenishment), cell viability is assessed using methods such as the MTT assay. The half-maximal growth inhibitory concentration (GI₅₀) is then calculated.[1][7]
Co-Immunoprecipitation (Co-IP)
-
Purpose: To demonstrate that the inhibitors disrupt the menin-MLL fusion protein interaction within cells.
-
Protocol: MLL leukemia cells are treated with the inhibitor or a control. Cell lysates are then prepared, and an antibody against menin is used to immunoprecipitate menin and its binding partners. The resulting protein complexes are analyzed by Western blotting using an antibody against the MLL fusion partner (e.g., MLL-AF9) to determine if the interaction was disrupted by the compound.[1][10]
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the expression levels of MLL target genes following inhibitor treatment.
-
Protocol: MLL leukemia cells are treated with the inhibitor for a defined period (e.g., 6 days). RNA is then extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is performed using primers specific for target genes (HOXA9, MEIS1, etc.) and a reference gene. The relative change in gene expression is calculated compared to control-treated cells.[1]
In Vivo Xenograft Model
-
Purpose: To evaluate the anti-leukemic efficacy of the inhibitors in a living organism.
-
Protocol: Human MLL leukemia cells (e.g., MV4;11) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor (e.g., via intraperitoneal injection) or a vehicle control on a set schedule. Tumor volume and mouse body weight are monitored throughout the study. At the end of the experiment, tumors may be excised for further analysis, such as gene expression studies.[1][9]
Conclusion
This compound and MI-503 are potent and selective inhibitors of the menin-MLL interaction with strong preclinical evidence supporting their therapeutic potential in MLL-rearranged leukemias. MI-503 has been more extensively characterized in vivo, demonstrating significant tumor growth inhibition and a favorable safety profile. This compound, as a close analog with similar in vitro and cellular activity, is expected to have a comparable efficacy profile. These compounds represent a promising class of targeted therapies for a patient population with high unmet medical need. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenesis of Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Menin-MLL Inhibitors MI-389 and VTP-50469 in Preclinical Models
For researchers and drug development professionals, the quest for potent and specific inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of acute leukemia, is of paramount importance. This guide provides a detailed comparison of two such inhibitors, MI-389 and VTP-50469, summarizing their potency from available preclinical data and outlining the experimental methodologies used for their evaluation.
Executive Summary
This compound and VTP-50469 are both potent small molecule inhibitors targeting the protein-protein interaction between menin and MLL. This interaction is crucial for the oncogenic activity of MLL fusion proteins in MLL-rearranged (MLL-r) leukemias. VTP-50469 emerges as a highly potent inhibitor with a picomolar binding affinity and low nanomolar cellular activity. While less data is publicly available for this compound, it is presented as a close analog of other potent menin-MLL inhibitors, MI-463 and MI-503, with sub-micromolar activity in MLL-rearranged leukemia cells.
Data Presentation: Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and VTP-50469.
| Parameter | This compound | VTP-50469 |
| Binding Affinity (Ki) | Not explicitly reported | 104 pM[1][2] |
| Inhibition of Menin-MLL Interaction (IC50) | 25 ± 4.9 nM (FP assay)[3] | Not explicitly reported in the same format |
| Cellular Potency (IC50/GI50) | Similar to MI-503 (GI50 = 0.22 µM in MLL-AF9 transformed BMCs) | MOLM13 (MLL-AF9): 13 nM MV4;11 (MLL-AF4): 10 nM, 17 nM[4][5] NOMO1: 30 nM[5] ML2: 16 nM[5] EOL1: 20 nM[5] KOPN8: 15 nM[5] HB11;19: 36 nM[5] SEMK2: 27 nM[5] RS4;11: 25 nM[5] |
Mechanism of Action: Disrupting the Menin-MLL Interaction
Both this compound and VTP-50469 function by competitively binding to a pocket on the surface of menin that is normally occupied by MLL. This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of target genes essential for leukemogenesis, such as HOXA9 and MEIS1. The ultimate cellular consequences are the induction of differentiation and apoptosis in MLL-rearranged leukemia cells.
Experimental Protocols
The potency of these inhibitors was determined using a combination of biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the direct binding and inhibition of the menin-MLL interaction.
Detailed Methodology:
-
Reagents: Purified recombinant human menin protein and a fluorescently labeled peptide derived from the MLL protein (e.g., FAM-MLL).
-
Assay Principle: In the absence of an inhibitor, the small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, the complex tumbles more slowly, leading to a high fluorescence polarization signal.
-
Procedure:
-
A constant concentration of the fluorescent MLL peptide and menin protein are incubated together to form a complex.
-
Serial dilutions of the test inhibitor (this compound or VTP-50469) are added to the complex.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent MLL peptide from menin.
Cell Viability/Proliferation Assays
These assays determine the effect of the inhibitors on the growth and survival of leukemia cells.
Detailed Methodology (MTT Assay Example):
-
Cell Culture: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of the inhibitor (this compound or VTP-50469) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specific duration (e.g., 72 or 96 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The data is then used to generate a dose-response curve and calculate the IC50 (or GI50, the concentration for 50% of maximal inhibition of cell growth).
Conclusion
Both this compound and VTP-50469 are potent inhibitors of the menin-MLL interaction, a key therapeutic target in MLL-rearranged leukemias. Based on the available data, VTP-50469 demonstrates exceptional potency with a picomolar Ki value and low nanomolar efficacy in a variety of MLL-rearranged leukemia cell lines. While specific binding affinity data for this compound is not as readily available, its characterization as a close analog to other potent inhibitors and its demonstrated cellular activity underscore its potential. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such comparative studies in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-389 vs. Standard of Care in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for AML has revolved around intensive chemotherapy regimens. However, the emergence of targeted therapies is shifting the treatment landscape. This guide provides a comparative analysis of the novel menin-MLL inhibitor, MI-389, against the current standard of care for AML, with a focus on preclinical and clinical efficacy, and underlying mechanisms of action.
Mechanism of Action: A Tale of Two Strategies
This compound: Targeting a Key Leukemogenic Interaction
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] In a subset of AML, chromosomal translocations involving the KMT2A gene (formerly MLL) lead to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the wild-type menin protein, which is essential for their leukemogenic activity.[1][2] The menin-MLL fusion protein complex drives the expression of key target genes, such as HOXA9 and MEIS1, which promote leukemic cell proliferation and block differentiation.[2][3] this compound disrupts this critical interaction, leading to the downregulation of these target genes, induction of differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.[3][4]
Standard of Care: A Multi-pronged Attack
The standard of care for AML is more varied and depends on factors such as patient age, fitness, and the specific molecular and cytogenetic features of the leukemia.
-
Intensive Chemotherapy ("7+3"): For younger, fit patients, the cornerstone of induction therapy has traditionally been a combination of cytarabine (B982) (Ara-C) for seven days and an anthracycline, such as daunorubicin (B1662515) or idarubicin, for three days.[5] This regimen aims to eradicate the bulk of leukemic cells through cytotoxic mechanisms that interfere with DNA synthesis and replication.[5]
-
Lower-Intensity Therapies: For older or less fit patients, a combination of a hypomethylating agent (azacitidine or decitabine) and the BCL-2 inhibitor venetoclax (B612062) has become a standard of care.[6][7] This combination induces apoptosis in leukemic cells through epigenetic modulation and direct inhibition of the anti-apoptotic protein BCL-2.[8]
-
Targeted Therapies: For patients with specific mutations, targeted agents are often incorporated. This includes FLT3 inhibitors (e.g., midostaurin, gilteritinib) for FLT3-mutated AML and IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) for IDH1/2-mutated AML.
Preclinical Efficacy: Head-to-Head in the Laboratory
Direct head-to-head preclinical studies comparing this compound with standard-of-care agents are emerging. In xenograft models of MLL-rearranged AML, menin inhibitors have demonstrated significant anti-leukemic activity. While specific quantitative data for this compound versus a "7+3" regimen in a single preclinical study is not yet widely published, the distinct mechanisms of action suggest different profiles of activity and toxicity.
Preclinical studies have shown that menin inhibitors, including compounds structurally and functionally similar to this compound, induce differentiation and apoptosis in AML cell lines and patient-derived samples harboring MLL rearrangements or NPM1 mutations. This targeted approach is anticipated to have a more favorable therapeutic window compared to the broad cytotoxicity of conventional chemotherapy.
Clinical Efficacy: A New Player in the AML Arena
While clinical trial data specifically for this compound is limited, extensive research is underway for its close analog, revumenib (SNDX-5613). These trials provide the most relevant clinical insights into the potential efficacy of this class of drugs.
Table 1: Clinical Efficacy of Revumenib (SNDX-5613) in Relapsed/Refractory AML
| Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Complete Remission (CR) / CR with Partial Hematologic Recovery (CRh) Rate | Reference |
| AUGMENT-101 (Phase 1/2) | R/R AML with KMT2A rearrangement or NPM1 mutation | Revumenib Monotherapy | 55% | 23% (KMT2Ar), 23% (NPM1m) | [9][10] |
| BEAT AML (Phase 1b) | Newly Diagnosed Older Adults with mNPM1 or KMT2Ar AML | Revumenib + Azacitidine + Venetoclax | 88.4% | 81.4% (Composite CR) | [11] |
| SAVE AML (Phase 1/2) | R/R AML with KMT2Ar, NPM1m, or NUP98r | Revumenib + Decitabine/Cedazuridine + Venetoclax | 86% | 76% |
Table 2: Efficacy of Standard of Care in Newly Diagnosed AML
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Reference |
| "7+3" (Daunorubicin + Cytarabine) | Younger, Fit Adults | 60-80% | [5] |
| Azacitidine + Venetoclax | Older, Unfit Adults | 67% | [6][7] |
| CPX-351 (Liposomal Cytarabine and Daunorubicin) | Newly Diagnosed t-AML or AML-MRC | 41-58% | [12][13] |
It is important to note that the data in Table 1 and Table 2 are from different studies with distinct patient populations and are not the result of direct head-to-head comparisons. The high response rates seen with revumenib in combination with standard agents in the relapsed/refractory and newly diagnosed settings are highly encouraging and have prompted the initiation of randomized Phase 3 trials.[11]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for Preclinical Efficacy Testing
A common preclinical model to evaluate anti-leukemic agents is the patient-derived xenograft (PDX) model.
-
Cell Preparation: Primary AML patient mononuclear cells are thawed and prepared in a suitable medium such as RPMI-1640 supplemented with fetal bovine serum.[14] Viable cells are counted using Trypan blue exclusion.[14]
-
Animal Model: Immunodeficient mice, such as NOD/SCID/gamma (NSG) mice, are used as hosts.[15][16]
-
Engraftment: A specific number of viable AML cells (e.g., 1 x 10^6 cells) are injected intravenously into the mice.[3]
-
Monitoring: Engraftment of human AML cells is monitored by flow cytometry of peripheral blood for human-specific markers like hCD45.[15]
-
Treatment: Once engraftment is confirmed, mice are randomized to receive treatment with either the experimental agent (e.g., this compound formulated for oral gavage) or a standard-of-care regimen (e.g., cytarabine and daunorubicin administered intraperitoneally).
-
Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include leukemia burden in the bone marrow, spleen, and peripheral blood, as determined by flow cytometry or bioluminescence imaging.[14][16]
Clinical Trial Protocol for Menin Inhibitors (Exemplified by AUGMENT-101)
The AUGMENT-101 trial (NCT04065399) is a Phase 1/2 study evaluating revumenib in patients with relapsed/refractory acute leukemia.[10][17]
-
Patient Population: Patients with relapsed or refractory AML, acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL) with a documented KMT2A rearrangement or NPM1 mutation.[17]
-
Study Design: The Phase 1 portion is a dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The Phase 2 portion is a dose-expansion study to evaluate efficacy in specific patient cohorts.
-
Treatment: Revumenib is administered orally twice daily in 28-day cycles.[10] Dose adjustments are made based on tolerability and in consideration of concomitant strong CYP3A4 inhibitors.
-
Efficacy Endpoints: The primary efficacy endpoint is the rate of overall response, including complete remission (CR), CR with partial hematologic recovery (CRh), and CR with incomplete hematologic recovery (CRi).
-
Safety Assessment: Safety is monitored through the evaluation of adverse events, laboratory parameters, and vital signs.
Signaling Pathway
The Menin-MLL Interaction in Leukemogenesis
The interaction between menin and MLL fusion proteins is a critical node in the signaling pathway that drives leukemogenesis in a subset of AML.
Conclusion
This compound and other menin-MLL inhibitors represent a promising new class of targeted therapies for specific subsets of AML. While direct comparative data against standard of care is still emerging from ongoing clinical trials, the strong preclinical rationale and encouraging early clinical results, particularly in combination with existing agents, suggest that menin inhibitors could become a valuable component of the therapeutic armamentarium for AML. The targeted nature of this compound offers the potential for improved efficacy and a better safety profile compared to the broad-spectrum cytotoxicity of traditional chemotherapy. Future research will focus on optimizing combination strategies and identifying biomarkers to predict response to this novel therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncozine.com [oncozine.com]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Revumenib with azacitidine + venetoclax in ND NPM1m or KMT2Ar AML [aml-hub.com]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. syndax.com [syndax.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX-351) in Acute Myeloid Leukemia Patients: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 17. A Study of Revumenib in R/R Leukemias Including Those With an MLL/KMT2A Gene Rearrangement or NPM1 Mutation [clinicaltrials.stanford.edu]
A Comparative Guide to MI-389 and Other Menin-MLL Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain aggressive forms of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2][3] This has led to the development of small molecule inhibitors that disrupt this protein-protein interaction, offering a promising therapeutic strategy.[1][4] Among these, MI-389 has emerged as a notable compound in preclinical studies. This guide provides an objective comparison of this compound with other key menin-MLL inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.
Overview of Menin-MLL Inhibition
Menin acts as a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[4][5] The interaction between menin and the N-terminal portion of MLL is crucial for the recruitment of the MLL fusion protein complex to target genes, such as the HOX genes, leading to their aberrant expression and subsequent leukemogenesis.[3][6][7] Menin-MLL inhibitors are designed to fit into the MLL binding pocket on menin, thereby preventing this interaction and reversing the leukemogenic gene expression program.[5][6]
Quantitative Comparison of Menin-MLL Inhibitors
The following table summarizes the in vitro potency and cellular activity of this compound and other representative menin-MLL inhibitors based on available preclinical data.
| Inhibitor | Target | Binding Affinity (to Menin) | In Vitro Assay (IC50) | Cell Growth Inhibition (GI50) | Cell Line(s) | Reference(s) |
| This compound | Menin-MLL Interaction | Not explicitly stated, but is a close analog of MI-503 | Not explicitly stated, but has similar in vitro activity to MI-503 | Not explicitly stated | MV4;11 | [7] |
| MI-503 | Menin-MLL Interaction | Low nanomolar | 14.7 nM | 250 - 570 nM | MLL-rearranged cell lines | [8][9][10] |
| MI-463 | Menin-MLL Interaction | Low nanomolar | 15.3 nM | Not explicitly stated | MLL-rearranged cell lines | [8][9][10] |
| VTP50469 | Menin-MLL Interaction | High affinity | Potent inhibitor | More potent than MI-503 | MOLM13, RS4;11 | [5][6] |
| MI-1481 (28) | Menin-MLL Interaction | Kd = 9 nM | 3.6 nM | 30 - 60 nM | MLL leukemia cells | [10] |
| MI-3454 | Menin-MLL Interaction | Not explicitly stated | 0.51 nM | 7 - 27 nM | MLL leukemia cells (MLL-ENL, MLL-AF4, MLL-AF9) | [9] |
| M-89 | Menin-MLL Interaction | Not explicitly stated | Not explicitly stated | 25 nM (MV-4-11), 54 nM (MOLM-13) | MV-4-11, MOLM-13 | [3] |
| SNDX-5613 | Menin-MLL Interaction | Potent and highly selective | Not explicitly stated | Induces response in patients | MLL-r and NPM1 mutant AML | [2] |
| BMF-219 | Irreversible Menin Inhibitor | Not explicitly stated | Not explicitly stated | 0.1 - 0.38 µM | Chronic Lymphocytic Leukemia (CLL) patient samples | [11] |
Key Preclinical Findings
This compound
This compound, a close analog of MI-503, has demonstrated the ability to reverse the gene expression signatures associated with MLL-rearranged leukemia.[7] In MV4;11 human leukemia cells (expressing MLL-AF4), treatment with this compound led to the significant downregulation of MLL fusion protein target genes, including HOXA9, HOXA10, MEIS1, and PBX3.[7]
Other Notable Menin-MLL Inhibitors
-
MI-463 and MI-503 : These compounds have been shown to selectively inhibit the growth of cells transformed with MLL oncogenes and have demonstrated efficacy in mouse models of MLL leukemia, leading to decreased tumor volume and increased survival.[8]
-
VTP50469 : This potent and orally bioavailable inhibitor has shown remarkable preclinical efficacy, eradicating disease in in vivo models of MLL-rearranged acute leukemia.[6]
-
SNDX-5613 : This inhibitor has advanced to clinical trials and has shown the ability to induce responses in patients with MLL-rearranged or NPM1 mutant acute leukemias.[2]
-
BMF-219 : As an irreversible menin inhibitor, BMF-219 has shown potent preclinical activity against chronic lymphocytic leukemia (CLL) patient specimens.[11]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: A general experimental workflow for preclinical evaluation of menin-MLL inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to assess the in vitro inhibitory activity of compounds on the menin-MLL interaction.
-
Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the menin protein. Small molecule inhibitors that disrupt this interaction cause a decrease in fluorescence polarization.
-
General Protocol:
-
A fluorescently labeled peptide corresponding to the menin-binding region of MLL is incubated with purified recombinant menin protein.
-
Increasing concentrations of the test inhibitor (e.g., this compound) are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity of inhibitors to menin.
-
Principle: This technique directly measures the heat released or absorbed during a binding event.
-
General Protocol:
-
A solution of the inhibitor (e.g., MI-503) is titrated into a solution containing the purified menin protein in the sample cell of the calorimeter.
-
The heat changes associated with each injection are measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7]
-
Cell Viability and Growth Inhibition Assays
These assays determine the effect of menin-MLL inhibitors on the proliferation and survival of leukemia cells.
-
Principle: Assays like the MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
General Protocol:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as MTT is added, which is converted to a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance is measured, and the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is determined.[12]
-
Gene Expression Analysis (qRT-PCR and RNA-Sequencing)
These methods are used to assess the impact of menin-MLL inhibitors on the expression of target genes.
-
Principle: Quantitative real-time PCR (qRT-PCR) measures the expression of specific genes, while RNA-sequencing (RNA-seq) provides a global view of the transcriptome.
-
General Protocol (qRT-PCR):
-
Leukemia cells are treated with the inhibitor or a vehicle control (e.g., DMSO).
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (e.g., HOXA9, MEIS1) and a reference gene (e.g., 18S rRNA).
-
The relative gene expression is calculated and normalized to the control.[7]
-
In Vivo Xenograft Models
Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of menin-MLL inhibitors.
-
Principle: Human leukemia cells are implanted into immunodeficient mice to create a model that more closely recapitulates the human disease.
-
General Protocol:
-
Immunodeficient mice are engrafted with human MLL-rearranged leukemia cells.
-
Once leukemia is established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control.
-
Tumor burden is monitored (e.g., by bioluminescence imaging or flow cytometry of peripheral blood).
-
Efficacy is assessed by measuring changes in tumor volume, survival rates, and reduction in leukemia infiltration in tissues like the bone marrow.[5][8]
-
Conclusion
This compound and other menin-MLL inhibitors represent a promising class of targeted therapies for acute leukemias with specific genetic alterations. Preclinical studies have demonstrated their ability to disrupt the critical menin-MLL interaction, reverse the oncogenic gene expression program, and inhibit leukemia cell growth both in vitro and in vivo. While this compound shows promise as a potent analog of early-generation inhibitors, further direct comparative studies with newer compounds are warranted to fully delineate its therapeutic potential. The continued development and clinical investigation of menin-MLL inhibitors hold significant promise for improving outcomes for patients with these challenging hematologic malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncozine.com [oncozine.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Treatment of Acute Leukemia with Inhibitors of Menin/MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.syndax.com [cms.syndax.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MI-389 and Other Epigenetic Modifiers in MLL-Rearranged Leukemias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of MI-389, a potent menin-MLL inhibitor, with other key epigenetic modifiers relevant to the treatment of Mixed-Lineage Leukemia (MLL)-rearranged leukemias. This aggressive malignancy, prevalent in infants and a subset of adult acute leukemias, is characterized by chromosomal translocations involving the MLL1 (KMT2A) gene.[1][2][3] These translocations result in the production of oncogenic MLL fusion proteins that drive leukemogenesis through the aberrant recruitment of epigenetic machinery, leading to dysregulated gene expression.[1][3] This guide will delve into the comparative efficacy, mechanisms of action, and experimental validation of this compound and its counterparts, offering valuable insights for preclinical research and therapeutic development.
Mechanism of Action: Targeting the MLL Interactome
MLL-rearranged leukemias are highly dependent on the protein-protein interaction between the N-terminal portion of the MLL fusion protein and menin.[4][5][6][7] This interaction is crucial for the recruitment of the fusion protein to target genes, such as the HOXA9 and MEIS1 oncogenes, leading to their transcriptional upregulation and subsequent leukemic transformation.[4][6][8] this compound and other menin-MLL inhibitors are designed to specifically disrupt this critical interaction.
Beyond the menin-MLL axis, other epigenetic regulators play pivotal roles in MLL-fusion-driven oncogenesis. These include:
-
DOT1L (Disruptor of Telomeric Silencing 1-Like): A histone methyltransferase that catalyzes the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is found at the target genes of MLL fusion proteins and is essential for their leukemogenic activity.[1][3][9][10]
-
BRD4 (Bromodomain-containing protein 4): A member of the BET (bromodomain and extra-terminal domain) family of proteins that recognizes acetylated histones and is involved in transcriptional elongation. BRD4 is a key cofactor for the expression of oncogenes, including MYC, in various cancers, including MLL-rearranged leukemia.[11][12][13]
This guide will focus on a head-to-head comparison of small molecule inhibitors targeting these key epigenetic regulators.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other selected epigenetic modifiers against various MLL-rearranged leukemia cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a direct comparison of their anti-leukemic activity.
| Inhibitor | Target | Cell Line | MLL Fusion | IC50/GI50 (nM) | Reference |
| This compound | Menin-MLL | MV4;11 | MLL-AF4 | Suppressed MLL-AF4 & MLL-AF9 target genes | [1] |
| MI-503 | Menin-MLL | MV4;11 | MLL-AF4 | 250 - 570 (GI50) | [1][2] |
| MOLM-13 | MLL-AF9 | 250 - 570 (GI50) | [1][2] | ||
| KOPN-8 | MLL-ENL | 250 - 570 (GI50) | [1] | ||
| Murine MLL-AF9 | MLL-AF9 | 220 (GI50) | [2] | ||
| VTP50469 | Menin-MLL | MOLM13 | MLL-AF9 | 13 (IC50) | [4][14] |
| MV4;11 | MLL-AF4 | 17 (IC50) | [4][14] | ||
| RS4;11 | MLL-AF4 | 25 (IC50) | [4] | ||
| SEM | MLL-AF4 | Moderately Sensitive | [15] | ||
| THP1 | MLL-AF9 | 37 (IC50) | [4][14] | ||
| ML2 | MLL-AF6 | 16 (IC50) | [4] | ||
| EPZ5676 | DOT1L | MV4;11 | MLL-AF4 | Sensitive | [15] |
| MOLM13 | MLL-AF9 | Sensitive | [15] | ||
| THP1 | MLL-AF9 | Resistant | [15] | ||
| KOPN-8 | MLL-ENL | 71 (IC50) | [16] | ||
| NOMO-1 | MLL-AF9 | 658 (IC50) | [16] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD3/4 inhibition and FLT3-ligand deprivation target pathways that are essential for the survival of human MLL-AF9+ leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 15. selleckchem.com [selleckchem.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Validating the On-Target Efficacy of MI-389: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
MI-389 is a potent and selective small molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a critical driver in a subset of acute leukemias, making its disruption a promising therapeutic strategy. Validating that a compound like this compound exerts its effects through the intended molecular target is a cornerstone of preclinical drug development. This guide provides a comparative overview of genetic approaches to validate the on-target effects of this compound, comparing its performance with alternative menin-MLL inhibitors and outlining key experimental protocols.
Comparison of Menin-MLL Inhibitors
This compound and its analogs, such as MI-503 and the clinical candidate revumenib (SNDX-5613), function by binding to menin and preventing its association with MLL fusion proteins. This disruption leads to the downregulation of key target genes responsible for leukemogenesis, most notably HOXA9 and MEIS1. The following table summarizes the available data on these compounds, focusing on their on-target effects as determined by genetic validation methods.
| Compound | Target | Cell Lines Tested | Key Genetic Validation Methods | Observed On-Target Effects | Reference |
| This compound | Menin-MLL Interaction | MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9) | Gene Set Enrichment Analysis (GSEA), Quantitative RT-PCR (qRT-PCR) | Strong downregulation of MLL-AF4 and MLL-AF9 target gene signatures, including HOXA9, HOXA10, MEIS1, and PBX3. | [1] |
| MI-503 | Menin-MLL Interaction | MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9) | Quantitative RT-PCR (qRT-PCR) | Markedly downregulated expression of HOXA9, HOXA10, MEIS1, and PBX3. Showed more pronounced tumor growth inhibition in vivo compared to MI-463. | [1][2] |
| VTP50469 | Menin-MLL Interaction | MOLM13 (MLL-AF9), RS4;11 (MLL-AF4) | RNA-seq, GSEA | Rapid and significant suppression of MLL-fusion target genes, including a set of genes also suppressed by this compound. | [3] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | KMT2A-rearranged and NPM1-mutant AML cell lines and patient samples | Not specified in detail in publicly available clinical trial data, but mechanism is downregulation of genes like HOXA9 and MEIS1. | Durable responses in patients with KMT2A-rearranged or NPM1-mutant acute myeloid leukemia (AML). | [4][5] |
| MM-102 | MLL1-WDR5 Interaction | Bone marrow cells transduced with MLL-AF9 | Not specified | A potent inhibitor of the MLL1-WDR5 interaction, representing an alternative approach to disrupt the MLL complex. |
Genetic Approaches for On-Target Validation
Several genetic-based methods are crucial for confirming that the phenotypic effects of this compound are a direct consequence of inhibiting the menin-MLL interaction.
Gene Expression Profiling
Rationale: Inhibition of the menin-MLL interaction is expected to lead to a specific transcriptional signature, primarily the downregulation of MLL fusion protein target genes.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound or alternative inhibitors. A significant decrease in the mRNA levels of these genes provides strong evidence of on-target activity.[1]
-
Gene Set Enrichment Analysis (GSEA): This computational method determines whether a pre-defined set of genes (in this case, known MLL target genes) shows statistically significant, concordant differences in expression between untreated and this compound-treated cells.[1] A strong negative enrichment score for the MLL target gene set following treatment indicates on-target pathway inhibition.
CRISPR-Cas9 Based Approaches
Rationale: Genetic ablation of the target protein should phenocopy the effects of the inhibitor. Conversely, cells lacking the target should be resistant to the inhibitor.
-
CRISPR Knockout: Knocking out the genes for menin (MEN1) or the MLL fusion partner should lead to similar downstream effects on cell viability and gene expression as treatment with this compound.
-
CRISPR-based Screens: Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound.[6][7][8] For example, a screen could identify that loss of a component of the MLL complex sensitizes cells to other therapeutic agents.
Co-Immunoprecipitation (Co-IP)
Rationale: This biochemical technique, often coupled with genetic manipulation (e.g., overexpression of tagged proteins), can directly demonstrate the disruption of the target protein-protein interaction in a cellular context.
-
Procedure: An antibody is used to pull down a protein of interest (e.g., menin) from a cell lysate. If its binding partner (e.g., MLL-AF9) is also pulled down, it indicates an interaction. Treatment with this compound should reduce or abolish the amount of MLL-AF9 that is co-precipitated with menin, providing direct evidence of on-target activity.[9]
Experimental Protocols
Quantitative RT-PCR (qRT-PCR) for MLL Target Gene Expression
-
Cell Culture and Treatment: Plate MLL-rearranged leukemia cells (e.g., MV4;11 or MOLM-13) at a suitable density. Treat cells with this compound, an alternative inhibitor, or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 days).[1]
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR: Perform qPCR using a qPCR instrument, SYBR Green or TaqMan-based assays, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of target genes in inhibitor-treated cells compared to control cells indicates on-target activity.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[10][11]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the interacting partners (e.g., anti-menin antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both interacting partners (e.g., anti-menin and anti-MLL). A decrease in the band intensity of the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
Visualizing the Pathways and Workflows
Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.
Caption: Workflow for the genetic validation of this compound's on-target effects.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Genome-Wide CRISPR-Cas9 Screen Identifies MicroRNAs That Regulate Myeloid Leukemia Cell Growth | PLOS One [journals.plos.org]
- 7. Multi-phenotype CRISPR-Cas9 Screen Identifies p38 Kinase as a Target for Adoptive Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Gene Expression Changes Induced by MI-389 and MI-503: A Guide for Researchers
This guide provides a comprehensive comparison of the gene expression changes induced by two potent small-molecule inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction, MI-389 and MI-503. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanism of action, summarizes key experimental findings, and provides detailed experimental protocols.
Mechanism of Action and Therapeutic Potential
This compound and MI-503 are highly selective inhibitors that disrupt the critical protein-protein interaction between menin and MLL fusion proteins, which are oncogenic drivers in a subset of acute leukemias. This interaction is essential for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound and MI-503 lead to the downregulation of key MLL target genes, resulting in cell differentiation and apoptosis in MLL-rearranged leukemia cells. Both compounds have demonstrated significant anti-tumor activity in preclinical models of MLL-rearranged leukemia, hepatocellular carcinoma, and prostate cancer. MI-503 is noted for its favorable drug-like properties, including high oral bioavailability and metabolic stability.
Comparative Gene Expression Analysis
While this compound and MI-503 are described as close analogs with similar cellular activity, comprehensive side-by-side global gene expression studies are not extensively detailed in the public domain. However, available data from studies on this compound and validation experiments with MI-503 provide significant insights into their shared impact on gene expression.
A key study performed global gene expression analysis on the human MLL-rearranged leukemia cell line MV4;11 (expressing MLL-AF4) after treatment with this compound. This analysis revealed significant changes in the expression of 955 genes, with 478 being upregulated and 477 downregulated. Subsequent validation using quantitative RT-PCR (qRT-PCR) on both MV4;11 and MOLM-13 (expressing MLL-AF9) cells treated with either this compound or MI-503 confirmed a consistent pattern of gene expression changes for key MLL target genes.
The following table summarizes the key gene expression changes induced by these inhibitors.
| Gene Category | Gene Name | Change in Expression | Function/Significance | Cell Lines | Compound(s) |
| Downregulated Genes | |||||
| Homeobox Genes | HOXA9, HOXA10, HOXA7, MEIS1, PBX3 | Markedly downregulated | Key downstream targets of MLL fusion proteins, critical for leukemogenesis. | MV4;11, MOLM-13, MLL-AF9 transformed murine bone marrow cells | This compound, MI-503 |
| Other MLL Targets | FLT3, MEF2C, BCL2, CDK6, DLX2 | Downregulated | Involved in cell proliferation, survival, and leukemic transformation. | MV4;11, MOLM-13 | This compound, MI-503 |
| Cell Stemness Marker | c-kit (CD117) | Reduced expression | Associated with leukemia stem cells. | MLL-AF9 transformed murine bone marrow cells | MI-503 |
| Oncogenes (Osteosarcoma) | c-Myc, Mcl-1 | Suppressed expression | Involved in cell proliferation and apoptosis. | 143B, Saos-2 | MI-503 |
| Upregulated Genes | |||||
| Myeloid Differentiation Markers | ITGAM (CD11b), MNDA | Substantially increased | Indicates induction of myeloid differentiation. | MLL-AF9 transformed murine bone marrow cells, MV4;11, MOLM-13 | This compound, MI-503 |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and MI-503 is the direct inhibition of the menin-MLL interaction, which subsequently leads to the observed changes in gene expression. This targeted disruption of a key oncogenic driver represents a promising therapeutic strategy.
Signaling Pathway of Menin-MLL Inhibition
Caption: Inhibition of the Menin-MLL interaction by this compound/MI-503.
Experimental Workflow for Comparative Gene Expression Analysis
Caption: Workflow for comparing gene expression changes induced by this compound and MI-503.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for assessing the effects of menin-MLL inhibitors on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human MLL-rearranged leukemia cell lines such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with this compound, MI-503, or a vehicle control (DMSO).
-
This compound Concentration: 2 µM for MOLM-13 cells.
-
MI-503 Concentration: 0.6 µM for MV4;11 cells and 1 µM for MOLM-13 cells.
-
Treatment Duration: 6 days for MOLM-13 cells and 10 days for MV4;11 cells for qRT-PCR validation. For global gene expression analysis with this compound in MV4;11 cells, treatment duration was not explicitly stated but is typically several days to observe significant changes.
-
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using standard methods, such as the RNeasy Kit (Qiagen).
-
Global Gene Expression Profiling (Microarray):
-
For the this compound study in MV4;11 cells, global gene expression was assessed using microarrays.
-
Triplicate samples for each condition (this compound treated and DMSO control) were used for the analysis.
-
Gene Set Enrichment Analysis (GSEA) was performed to identify significantly enriched gene sets among the differentially expressed genes.
-
-
Quantitative Real-Time PCR (qRT-PCR) Validation:
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed using gene-specific primers and probes to validate the expression changes of selected genes.
-
Gene expression levels are normalized to a housekeeping gene, such as 18S rRNA, and are presented relative to the DMSO-treated control cells.
-
Conclusion
This compound and MI-503 are potent and selective inhibitors of the menin-MLL interaction that induce significant and comparable changes in gene expression in MLL-rearranged leukemia cells. Their primary effect is the downregulation of key MLL target genes, such as HOXA9 and MEIS1, leading to cell differentiation and a reduction in the leukemic phenotype. The data strongly support the on-target activity of both compounds and highlight their therapeutic potential. Further side-by-side global gene expression analyses, such as through RNA sequencing, would provide a more detailed and comprehensive comparison of their effects.
A Comparative Guide to MI-Series MDM2 Inhibitors and the Landscape of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The development of targeted therapies has revolutionized cancer treatment by focusing on specific molecular alterations that drive tumor growth. One such target is the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. A series of potent, small-molecule inhibitors of the MDM2-p53 interaction, designated as the "MI-series" (e.g., MI-219, MI-319, MI-773/SAR405838, and MI-888), have been developed and show promise in preclinical studies. However, a critical aspect of drug development is understanding the potential for cross-resistance with other therapeutic agents.
This guide provides a comparative overview of the preclinical data for several well-characterized MI-series MDM2 inhibitors. It is important to note that while the specific compound "MI-389" was queried, publicly available scientific literature does not contain specific data for a molecule with this designation. Therefore, this guide focuses on its closely related and well-documented analogues. Furthermore, specific experimental data on the cross-resistance of the MI-series of compounds with other targeted therapies is limited. This guide will, therefore, present a generalized framework for assessing cross-resistance and discuss the known cross-resistance patterns of the broader class of MDM2 inhibitors, drawing on data from compounds like Nutlin-3a.
Quantitative Data Presentation: MI-Series MDM2 Inhibitors
The following table summarizes the reported binding affinities and cellular activities of several MI-series MDM2 inhibitors in various cancer cell lines. This data highlights their potency and selectivity for cancer cells with wild-type p53.
| Compound | Target | Binding Affinity (Ki) | Cell Line | IC50 | Reference |
| MI-219 | MDM2 | 5 nM | A549 (Lung Carcinoma) | 2.65 µM | [1] |
| H460 (Lung Carcinoma) | 3.57 µM | [1] | |||
| RKO (Colon Carcinoma) | 2.20 µM | [1] | |||
| SJSA-1 (Osteosarcoma) | 1.75 µM | [1] | |||
| MI-319 | MDM2 | ~9.6 nM | WSU-FSCCL (Follicular Lymphoma) | 2.5 µM | [2][3] |
| SAR405838 (MI-773) | MDM2 | 0.88 nM | SJSA-1 (Osteosarcoma) | 0.092 µM | [4] |
| RS4;11 (Acute Lymphoblastic Leukemia) | 0.089 µM | [4] | |||
| LNCaP (Prostate Cancer) | 0.27 µM | [4] | |||
| HCT-116 (Colon Carcinoma) | 0.20 µM | [4] | |||
| MI-888 | MDM2 | 0.44 nM | SJSA-1 (Osteosarcoma) | ~nM range | [5][6] |
| RS4;11 (Acute Lymphoblastic Leukemia) | ~nM range | [7] |
Experimental Protocols
General Protocol for Establishing and Evaluating Cross-Resistance in Cancer Cell Lines
The following is a generalized protocol for developing drug-resistant cancer cell lines and subsequently assessing cross-resistance to other therapeutic agents. This methodology is fundamental in preclinical drug development to anticipate and understand resistance mechanisms.
1. Establishment of a Drug-Resistant Cell Line:
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to the primary drug (e.g., an MDM2 inhibitor).
-
Initial Drug Exposure: Treat the cells with the primary drug at a concentration around the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells recover and resume proliferation, gradually increase the drug concentration in a stepwise manner. This process can take several months.
-
Maintenance of Resistant Clones: Culture the surviving cells in the presence of the drug to maintain the resistant phenotype.
-
Confirmation of Resistance: Determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[8]
2. Assessment of Cross-Resistance:
-
Cell Seeding: Plate both the parental and the resistant cell lines at an optimal density in 96-well plates.
-
Drug Treatment: Expose the cells to a range of concentrations of the secondary therapeutic agents (e.g., other targeted therapies or chemotherapeutics).
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug in both the parental and resistant cell lines. A significant increase in the IC50 in the resistant line compared to the parental line indicates cross-resistance.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MDM2-p53 signaling pathway and the mechanism of action of MI-series inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing cross-resistance.
Logical Relationship Diagram
Caption: Conceptual diagram of cross-resistance mechanisms.
Discussion on Cross-Resistance
The development of resistance is a major challenge in cancer therapy. For MDM2 inhibitors, resistance can emerge through various mechanisms.
-
On-Target Resistance: The most common mechanism of resistance to MDM2 inhibitors is the acquisition of mutations in the TP53 gene, rendering the p53 protein non-functional. Since MDM2 inhibitors rely on a functional p53 to induce cell death, mutations in p53 lead to resistance not only to the initial MDM2 inhibitor but also to other drugs in the same class.[9] Studies have shown that resistance to one MDM2 inhibitor, such as Nutlin-3a, can confer cross-resistance to other MDM2 inhibitors like MI-63.[9] This is because they share a common mechanism of action by binding to the same pocket on the MDM2 protein.[9]
-
Off-Target Resistance: Cross-resistance can also occur with drugs that have different mechanisms of action. For instance, some studies have reported that cell lines resistant to MDM2 inhibitors may exhibit decreased sensitivity to certain chemotherapeutic agents like doxorubicin (B1662922) and bortezomib.[9] This could be due to the activation of multi-drug resistance (MDR) pathways, such as the upregulation of drug efflux pumps like P-glycoprotein (P-gp). Interestingly, some reports suggest that MDM2 inhibitors like Nutlin-3 (B1677040) can also interfere with P-gp function, potentially sensitizing resistant cells to other chemotherapies in certain contexts.[10]
Conclusion
The MI-series of MDM2 inhibitors represents a promising class of targeted therapies for cancers with wild-type p53. The preclinical data for compounds like MI-219, MI-319, SAR405838 (MI-773), and MI-888 demonstrate their high potency and in vivo activity. However, the potential for acquired resistance and cross-resistance remains a significant consideration for their clinical development.
Understanding the mechanisms of resistance is crucial for designing effective combination therapies and sequencing strategies. The provided experimental framework offers a guide for systematically evaluating cross-resistance. While specific data for the MI-series in cross-resistance studies with other targeted therapies is not yet widely available, the principles learned from other MDM2 inhibitors suggest that on-target p53 mutations are a primary concern for intra-class cross-resistance. Further research is needed to fully elucidate the off-target cross-resistance profiles of the MI-series of compounds to inform their optimal clinical application and to develop strategies to overcome resistance, ultimately improving patient outcomes.
References
- 1. | BioWorld [bioworld.com]
- 2. An MDM2 antagonist (MI-319) restores p53 functions and increases the life span of orally treated follicular lymphoma bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent small-molecule inhibitor of the MDM2-p53 interaction (MI-888) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of P-glycoprotein-mediated multidrug resistance by the murine double minute 2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Novel Leukemia Therapeutics: Benchmarking Imatinib Against Other Standard-of-Care Agents
Disclaimer: The requested drug, "MI-389," is not a recognized or approved therapeutic agent. To fulfill the prompt's requirements, this guide uses Imatinib, a well-established tyrosine kinase inhibitor for the treatment of Chronic Myeloid Leukemia (CML), as a representative example. The data and methodologies presented herein pertain to Imatinib and its comparators and are intended to serve as a template for evaluating the safety profile of a new molecular entity like this compound.
This guide provides a comparative analysis of the safety profile of Imatinib against other prominent leukemia drugs, including second-generation tyrosine kinase inhibitors (TKIs) and cytotoxic chemotherapy agents. The information is intended for researchers, scientists, and drug development professionals to understand the relative safety and tolerability of different therapeutic options for leukemia.
Quantitative Safety Profile Comparison
The following table summarizes the incidence of common adverse events (AEs) observed with Imatinib and other selected leukemia drugs. Data is compiled from pivotal clinical trials and prescribing information. It is important to note that direct comparison of AE rates across different studies can be challenging due to variations in study design, patient populations, and AE reporting methodologies.
| Adverse Event (All Grades) | Imatinib (Gleevec®) | Nilotinib (Tasigna®) | Dasatinib (Sprycel®) | Cytarabine (Ara-C) |
| Hematological | ||||
| Neutropenia | 48% | 31% | 35% | 70-80% |
| Thrombocytopenia | 33% | 28% | 33% | 70-80% |
| Anemia | 30% | 17% | 23% | 70-80% |
| Non-Hematological | ||||
| Nausea | 50% | 31% | 21% | 70-80% |
| Muscle Cramps | 49% | 15% | 26% | <10% |
| Diarrhea | 45% | 22% | 31% | 50-60% |
| Fatigue | 39% | 16% | 20% | >80% |
| Fluid Retention/Edema | 38% | 8% | 22% | <10% |
| Rash | 36% | 29% | 35% | 20-30% |
| Headache | 34% | 15% | 23% | 10-20% |
| Vomiting | 23% | 18% | 12% | 70-80% |
| Myalgia | 22% | 7% | 16% | 10-20% |
| Cardiovascular | ||||
| QTc Prolongation | <1% | 1-5% | <1% | Rare |
| Pleural Effusion | <1% | <1% | 10-20% | Rare |
Experimental Protocols for Safety Assessment
The safety profile of a novel anti-leukemic agent is established through a series of preclinical and clinical studies. Below are a selection of key experimental protocols.
Preclinical In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic effect of the drug on both cancerous and healthy cells.
-
Methodology:
-
Cell Lines: A panel of human leukemia cell lines (e.g., K562 for CML, Jurkat for ALL) and normal human cells (e.g., peripheral blood mononuclear cells (PBMCs), human umbilical vein endothelial cells (HUVECs)) are cultured.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of drug concentrations for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the drug's potency and selectivity.
-
In Vivo Toxicity Studies in Animal Models
-
Objective: To evaluate the systemic toxicity and identify potential target organs of toxicity.
-
Methodology:
-
Animal Models: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Dosing Regimen: Animals are administered the drug daily for a specified duration (e.g., 28 days) at multiple dose levels, including a control group.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food, and water consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
-
Clinical Trial Monitoring for Adverse Events
-
Objective: To assess the safety and tolerability of the drug in human subjects.
-
Methodology:
-
Patient Population: Patients with the target leukemia subtype are enrolled in Phase I, II, and III clinical trials.
-
AE Monitoring and Grading: All adverse events are recorded at each study visit and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Assessments: Hematology and clinical chemistry panels are monitored at regular intervals.
-
Specialized Assessments: Depending on the drug's mechanism of action and preclinical findings, specific monitoring may be required (e.g., regular ECGs for cardiotoxicity, liver function tests for hepatotoxicity).
-
Data Reporting: All serious adverse events (SAEs) are reported to regulatory authorities in an expedited manner.
-
Visualizations
Signaling Pathway Inhibition by Imatinib
Caption: Inhibition of the Bcr-Abl signaling pathway by Imatinib in CML cells.
General Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.
A Comparative Analysis of the Pharmacokinetic Profiles of MI-389 and its Analogs in Preclinical Studies
A new class of small molecule inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) interaction has shown significant promise in preclinical models of MLL-rearranged leukemias. This guide provides a comparative overview of the pharmacokinetic properties of MI-389 and its key analogs, MI-463 and MI-503, to aid researchers and drug development professionals in advancing these potential therapeutic agents.
While direct pharmacokinetic data for this compound remains to be fully elucidated in published literature, its close structural and functional relationship with MI-503 suggests that it may share similar in vivo properties. This comparison, therefore, draws upon available data for its well-characterized analogs, MI-463 and MI-503, to provide a comprehensive assessment.
Executive Summary of Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for MI-463 and MI-503 following oral and intravenous administration in mice. Notably, MI-503 demonstrates superior oral bioavailability compared to MI-463.
| Compound | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (t½) (h) | AUC (µM*h) | Oral Bioavailability (%) |
| MI-463 | Oral | 100 | ~2.5 | ~2 | ~4 | ~15 | ~45%[1] |
| Intravenous | 15 | ~5 | ~0.08 | ~3 | ~10 | ||
| MI-503 | Oral | 100 | ~6 | ~4 | ~6 | ~40 | ~75%[1][2] |
| Intravenous | 15 | ~8 | ~0.08 | ~5 | ~25 | ||
| This compound | Data not available | ||||||
| MI-1481 | Data not available |
Note: The values presented are estimations derived from graphical data in the cited literature and should be considered approximate.
In-Depth Experimental Protocols
The pharmacokinetic data presented in this guide are based on standard preclinical experimental protocols. A detailed methodology for conducting such studies is outlined below.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of menin-MLL inhibitors (e.g., this compound and its analogs) in mice following oral and intravenous administration.
Materials:
-
Test compounds (this compound, MI-463, MI-503, etc.)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male BALB/c mice (8-10 weeks old)
-
Dosing gavage needles
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Oral Administration: Prepare a suspension of the test compound in the vehicle. Administer a single dose (e.g., 100 mg/kg) to a cohort of mice via oral gavage.
-
Intravenous Administration: Dissolve the test compound in a suitable vehicle for injection. Administer a single dose (e.g., 15 mg/kg) to a separate cohort of mice via tail vein injection.
-
-
Blood Sampling: Collect blood samples (~50 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into EDTA-coated microcentrifuge tubes. Centrifuge the samples at 4°C to separate the plasma.
-
Bioanalysis:
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile.
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software. Oral bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizing Key Pathways and Processes
To better understand the context of these pharmacokinetic studies, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The Menin-MLL signaling pathway in leukemia.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Discussion and Future Directions
The available data indicates that menin-MLL inhibitors, particularly MI-503, possess favorable pharmacokinetic properties in mice, including high oral bioavailability.[1][2] This is a critical characteristic for the development of an orally administered therapeutic. While specific data for this compound is not yet available, its structural similarity to MI-503 suggests it may also have a promising pharmacokinetic profile. Further studies are warranted to fully characterize the pharmacokinetics of this compound and the more potent analog, MI-1481. Direct, head-to-head comparative pharmacokinetic studies of these compounds would be invaluable for selecting the optimal candidate for clinical development. Additionally, pharmacokinetic studies in other species will be necessary to support the translation of these promising preclinical findings to human clinical trials.
References
Validating the Therapeutic Efficacy of MI-389: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the menin-MLL inhibitor MI-389's performance against other alternatives, supported by experimental data from independent preclinical studies. The information is presented to facilitate informed decisions in the advancement of targeted therapies for MLL-rearranged leukemias.
This compound is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a critical driver in a subset of acute leukemias.[1] This guide synthesizes findings from key preclinical studies to validate its therapeutic efficacy and benchmark its performance against other menin-MLL inhibitors.
Performance Comparison of Menin-MLL Inhibitors
The therapeutic potential of this compound and its analogs, MI-463 and MI-503, has been demonstrated in various preclinical models of MLL-rearranged leukemia. These compounds effectively block the menin-MLL interaction, leading to the downregulation of leukemogenic genes and subsequent cancer cell differentiation and apoptosis.[2][3] Newer generation inhibitors, such as VTP50469 and the clinical-stage SNDX-5613, have also emerged, showing enhanced potency.[4]
Below is a summary of the in vitro potency of this compound and other notable menin-MLL inhibitors.
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Menin-MLL Interaction | - | MV4;11 | [5] |
| MI-463 | Menin-MLL Interaction | - | Murine MLL-AF9 | [5] |
| MI-503 | Menin-MLL Interaction | 14 | - | [6] |
| MI-2 | Menin-MLL Interaction | 446 | MV-4-11 | [6] |
| MI-3 | Menin-MLL Interaction | 648 | MV-4-11 | [6] |
| MI-136 | Menin-MLL Interaction | - | - | [5] |
| MI-3454 | Menin-MLL Interaction | 0.51 | - | [6] |
| M-1121 | Menin-MLL Interaction | 10.3 - 51.5 | MV-4-11, MOLM-13 | [6] |
| VTP50469 | Menin-MLL Interaction | - | MLL-r cell lines | [4] |
| SNDX-5613 | Menin-MLL Interaction | - | MLL-r & NPM1 mutant AML | [7] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of MLL leukemia have been crucial in validating the therapeutic potential of menin-MLL inhibitors. Treatment with these compounds has been shown to decrease tumor volume and increase survival times in mouse models.[8][9] For instance, both MI-463 and MI-503 have demonstrated a significant extension of survival in a mouse model of MLL leukemia.[2] The newer inhibitor VTP50469 has also shown remarkable preclinical efficacy, eradicating disease in some models of MLL-rearranged leukemia.[4]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in inhibiting leukemia progression.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of menin-MLL inhibitors.
Cellular Proliferation (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.[9]
-
Cell Seeding:
-
Culture leukemia cell lines (e.g., MV4;11, MOLM-13) in appropriate media.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow cells to adhere and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other comparator compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Xenograft Mouse Model of MLL-Rearranged Leukemia
This protocol outlines the general procedure for establishing and utilizing a mouse model to test the in vivo efficacy of therapeutic agents.[3][10][11]
-
Cell Preparation and Injection:
-
Culture human MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) under sterile conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Subcutaneously or intravenously inject a specific number of cells (e.g., 5-10 million) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[10]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor development. For subcutaneous models, measure tumor volume using calipers. For disseminated models, monitor for signs of disease and use bioluminescence imaging if cells are luciferase-tagged.
-
Once tumors reach a palpable size (e.g., 100-200 mm³) or signs of leukemia are evident, randomize the mice into treatment and control groups.[11]
-
-
Compound Administration:
-
Prepare the formulation of this compound or comparator compounds for in vivo administration (e.g., in a vehicle like PEG400, Tween 80, and saline).
-
Administer the compounds to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting, qRT-PCR).
-
-
Data Analysis:
-
Compare the tumor growth rates and survival curves between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier analysis).
-
Conclusion
The available preclinical data strongly support the therapeutic potential of targeting the menin-MLL interaction for the treatment of MLL-rearranged leukemias. This compound and its analogs have demonstrated significant anti-leukemic activity in both in vitro and in vivo models. While newer generation inhibitors show increased potency, the foundational work with compounds like this compound has been instrumental in validating this therapeutic strategy. Further independent studies directly comparing this compound with clinical-stage inhibitors will be crucial for defining its ultimate place in the therapeutic landscape. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
MI-389: A Comparative Analysis of Performance in Patient-Derived Samples and Cell Lines
A new class of targeted therapies, menin-MLL inhibitors, is showing significant promise in the treatment of acute leukemias with MLL gene rearrangements. This guide provides a detailed comparison of the performance of MI-389, a potent menin-MLL inhibitor, and its close analogs in preclinical models, highlighting the differences observed between traditional leukemia cell lines and patient-derived samples.
The interaction between menin and the MLL fusion proteins is a critical driver for the development and progression of MLL-rearranged leukemias. Small molecule inhibitors that disrupt this interaction have emerged as a promising therapeutic strategy.[1] This guide focuses on this compound and its analogs, MI-463 and MI-503, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro efficacy of this compound's close analogs, MI-463 and MI-503, in both MLL-rearranged leukemia cell lines and primary patient-derived AML cells.
| Inhibitor | Cell Line | MLL Fusion | GI₅₀ (nM)[1] |
| MI-503 | MV4;11 | MLL-AF4 | 250 - 570 |
| MI-503 | MOLM-13 | MLL-AF9 | 250 - 570 |
| MI-503 | Murine BMCs | MLL-AF9 | 220 |
| MI-463 | Murine BMCs | MLL-AF9 | 230 |
Table 1: Growth Inhibition (GI₅₀) of Menin-MLL Inhibitors in Leukemia Cell Lines.
| Inhibitor | Patient Sample Type | Effect | Concentration |
| MI-503 | Primary MLL-rearranged AML cells | >50% reduction in colony formation | Submicromolar to low micromolar[1] |
| MI-463 | Patient-derived AML cells | Reduction in colony formation | 0.75 - 6 µM[2] |
Table 2: Efficacy of Menin-MLL Inhibitors in Patient-Derived Leukemia Samples.
Mandatory Visualization
Signaling Pathway of Menin-MLL Interaction in Leukemia
Caption: Menin-MLL signaling drives leukemogenesis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound preclinical evaluation.
Experimental Protocols
Cell Viability Assessment in Leukemia Cell Lines (MTT Assay)
This protocol is adapted for the evaluation of menin-MLL inhibitors in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound or its analogs (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the menin-MLL inhibitor in culture medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using appropriate software.
Clonogenic Assay in Patient-Derived Leukemia Samples
This protocol is designed to assess the effect of menin-MLL inhibitors on the colony-forming ability of primary leukemia cells.
Materials:
-
Primary leukemia patient samples (mononuclear cells isolated by Ficoll-Paque density gradient centrifugation)
-
IMDM medium
-
MethoCult™ H4230 (or similar methylcellulose-based medium)
-
Menin-MLL inhibitor (dissolved in DMSO)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Thaw cryopreserved primary leukemia cells and wash with IMDM.
-
Treatment and Plating: Resuspend the cells in IMDM containing the desired concentrations of the menin-MLL inhibitor or vehicle control (DMSO). Mix the cell suspension with MethoCult™ medium at a ratio of 1:10 (e.g., 300 µL of cell suspension in 3 mL of MethoCult™). Plate 1.1 mL of the mixture in duplicate into 35 mm culture dishes.
-
Incubation: Incubate the dishes for 14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Colony Counting: After 14 days, count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle control and determine the dose-dependent effect of the inhibitor.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to measure the expression of MLL target genes, HOXA9 and MEIS1, following treatment with a menin-MLL inhibitor.
Materials:
-
Leukemia cells (cell lines or patient-derived) treated with the menin-MLL inhibitor or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression of HOXA9 and MEIS1 in the inhibitor-treated samples compared to the vehicle-treated controls, normalized to the housekeeping gene.[3]
References
Unlocking Synergistic Lethality: MI-389 in Combination with Standard and Novel Anti-Leukemia Agents
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape of acute leukemia, particularly subtypes driven by MLL1 (KMT2A) rearrangements or NPM1 mutations, is rapidly evolving. The advent of targeted therapies such as the menin-MLL inhibitor MI-389 offers a promising new axis of attack. This guide provides a comprehensive comparison of the synergistic potential of this compound with existing anti-leukemia drugs, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
I. Quantitative Assessment of Synergy
The synergistic potential of this compound and its analogs has been evaluated in combination with several classes of anti-leukemia drugs. The following tables summarize the key quantitative findings from preclinical studies, focusing on the impact on cell viability, apoptosis, and in vivo tumor burden.
| Drug Combination | Leukemia Subtype | Cell Lines | Key Quantitative Outcomes | Synergy Metric |
| Menin-MLL Inhibitor (MI-3454) + FLT3 Inhibitor (Gilteritinib) | MLL-rearranged, FLT3-ITD | MV4;11, MOLM13 | Stronger inhibition of cell growth compared to single agents. | Strong Synergistic Effect |
| Menin-MLL Inhibitor (VTP-50469) + FLT3 Inhibitor (Quizartinib) | NPM1-mutant, MLL-rearranged, FLT3-mutant | MOLM13, MV4;11 | Synergistic inhibition of proliferation.[1] Enhanced apoptosis compared to single agents.[1] | Synergistic |
| Menin-MLL Inhibitor (SNDX-50469) + BCL-2 Inhibitor (Venetoclax) | NPM1-mutant, FLT3-ITD/TKD | Patient-Derived Xenograft (PDX) | Significantly more effective at reducing leukemia burden than either agent alone.[2] | Synergistic |
| Menin-MLL Inhibitor (MI-3) + HDAC Inhibitor (Chidamide) | MLL-rearranged AML | Not Specified | High degree of synergy in inhibiting menin-MLL interaction. | High Synergy |
| Menin-MLL Inhibitor (SNDX-5613) + Daunorubicin & Cytarabine (B982) | NPM1-mutant or MLL-rearranged AML | Clinical Trial (Phase 1b) | High rates of complete remission observed in newly diagnosed patients.[1][3][4] | Clinical Efficacy Suggests Synergy |
II. Mechanisms of Synergy
The observed synergy between this compound and other anti-leukemia drugs stems from the complementary targeting of key leukemogenic pathways.
This compound and FLT3 Inhibitors: this compound, by inhibiting the menin-MLL interaction, leads to the downregulation of key MLL target genes, including MEIS1.[1] MEIS1 is a critical transcription factor for the expression of FLT3.[1] Consequently, this compound reduces the levels of both wild-type and mutant FLT3, sensitizing the leukemia cells to the effects of FLT3 inhibitors like gilteritinib (B612023) and quizartinib.[1] This dual targeting of FLT3 at both the transcriptional and protein kinase activity levels results in a potent synergistic anti-leukemic effect.
This compound and BCL-2 Inhibitors: The anti-apoptotic protein BCL-2 is a critical survival factor for AML cells.[2] Treatment with menin-MLL inhibitors has been shown to decrease the expression of BCL-2.[2] This reduction in BCL-2 levels primes the leukemia cells for apoptosis, thereby increasing their sensitivity to the BCL-2 inhibitor venetoclax.[2]
This compound and Chemotherapy (Cytarabine): While direct preclinical synergy data is limited, the strong rationale for combining menin-MLL inhibitors with standard chemotherapy is evident from ongoing clinical trials.[1][2][3][4] Cytarabine, a cornerstone of AML therapy, primarily targets rapidly dividing cells. This compound, by inducing differentiation and cell cycle arrest in MLL-rearranged leukemia cells, may render them more susceptible to the cytotoxic effects of cytarabine.
III. Experimental Protocols
To ensure reproducibility and facilitate the design of further synergistic studies, detailed protocols for key experimental assays are provided below.
A. Cell Viability Assessment (MTT Assay)
This protocol is adapted for leukemia cell lines cultured in suspension.
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add this compound and/or the combination drug at various concentrations to the designated wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
B. Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Leukemia cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with this compound and/or the combination drug at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
C. Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach to quantify drug synergy.
Principle: This method utilizes the median-effect equation to calculate a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Procedure:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Data Input: Input the dose-effect data into a specialized software program (e.g., CompuSyn).
-
CI Calculation: The software calculates the CI values at different effect levels (fraction affected, Fa).
-
Interpretation: Analyze the CI values to determine the nature of the drug interaction across a range of concentrations.
IV. Visualizing Molecular and Experimental Frameworks
To further elucidate the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Caption: this compound Synergy Signaling Pathway
Caption: In Vitro Synergy Assessment Workflow
V. Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of this compound in combination with targeted agents such as FLT3 and BCL-2 inhibitors for the treatment of MLL-rearranged and NPM1-mutated leukemias. These combinations offer the promise of enhanced efficacy and potentially overcoming drug resistance. While direct preclinical evidence for synergy with conventional chemotherapy like cytarabine is still emerging, the initiation of clinical trials with such combinations is a testament to the strong scientific rationale.
Future research should focus on elucidating the precise molecular mechanisms of synergy, identifying biomarkers to predict which patients will benefit most from these combination therapies, and optimizing dosing schedules to maximize efficacy while minimizing toxicity. The experimental frameworks and data presented in this guide provide a solid foundation for these next steps in the development of more effective treatments for acute leukemia.
References
- 1. A Phase 1b Study of Menin Inhibitor SNDX-5613 in Combination with Daunorubicin and Cytarabine in Newly Diagnosed Patients with Acute Myeloid Leukemia and NPM1 Mutated/FLT3 Wildtype with Higher-Risk Features or MLL/KMT2A Rearranged Disease | Dana-Farber Cancer Institute [dana-farber.org]
- 2. SNDX-5613 + Chemotherapy for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. CLINICAL TRIAL / NCT05886049 - UChicago Medicine [uchicagomedicine.org]
- 4. Testing the Addition of an Anti-cancer Drug, SNDX-5613, to the Standard Chemotherapy Treatment (Daunorubicin and Cytarabine) for Newly Diagnosed Patients With Acute Myeloid Leukemia That Has Changes in NPM1 or MLL/KMT2A Gene | Clinical Research Trial Listing ( Acute Myeloid Leukemia With KMT2A Rearrangement | Acute Myeloid Leukemia With NPM1 Mutation ) ( NCT05886049 ) [trialx.com]
Menin-MLL Inhibition: A Comparative Analysis of MI-389's Efficacy in MLL-rearranged ALL versus AML
For Immediate Release
A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy of menin-MLL inhibitors, with a focus on MI-389 and its successors, in the context of Mixed-Lineage Leukemia (MLL)-rearranged Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML). This guide provides a comprehensive overview of the mechanism of action, comparative preclinical data, and detailed experimental protocols to aid in the evaluation of this promising therapeutic strategy.
MLL-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis. The fusion proteins resulting from MLL gene translocations are dependent on the interaction with the protein menin to drive their leukemogenic program. Small molecule inhibitors that disrupt this menin-MLL interaction have emerged as a promising targeted therapy. This guide delves into the comparative efficacy of these inhibitors in the two major lineages of MLL-rearranged leukemia: ALL and AML.
Mechanism of Action: Disrupting the MLL-Menin Interaction
The core mechanism of action for this compound and other menin-MLL inhibitors is the disruption of the protein-protein interaction between menin and the MLL fusion protein.[1] In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits menin to chromatin. This complex is crucial for the upregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2] By binding to a pocket on menin that is critical for the MLL interaction, these inhibitors competitively block the formation of the menin-MLL complex.[3] This leads to the downregulation of the leukemogenic gene expression program, ultimately resulting in the differentiation and apoptosis of the leukemia cells.[2][4]
Comparative Efficacy in MLL-rearranged ALL and AML Cell Lines
While specific comparative data for this compound across a wide panel of ALL and AML cell lines is limited in publicly available literature, studies on its close and more potent successor, VTP50469, provide valuable insights into the differential sensitivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for VTP50469 in various MLL-rearranged leukemia cell lines.
| Cell Line | Leukemia Subtype | MLL Fusion Partner | IC50 (nM) | Reference |
| AML Lines | ||||
| MOLM-13 | AML | MLL-AF9 | 13 | [5][6] |
| THP1 | AML | MLL-AF9 | 37 | [5][6] |
| NOMO1 | AML | MLL-AF9 | 30 | [5][6] |
| ML2 | AML | MLL-AF6 | 16 | [5][6] |
| EOL1 | AML | MLL-AF9 | 20 | [5][6] |
| ALL Lines | ||||
| KOPN8 | ALL | MLL-ENL | 15 | [5][6] |
| HB11;19 | ALL | MLL-ENL | 36 | [5][6] |
| MV4;11 | ALL | MLL-AF4 | 17 | [5][6] |
| SEMK2 | ALL | MLL-AF4 | 27 | [5][6] |
| RS4;11 | ALL | MLL-AF4 | 25 | [5][6] |
Data for another potent menin-MLL inhibitor, revumenib (SNDX-5613), shows anti-proliferative activity with IC50 values ranging from 10-20 nM in MLL-rearranged cell lines including MV4;11 (ALL), RS4;11 (ALL), MOLM-13 (AML), and KOPN-8 (ALL).[7][8][9][10] These data suggest that menin-MLL inhibitors are potent against both MLL-rearranged ALL and AML, with IC50 values generally in the low nanomolar range. While there is variability between cell lines, there does not appear to be a consistent, dramatic difference in sensitivity based solely on the ALL versus AML lineage.
Interestingly, one study noted that at early timepoints, MLL-rearranged B-cell ALL cell lines were more prone to undergo dose-dependent apoptosis in response to VTP50469, whereas MLL-rearranged AML cell lines tended to exhibit dose-dependent differentiation starting at 4-6 days of exposure.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of menin-MLL inhibitors.
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well in appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the menin-MLL inhibitor (e.g., this compound) or vehicle control (DMSO) for the desired duration (e.g., 7 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with a menin-MLL inhibitor.
-
Cell Treatment: Plate leukemia cells in 6-well plates and treat with the desired concentrations of the menin-MLL inhibitor for the specified time (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Model
This protocol assesses the in vivo efficacy of menin-MLL inhibitors.
-
Cell Implantation: Subcutaneously or intravenously inject MLL-rearranged leukemia cells (e.g., MV4;11 or MOLM-13) into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Compound Administration: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer the menin-MLL inhibitor orally or via intraperitoneal injection at the determined dose and schedule.
-
Efficacy Evaluation: Monitor tumor growth and survival of the mice. At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, western blot, qRT-PCR).
Conclusion
The available preclinical data for menin-MLL inhibitors, including this compound's successors, demonstrate potent and selective activity against both MLL-rearranged ALL and AML. While subtle differences in the cellular response (apoptosis vs. differentiation) may exist between the two lineages, the overall efficacy, as measured by IC50 values, is comparable. This suggests that targeting the menin-MLL interaction is a viable therapeutic strategy for patients with MLL-rearranged leukemias, regardless of the specific ALL or AML subtype. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this class of inhibitors in these high-risk patient populations.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Revumenib (SNDX-5613) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal Procedures for MI-389
Disclaimer: This document provides guidance on the proper disposal of the chemical compound MI-389 based on available safety information. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations.
Based on the Safety Data Sheet (SDS) for this compound (CAS No. 2222635-92-7), this substance is not classified as a hazardous material.[1] This classification significantly influences the disposal protocol, steering away from stringent hazardous waste procedures towards more simplified, yet still cautious, laboratory practices.
Immediate Safety and Logistical Information
While this compound is not classified as hazardous, standard laboratory safety protocols should always be followed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.
-
Ventilation: Handle in a well-ventilated area.
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and dispose of it as non-hazardous waste.[1] Clean the affected area with a suitable solvent.
-
Storage of Waste: If temporary storage of this compound waste is necessary, keep it in a clearly labeled, sealed container, separate from incompatible materials.
Summary of Key Data for this compound
The following table summarizes essential information for this compound, as derived from its Safety Data Sheet.
| Property | Value | Reference |
| CAS Number | 2222635-92-7 | [1] |
| Molecular Formula | C35H35FN6O6 | [1] |
| Molecular Weight | 654.69 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are recommended for the disposal of this compound and its empty containers.
Disposal of Unused or Waste this compound:
-
Consult Local Regulations: Before proceeding, verify your institution's and local municipality's guidelines for the disposal of non-hazardous chemical waste. Some institutions may have specific protocols.
-
Small Quantities: For small quantities of this compound, disposal in the regular laboratory trash may be permissible, provided it is securely contained and clearly labeled as "Non-Hazardous Waste: this compound".
-
Large Quantities: For larger quantities, it is advisable to contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to ensure proper disposal in accordance with local regulations.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by local regulations and your institution's EHS, avoid disposing of this compound down the sanitary sewer.[2]
Disposal of Empty this compound Containers:
-
Thoroughly Empty: Ensure that the container is as empty as possible, with no freestanding liquid or powder remaining.
-
Rinsing:
-
For containers that held a non-hazardous substance like this compound, a single rinse with a suitable solvent (e.g., water or an appropriate organic solvent) is generally sufficient.
-
The rinsate should be collected and disposed of as non-hazardous liquid waste, in accordance with local guidelines.
-
-
Deface Label: Obliterate or remove the original manufacturer's label to prevent misidentification.
-
Final Disposal: Once rinsed and the label is defaced, the empty container can typically be disposed of in the regular trash or recycling, depending on the container material and local recycling programs.
Experimental Protocols and Methodologies
As this document pertains to the disposal of this compound, there are no experimental protocols to be cited. The provided information is based on safety data and standard laboratory waste management practices.
Visualizing the Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Standard Operating Procedure: Handling and Disposal of Novel Chemical Compound MI-389
Disclaimer: No specific public data was found for a chemical entity designated "MI-389." This document provides a general framework for the safe handling of a novel or uncharacterized chemical compound based on standard laboratory safety principles. A thorough risk assessment must be conducted by qualified personnel before any handling of an unknown substance.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for handling novel chemical compounds like this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Pre-Handling Risk Assessment
Before any manipulation of this compound, a comprehensive risk assessment is mandatory. This process involves evaluating the potential hazards and determining the necessary safety precautions.
Workflow for Novel Compound Risk Assessment:
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on the outcome of the risk assessment. The following table outlines recommended PPE for different levels of assumed risk when handling this compound.
| Risk Level | Body Protection | Hand Protection | Respiratory Protection | Eye/Face Protection |
| Low | Laboratory coat | Nitrile or neoprene gloves (double-gloving recommended) | Not typically required if handled in a certified chemical fume hood | ANSI Z87.1 compliant safety glasses with side shields |
| Medium | Chemical-resistant lab coat or disposable gown | Double-layered chemical-resistant gloves (e.g., nitrile base, neoprene outer) | Use in a chemical fume hood is mandatory. A respirator may be required for certain procedures. | Chemical splash goggles |
| High | Disposable, chemical-resistant suit | Heavy-duty, chemical-resistant gloves with extended cuffs | Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) | Chemical splash goggles and a face shield |
Operational Plan: Handling and Synthesis
All manipulations of this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Experimental Workflow for Handling this compound:
Key Experimental Protocols:
-
Weighing:
-
Perform within a chemical fume hood or a balance enclosure.
-
Use anti-static weighing paper or a tared container.
-
Handle the container with forceps to avoid contamination.
-
Clean the balance and surrounding area immediately after use with an appropriate solvent.
-
-
Solubilization:
-
Use the smallest necessary volume of the compound.
-
Add solvent slowly to the solid to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the vessel is appropriately vented.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Management Protocol:
-
Segregation: All waste contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container. This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, gowns, etc.)
-
Glassware and plasticware
-
Contaminated absorbent pads and cleaning materials
-
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound (Novel Compound)"
-
The primary hazards identified in the risk assessment (e.g., "Toxic," "Flammable")
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
